1,10-Phenanthroline-2-methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,10-phenanthrolin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-8-11-6-5-10-4-3-9-2-1-7-14-12(9)13(10)15-11/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUPLOOFFXGMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)CO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551545 | |
| Record name | (1,10-Phenanthrolin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37067-10-0 | |
| Record name | (1,10-Phenanthrolin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1,10-Phenanthroline Methanol Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The Significance of Crystalline Architecture
1,10-Phenanthroline (phen) is a cornerstone ligand in coordination chemistry, prized for its rigid, planar structure and robust chelating ability with a wide array of metal ions.[1][2][3] The functionalization of the phenanthroline scaffold is a key strategy for tuning its electronic and steric properties, thereby influencing the characteristics of its metal complexes.[3] The introduction of methanol substituents, as in 1,10-phenanthroline-2,9-dimethanol, imparts several key features. The hydroxyl groups can act as both hydrogen bond donors and acceptors, introducing specific and directional intermolecular interactions that govern the crystal packing.[4][5] Furthermore, these functional groups can serve as coordination sites or be modified for further synthetic transformations.
Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the bulk properties of a material. For drug development professionals, the crystal structure provides critical information on polymorphism, solubility, and bioavailability. For materials scientists, it dictates optical, electronic, and mechanical properties. This guide will dissect the crystallographic features of 1,10-phenanthroline-2,9-dimethanol, providing a foundational understanding for the broader class of 1,10-phenanthroline-methanol derivatives.
Synthesis and Crystallization: A Methodological Overview
The synthesis of 1,10-phenanthroline-2,9-dimethanol typically begins with a more readily available precursor, 2,9-dimethyl-1,10-phenanthroline (neocuproine). A common synthetic route involves the oxidation of the methyl groups to aldehydes, followed by reduction to the corresponding alcohols.
Experimental Protocol: A Representative Synthesis
A plausible and field-proven synthetic pathway is outlined below. This protocol is a composite of established methodologies for the functionalization of phenanthroline derivatives.
Step 1: Oxidation of 2,9-Dimethyl-1,10-phenanthroline to 1,10-Phenanthroline-2,9-dicarbaldehyde.
-
To a solution of 2,9-dimethyl-1,10-phenanthroline (1.0 eq) in a suitable solvent such as dioxane, add selenium dioxide (2.2 eq).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
The filtrate is then concentrated under reduced pressure to yield the crude 1,10-phenanthroline-2,9-dicarbaldehyde.[6]
Step 2: Reduction to 1,10-Phenanthroline-2,9-dimethanol.
-
Dissolve the crude dicarbaldehyde from the previous step in a suitable solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Allow the reaction to stir at room temperature until the reduction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
The product can be extracted with an organic solvent (e.g., dichloromethane) and purified by column chromatography to yield 1,10-phenanthroline-2,9-dimethanol.
Crystallization:
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as methanol/chloroform or ethanol/hexane.
Caption: Synthetic workflow for 1,10-Phenanthroline-2,9-dimethanol.
Crystal Structure Analysis of 1,10-Phenanthroline-2,9-dimethanol
The crystallographic data for 1,10-phenanthroline-2,9-dimethanol reveals a well-ordered three-dimensional structure governed by a network of intermolecular interactions.
Crystallographic Data
The following table summarizes the crystallographic data for a representative structure of 1,10-phenanthroline-2,9-dimethanol, as found in the Crystallography Open Database (COD) under the deposition number 4305942.[7]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂N₂O₂ |
| Formula Weight | 240.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.115(1) Å |
| b | 18.385(2) Å |
| c | 13.5576(12) Å |
| α | 90° |
| β | 99.956(19)° |
| γ | 90° |
| Volume | 1746.7(4) ų |
| Z | 4 |
Molecular Geometry
The core of the molecule consists of the planar 1,10-phenanthroline ring system. The two methanol substituents are located at the 2 and 9 positions. The hydroxyl groups introduce a degree of conformational flexibility, with the torsion angles between the phenanthroline ring and the C-O bonds being a key determinant of the overall molecular shape and the subsequent intermolecular interactions.
Intermolecular Interactions: The Driving Force of Crystal Packing
The crystal packing of 1,10-phenanthroline-2,9-dimethanol is dominated by a combination of hydrogen bonding and π-π stacking interactions. These non-covalent forces dictate the supramolecular architecture and are crucial for the stability of the crystal lattice.
Hydrogen Bonding:
The hydroxyl groups of the methanol substituents are the primary sites for hydrogen bonding. Each hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This leads to the formation of a robust network of O-H···N and O-H···O hydrogen bonds, connecting neighboring molecules into chains and sheets.[4][5] The nitrogen atoms of the phenanthroline ring can also participate as hydrogen bond acceptors.
π-π Stacking:
The planar aromatic rings of the 1,10-phenanthroline core are prone to π-π stacking interactions.[8] In the crystal structure, adjacent phenanthroline rings often arrange in a parallel-displaced or T-shaped manner, with centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å. These interactions contribute significantly to the overall stability of the crystal packing.
Caption: Key intermolecular interactions in the crystal structure.
Implications for Drug Development and Materials Science
The detailed understanding of the crystal structure of 1,10-phenanthroline-methanol derivatives has significant practical implications.
-
Drug Development: The ability to form specific hydrogen bonds can be exploited in the design of drugs that target proteins. The phenanthroline scaffold can act as an intercalator with DNA, and the methanol substituents can form hydrogen bonds with the DNA backbone or with amino acid residues in an active site.[9] The crystalline form of a drug candidate directly impacts its stability, dissolution rate, and manufacturability.
-
Materials Science: The supramolecular architecture directed by hydrogen bonding and π-π stacking can be used to engineer materials with desired properties. For instance, the alignment of the phenanthroline rings can influence the charge transport properties, making these materials interesting for organic electronics. The porous networks that can be formed through hydrogen bonding may also have applications in gas storage and separation.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of 1,10-phenanthroline-2,9-dimethanol, serving as a representative model for 1,10-phenanthroline-2-methanol and related derivatives. The interplay of a robust synthetic strategy and a detailed understanding of the resulting solid-state architecture, governed by hydrogen bonding and π-π stacking, is crucial for the rational design of new functional molecules. The insights presented herein are intended to empower researchers in the fields of drug development and materials science to leverage the unique structural features of these versatile compounds for a wide range of applications.
References
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Revisiting Fused-Pyrrolo-1,10-Phenanthroline Derivatives: Novel Transformations and Stability Studies. PMC. [Link]
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1,10-Phenanthroline - Wikipedia. [Link]
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(2,9-Dimethyl-1,10-phenanthroline-κ2 N,N′)bis(thiocyanato-κS)mercury(II). PMC. [Link]
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1,10-Phenanthroline-2,9-diyldimethanol | C14H12N2O2 | CID 336912 - PubChem. [Link]
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Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - RSC Publishing. [Link]
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2,2′-(1,10-Phenanthrolin-2-ylimino)diethanol - PMC. [Link]
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Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC. [Link]
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2,9-Disubstituted 1,10-phenanthroline nickel complexes: Syntheses, characterization, and their ethylene oligomerization - ResearchGate. [Link]
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3-(1H-Imidazo[4,5-f][10][11]phenanthrolin-2-yl)benzonitrile methanol solvate - PMC. [Link]
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(2,9-Dimethyl-1,10-phenanthroline-κ2 N,N′)(4-hydroxybenzoato-κ2 O,O′) - PMC. [Link]
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Synthesis of some 2,9‐disubstituted‐1,10‐phenanthrolines - ResearchGate. [Link]
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First 4,7-oxygenated 1,10-phenanthroline-2,9-diamides: synthesis, tautomerism and complexation with REE nitrates - Dalton Transactions (RSC Publishing). [Link]
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Optical limiting effects of 1,10-phenanthroline functionalized heterometallic Sn–Ti oxo clusters with distinct π⋯π interactions - Journal of Materials Chemistry C (RSC Publishing). [Link]
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NOTE Synthesis and Characterization of 1,10-Phenanthroline-2,9- dicarbaldehyde-bis-(thiosemicarbazone). [Link]
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Synthesis and crystal structure of (1,10-phenanthroline-κ - IUCr Journals. [Link]
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Synthesis and crystal structure of (1,10-phenanthroline-κ2 N,N′)[2-(1H-pyrazol-1-yl)phenyl-κ2 N 2,C 1]iridium(III) hexafluoridophosphate with an unknown number of solvent molecules - PMC. [Link]
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9-(2-Pyridylmethoxy)-1,10-phenanthrolin-1-ium perchlorate methanol solvate - PMC. [Link]
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Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents - MDPI. [Link]
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Supramolecular Structure of Tris(1,10-phenanthroline)zinc(II) - Publikationsserver der TU Clausthal. [Link]
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1,10-PHENANTHROLINE-2,9-DIYLDIMETHANOL - precisionFDA. [Link]
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Unit cell crystal structure of 2,9-dimethyl-1,10-phenanthroline... - ResearchGate. [Link]
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1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design - UCHEM. [Link]
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Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy S - Publikationen der UdS. [Link]
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2,9-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 65237 - PubChem. [Link]
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1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) - Substance Details - SRS | US EPA. [Link]
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The Coordination Dynamics and Physical Properties of 1,10-Phenanthroline-2-methanol: A Technical Guide for Advanced Ligand Design
Executive Summary
In the realm of transition metal coordination chemistry and metalloenzyme modeling, the precise engineering of ligand architecture dictates catalytic efficacy. 1,10-Phenanthroline-2-methanol (CAS: 37067-10-0) represents a masterclass in ligand design, merging the robust, rigid σ -donating and π -accepting capabilities of a phenanthroline core with the dynamic flexibility of a hemilabile hydroxymethyl arm.
This whitepaper provides an in-depth analysis of the physical properties, coordination causality, and validated experimental workflows for 1,10-Phenanthroline-2-methanol, particularly emphasizing its role in Cu(II)-promoted transphosphorylation reactions[1].
Molecular Architecture & Physical Properties
The physical properties of 1,10-Phenanthroline-2-methanol are fundamentally driven by its asymmetric structure. The introduction of the 2-hydroxymethyl group breaks the C2v symmetry of the parent 1,10-phenanthroline, introducing a hydrogen bond donor that significantly alters its solubility profile and solid-state packing.
Quantitative Physical Data
| Property | Value | Reference |
| IUPAC Name | (1,10-phenanthrolin-2-yl)methanol | [2] |
| CAS Registry Number | 37067-10-0 | [2] |
| Molecular Formula | C13H10N2O | [2] |
| Molecular Weight | 210.23 g/mol | [2] |
| Coordination Modes | Bidentate (N,N) or Tridentate (N,N,O) | [1] |
| Key Downstream Derivatives | [9-(bromomethyl)-1,10-phenanthrolin-2-yl]methanol | [3] |
Causality in Coordination Chemistry: The Hemilabile Effect
To understand the utility of 1,10-Phenanthroline-2-methanol, one must analyze the causality behind its coordination behavior.
When complexed with a Lewis acid such as Cu(II), the two nitrogen atoms of the phenanthroline ring bind with high affinity, forming a stable 5-membered chelate ring. The oxygen atom of the 2-hydroxymethyl group can also coordinate to the metal center. However, due to the geometric constraints (bite angle) of the phenanthroline backbone, this N,O-chelation induces a highly strained, distorted geometry.
The Mechanistic Advantage: This strain renders the oxygen donor hemilabile. In the presence of a competing substrate like Adenosine Triphosphate (ATP), the Cu-O bond easily dissociates, opening a coordination site for the ATP phosphate chain. Crucially, while the oxygen is detached from the metal, it remains in extreme spatial proximity to the newly coordinated ATP. This proximity transforms the pendant hydroxyl group into a potent nucleophile, driving the transphosphorylation of the ligand by ATP[1].
Figure 1: Logical pathway of Cu(II)-promoted transphosphorylation utilizing the hemilabile ligand.
Experimental Workflows & Self-Validating Protocols
As application scientists, we rely on protocols that inherently verify their own success. Below are the definitive workflows for synthesizing the ligand and executing the transphosphorylation assay.
Protocol A: Synthesis of 1,10-Phenanthroline-2-methanol
This two-step synthesis relies on the selective oxidation of 2-methyl-1,10-phenanthroline, followed by a chemoselective reduction.
Step 1: Riley Oxidation (SeO2)
-
Procedure: Dissolve 2-methyl-1,10-phenanthroline (1.0 eq) in a 9:1 mixture of 1,4-dioxane and water. Add Selenium Dioxide (SeO2, 1.2 eq) and reflux for 4 hours.
-
Causality: SeO2 specifically targets the activated allylic/benzylic methyl group via an ene reaction mechanism, oxidizing it to an aldehyde without disrupting the electron-deficient heteroaromatic rings.
-
In-Process Validation: Monitor via TLC (Alumina, 5% MeOH in DCM). The starting material spot will disappear, replaced by a highly UV-active spot (1,10-phenanthroline-2-carboxaldehyde).
Step 2: Chemoselective Reduction (NaBH4)
-
Procedure: Isolate the aldehyde, dissolve in absolute ethanol, and cool to 0°C. Slowly add Sodium Borohydride (NaBH4, 1.5 eq). Stir and allow to warm to room temperature over 2 hours. Quench with saturated NH4Cl.
-
Causality: NaBH4 is a mild hydride donor. It chemoselectively reduces the highly electrophilic aldehyde carbonyl to a primary alcohol while leaving the aromatic imine bonds intact.
-
Self-Validation (NMR): Analyze the purified product via 1H NMR (CDCl3). The success of the reaction is definitively confirmed by the appearance of a singlet integrating to 2 protons at ~5.2 ppm, corresponding to the new −CH2− group of the methanol moiety.
Figure 2: Two-step self-validating synthesis workflow for 1,10-Phenanthroline-2-methanol.
Protocol B: Cu(II)-Promoted ATP Transphosphorylation Assay
This protocol leverages the synthesized ligand to model metalloenzyme ATPase activity[1].
-
Complex Formation: Prepare a 1.0 mM solution of 1,10-Phenanthroline-2-methanol in HEPES buffer (pH 7.3). Add equimolar CuCl2 (1.0 mM) to form the [Cu(Phen−2−MeOH)]2+ complex.
-
Causality: pH 7.3 is chosen to mimic physiological conditions while ensuring the ligand's nitrogen atoms are fully deprotonated for optimal metal coordination.
-
-
Substrate Introduction: Introduce ATP (disodium salt) to achieve a final concentration of 0.6 mM. Incubate at 40°C for 24 hours.
-
Reaction Quenching & Analysis: Quench the reaction by adding EDTA (excess) to sequester the Cu(II) ions, halting the catalytic cycle.
-
Self-Validation (HPLC): Analyze the mixture via Anion-Exchange HPLC. The system validates itself if the chromatogram shows a stoichiometric decrease in the ATP peak area with a concurrent, proportional emergence of an ADP peak and the phosphorylated ligand species.
References
-
Oxford University Press (OUP). "Reactivities and Site-Selectivities of Hydrolyses of ATP and UTP Promoted by Metal Complexes." Bulletin of the Chemical Society of Japan. Available at:[Link]
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An In-Depth Technical Guide to the Coordination Chemistry of (1,10-Phenanthrolin-2-yl)methanol
Preamble: The Unique Potential of a Functionalized Phenanthroline
The field of coordination chemistry is perpetually driven by the design of ligands that can impart specific geometric, electronic, and functional properties to metal complexes. Among the most steadfast and versatile ligands is 1,10-phenanthroline (phen), a rigid, planar, and strongly chelating N,N'-donor.[1][2] Its robust aromatic framework and exceptional affinity for a vast range of metal ions have established it as a cornerstone in the development of catalysts, molecular materials, and therapeutic agents.[3][4]
However, the true potential of this scaffold is unlocked through functionalization. By introducing specific substituents onto the phenanthroline core, we can meticulously tune the properties of the resulting metal complexes.[3] This guide focuses on a particularly intriguing derivative: (1,10-phenanthrolin-2-yl)methanol (hereafter phen-CH₂OH). The introduction of a hydroxymethyl group at the 2-position does more than simply modify steric or electronic properties; it introduces a third potential donor atom (oxygen), transforming the classic bidentate ligand into a potentially tridentate N,N,O-chelator. This seemingly minor modification opens up a new dimension of structural diversity and reactivity, offering unique opportunities for researchers in catalysis, materials science, and drug development. This guide provides a field-proven perspective on the synthesis, coordination behavior, and application of this versatile ligand.
Part 1: Synthesis of the Ligand
The direct, peer-reviewed synthesis of (1,10-phenanthrolin-2-yl)methanol is not widely documented. However, a robust and logical synthetic strategy can be proposed based on well-established transformations of substituted phenanthrolines. The most scientifically sound approach begins with the commercially available precursor, 2-methyl-1,10-phenanthroline, and proceeds via a two-step oxidation-reduction sequence.
Proposed Synthetic Protocol: From 2-Methyl-1,10-Phenanthroline
This protocol is based on the known selenium dioxide oxidation of methyl groups on the phenanthroline ring, a method proven effective for the 2,9-dimethyl analogue, followed by a standard aldehyde reduction.[5]
Step 1: Oxidation to 1,10-Phenanthroline-2-carbaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1,10-phenanthroline (1.0 eq) in a suitable solvent such as 1,4-dioxane containing a small amount of water (e.g., 4% v/v).[5]
-
Addition of Oxidant: Add selenium dioxide (SeO₂) (1.0-1.2 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Filter the hot solution to remove the precipitated black selenium. Allow the filtrate to cool to room temperature, which should induce precipitation of the aldehyde product.
-
Purification: Collect the crude product by filtration and recrystallize from a suitable solvent like acetone or ethanol to yield 1,10-phenanthroline-2-carbaldehyde as a crystalline solid.
Step 2: Reduction to (1,10-Phenanthrolin-2-yl)methanol
-
Reaction Setup: Suspend the 1,10-phenanthroline-2-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Addition of Reductant: Cool the suspension in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise. The addition is exothermic and may cause frothing.
-
Reaction Execution: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by carefully adding water to decompose the excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure.
-
Extraction & Purification: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude (1,10-phenanthrolin-2-yl)methanol. Further purification can be achieved by column chromatography or recrystallization.
Caption: Proposed two-step synthesis of (1,10-phenanthrolin-2-yl)methanol.
Part 2: The Core of Coordination Chemistry
The presence of the flexible hydroxymethyl arm adjacent to the rigid N,N'-chelating unit is the defining feature of phen-CH₂OH, allowing for multiple modes of interaction with a metal center. The preferred coordination is a delicate interplay between the electronic and steric properties of the metal ion, the other ligands in the coordination sphere, and the reaction conditions.
Versatile Coordination Modes
-
Bidentate (N,N') Chelation: The ligand can coordinate solely through its two nitrogen atoms, behaving as a traditional 1,10-phenanthroline. In this mode, the hydroxymethyl group remains uncoordinated. It may be oriented away from the metal center or participate in secondary interactions, such as intramolecular or intermolecular hydrogen bonding with counter-ions or solvent molecules. This mode is favored by metal ions that are sterically saturated by other ligands or have a strong preference for square planar or specific octahedral geometries where a third donor from the phen-CH₂OH ligand cannot be accommodated.
-
Tridentate (N,N',O) Chelation: The most significant coordination mode involves the two nitrogen atoms and the oxygen atom of the hydroxymethyl group binding to a single metal center. This creates two fused chelate rings (one five-membered and one six-membered), which significantly enhances the thermodynamic stability of the complex (the chelate effect). This mode is more likely with metal ions that can readily accommodate higher coordination numbers (e.g., 5 or 6) and have an affinity for oxygen donors.
-
Bridging Coordination: While less common, the ligand could theoretically bridge two metal centers. For instance, the N,N' unit could chelate one metal while the alcohol oxygen coordinates to an adjacent metal ion, leading to the formation of dinuclear or polynuclear structures.
Caption: Primary coordination modes of the (1,10-phenanthrolin-2-yl)methanol ligand.
Structural Insights from an Analogue: 2,9-bis(Hydroxymethyl)-1,10-phenanthroline
While crystal structures of phen-CH₂OH complexes are scarce in the literature, invaluable insight can be gained from its close analogue, 2,9-bis(hydroxymethyl)-1,10-phenanthroline (PDALC). A study on PDALC complexes with Ca(II) and Pb(II) ions definitively demonstrates the coordinating ability of the hydroxymethyl groups.
In the complex ₂, the calcium ion is eight-coordinate, bound to the four nitrogen and four oxygen atoms from two separate PDALC ligands. This illustrates a case where the hydroxymethyl groups are crucial for satisfying the coordination sphere of a large metal ion. Conversely, the study notes that for smaller ions like Cu(II) or Ni(II), the rigid pre-organization of the ligand actually destabilizes the complex compared to the parent 1,10-phenanthroline, as these ions are too small to fit comfortably in the N,N,O,O cleft. This principle is directly applicable to phen-CH₂OH: the favorability of N,N',O-tridentate coordination will be highly dependent on the ionic radius of the metal center.
| Parameter | [Ca(PDALC)₂]²⁺ | [Pb(PDALC)(ClO₄)₂] | Causality and Implication for phen-CH₂OH |
| Coordination Mode | Bis-tetradentate (N,N',O,O') | Monodentate (N,N',O,O') + Anions | Demonstrates that hydroxymethyl groups readily coordinate, especially to larger metal ions. For phen-CH₂OH, this suggests tridentate N,N',O coordination is highly plausible. |
| M-N Distance (Å) | 2.501 (avg) | 2.486 (avg) | Typical for phenanthroline complexes, confirming strong N-M bonds. Similar distances are expected for phen-CH₂OH complexes. |
| M-O Distance (Å) | 2.422 (avg) | 2.617 (avg) | Confirms direct M-O bonding from the hydroxymethyl group. The longer Pb-O bond reflects the larger ionic radius of Pb(II). |
Table compiled from data presented in Hancock, R. D., et al. (2008). Inorganic Chemistry.
Part 3: Characterization and Physicochemical Properties
A multi-technique approach is essential to fully elucidate the structure and properties of phen-CH₂OH metal complexes in both the solid state and in solution.
-
X-Ray Crystallography: This is the definitive method for determining the solid-state structure, confirming the coordination mode, and measuring precise bond lengths and angles. Obtaining single crystals suitable for diffraction is a critical, though often challenging, step in characterizing a new complex.[6]
-
Infrared (IR) Spectroscopy: Coordination of the phenanthroline ring to a metal center typically results in a shift of the C=N and aromatic C=C stretching vibrations (usually found in the 1400-1650 cm⁻¹ region) to higher wavenumbers. If the hydroxymethyl group coordinates, the O-H stretching band (~3400 cm⁻¹) may shift, broaden, or disappear, and a new M-O vibration may appear at lower frequencies (400-600 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the ligand structure and probing the complex's structure in solution. Upon coordination, the aromatic proton signals of the phenanthroline ring will shift (typically downfield), providing evidence of complexation. The methylene (-CH₂-) protons are particularly diagnostic; their chemical shift and coupling patterns can provide strong evidence for or against the coordination of the oxygen atom.
-
UV-Visible Spectroscopy: Complexes of phenanthroline are often colored due to electronic transitions. These spectra are typically dominated by intense ligand-centered π-π* transitions in the UV region (<300 nm) and, crucially, Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region.[7] The energy of the MLCT band is sensitive to the metal ion, its oxidation state, and the overall coordination environment, making it a valuable electronic probe.
-
Elemental Analysis: Provides the empirical formula of the complex, confirming the stoichiometry of metal, ligand, and any counter-ions, which is essential for validating the composition of a newly synthesized compound.
Part 4: Applications and Future Directions
The unique structural features of phen-CH₂OH complexes make them promising candidates for a range of applications, offering distinct advantages over simple phenanthroline systems.
Homogeneous Catalysis
Phenanthroline-metal complexes are active catalysts for a wide array of organic transformations, including oxidations, cross-coupling reactions, and hydrosilylations.[7] The phen-CH₂OH ligand offers several strategic advantages:
-
Enhanced Solubility: The polar hydroxymethyl group can improve the solubility of the catalytic complex in a wider range of solvents, including more environmentally benign protic solvents like alcohols.
-
Secondary Coordination Sphere Interactions: The -OH group, even when not directly coordinated to the metal, can participate in hydrogen bonding. This can influence the catalyst's local environment, potentially impacting substrate binding and selectivity in a predictable manner.
-
A Handle for Immobilization: The hydroxyl group serves as a convenient chemical handle for grafting the catalyst onto solid supports (e.g., silica, polymers), facilitating catalyst recovery and reuse—a key goal in green chemistry.
Bioinorganic Chemistry and Drug Development
Metal-phenanthroline complexes are widely studied for their biological activity, acting as DNA intercalators, enzyme inhibitors, and antimicrobial or anticancer agents.[2][3][8] The development of resistance to conventional drugs has spurred intense interest in these alternative therapeutics.[8]
-
Modulation of Lipophilicity: The introduction of the -OH group can fine-tune the lipophilicity of the complex, which is a critical parameter governing its ability to cross cell membranes and reach its biological target.
-
Targeted Drug Delivery: The hydroxyl moiety can be used as a point of attachment for conjugation to biomolecules (e.g., peptides, antibodies) or targeting ligands, enabling the specific delivery of the cytotoxic metal complex to cancer cells while sparing healthy tissue.
-
Enhanced Antimicrobial Activity: The ability to form hydrogen bonds could enhance the interaction of the complex with bacterial cell walls or key enzymes, potentially leading to improved antimicrobial potency.[3]
Materials Science and Supramolecular Chemistry
The photophysical properties of phenanthroline complexes, particularly those of Ru(II), make them suitable for applications in sensors, light-emitting devices, and photosensitizers.[2][7]
-
Luminescent Probes: The hydroxyl group can act as a recognition site. For example, the binding of an analyte to the -OH group could modulate the complex's luminescent properties through hydrogen bonding, forming the basis of a chemical sensor.
-
Building Blocks for MOFs: The ligand can be used as a building block in the construction of Metal-Organic Frameworks (MOFs). The N,N'-donors can coordinate to structural metal nodes, while the hydroxyl group can either coordinate to another metal or remain free to functionalize the pores of the framework, imparting specific chemical properties for gas storage or catalysis.[2]
Conclusion: A Ligand of Untapped Potential
(1,10-Phenanthrolin-2-yl)methanol represents a compelling evolution of the classic phenanthroline ligand. By incorporating a versatile hydroxymethyl functional group, it offers chemists a powerful tool to design metal complexes with enhanced solubility, tunable reactivity, and handles for further functionalization. While the direct exploration of this specific ligand has been limited, the principles gleaned from analogous systems and the broader field of coordination chemistry clearly indicate its immense potential. As the demand for more sophisticated catalysts, targeted therapeutics, and smart materials grows, ligands like (1,10-phenanthrolin-2-yl)methanol are poised to move from the realm of academic curiosity to a central role in solving real-world scientific challenges.
References
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Chand, S. (2016). Synthesis of some 2,9‐disubstituted‐1,10‐phenanthrolines. ResearchGate. Available at: [Link]
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Wikipedia. (2024). 1,10-Phenanthroline. Available at: [Link]
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ResearchGate. (2019). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. Available at: [Link]
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Atlabachew, M., et al. (2018). Synthesis of organic salts from 1,10-phenanthroline for biological applications. Cogent Chemistry. Available at: [Link]
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MDPI. (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Available at: [Link]
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Scholars Research Library. (n.d.). One-pot synthesis of 2 – phenylimidazo [4, 5-f][2] phenanthroline derivatives under solvent free conditions by using iodi. Available at: [Link]
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Korecz, L., et al. (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PMC. Available at: [Link]
- Google Patents. (n.d.). One-step synthesis method of symmetrical 1,10- phenanthroline derivative.
-
BOCE. (2024). 1,10-phenanthroline: Chemical properties, applications, and future prospects. Available at: [Link]
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Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. Thieme Chemistry. Available at: [Link]
-
Zhang, L., et al. (2009). 2,2′-(1,10-Phenanthrolin-2-ylimino)diethanol. PMC. Available at: [Link]
-
MDPI. (2024). Self-Assembled Molecular Complexes of 1,10-Phenanthroline and 2-Aminobenzimidazoles: Synthesis, Structure Investigations, and Cytotoxic Properties. Available at: [Link]
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Chemistry Steps. (2024). Alcohol Oxidation Mechanisms and Practice Problems. Available at: [Link]
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Clark, J. (n.d.). oxidation of alcohols. Chemguide. Available at: [Link]
-
Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]
-
Foroumadi, A., et al. (n.d.). NOTE Synthesis and Characterization of 1,10-Phenanthroline-2,9- dicarbaldehyde-bis-(thiosemicarbazone). J. Chil. Chem. Soc. Available at: [Link]
-
Hancock, R. D., et al. (2008). Metal Ion Complexing Properties of the Highly Preorganized Ligand 2,9-bis(Hydroxymethyl)-1,10-phenanthroline: A Crystallographic and Thermodynamic Study. Inorganic Chemistry. Available at: [Link]
-
Devereux, M., et al. (2016). The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. PubMed. Available at: [Link]
-
Jacquet, M., et al. (2024). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Photophysical Profiling and Coordination Dynamics of 1,10-Phenanthroline-2-methanol
Executive Summary
In the landscape of fluorescent probes and metal-chelating pharmacophores, 1,10-Phenanthroline-2-methanol (also known as 2-hydroxymethyl-1,10-phenanthroline) occupies a unique physicochemical niche. By appending a hemilabile hydroxymethyl group to the rigid, electron-deficient 1,10-phenanthroline core, researchers unlock a highly tunable platform. This whitepaper systematically deconstructs the fluorescent properties of this molecule, detailing the causality behind its solvent-dependent emission, its role in biomimetic catalysis (such as ATP transphosphorylation), and the mechanistic pathways governing its metal-induced fluorescence modulation.
Structural Architecture and Baseline Photophysics
The Causality of Weak Intrinsic Fluorescence
The parent 1,10-phenanthroline scaffold is characterized by a notoriously weak intrinsic fluorescence quantum yield ( Φ ) in aqueous media. This is fundamentally due to the presence of close-lying n−π∗ and π−π∗ singlet excited states. Upon photoexcitation, the molecule undergoes rapid non-radiative decay via intersystem crossing (ISC) or vibrational relaxation facilitated by hydrogen bonding with protic solvents[1].
However, the introduction of the 2-methanol group breaks the C2v symmetry of the parent ring. Symmetry reduction in phenanthroline derivatives dictates their intramolecular charge transfer (ICT) capabilities and solvatochromism[2]. The hydroxymethyl moiety acts as both a steric shield and a hydrogen-bonding participant, slightly red-shifting the absorption maximum ( λmax≈315 nm) and altering the excited-state dipole moment.
Solvent-Dependent Emission Dynamics
To harness the fluorescence of 1,10-Phenanthroline-2-methanol, solvent selection is critical. In pure water, the emission is heavily quenched. Transitioning to organic solvents (e.g., methanol or acetonitrile) or micellar environments (e.g., Triton X-100) significantly enhances the emission intensity[1].
-
Mechanistic Rationale: Methanol disrupts the extended aqueous hydrogen-bonding networks that couple to the probe's excited state, thereby shutting down the primary non-radiative vibrational decay pathways.
Metal-Induced Fluorescence Modulation
The true utility of 1,10-Phenanthroline-2-methanol lies in its capacity as a tridentate (N,N,O) or bidentate (N,N) ligand. The coordination of metal ions fundamentally rewires the molecule's photophysical decay pathways[3].
Chelation-Enhanced Fluorescence (CHEF)
When coordinated to closed-shell d10 metal ions (e.g., Zn2+ , Cd2+ ), the ligand undergoes rigidification. The metal locks the phenanthroline rings into a coplanar conformation, drastically reducing non-radiative decay caused by molecular rotation and vibration. This results in a strong "turn-on" blue emission.
Chelation-Enhanced Quenching (CHEQ)
Conversely, coordination to paramagnetic or heavy transition metals (e.g., Cu2+ , Ni2+ ) results in near-complete fluorescence quenching. This occurs via Photoinduced Electron Transfer (PET) from the excited ligand to the unfilled d-orbitals of the metal, or via enhanced intersystem crossing driven by the heavy-atom effect.
The Antenna Effect (Lanthanide Sensitization)
For drug development assays requiring time-resolved fluorescence (TRF), 1,10-Phenanthroline-2-methanol acts as an excellent "antenna" for Lanthanides ( Eu3+ , Tb3+ ). The 2-methanol group provides a critical hard oxygen donor that displaces high-frequency O−H oscillators (water molecules) from the lanthanide's inner coordination sphere. Energy absorbed by the phenanthroline π−π∗ network is efficiently transferred to the lanthanide's resonance levels, yielding sharp, long-lived f-f emission lines.
Biomimetic Application: ATP Transphosphorylation
Beyond simple sensing, the structural geometry of 1,10-Phenanthroline-2-methanol enables complex biomimetic reactions. Notably, zinc and copper ions have been proven to catalyze the transphosphorylation of 1,10-phenanthroline-2-methanol by ATP[4]. The metal ion coordinates both the phenanthroline core and the phosphate of ATP, bringing the 2-hydroxyl group into perfect proximity to act as a nucleophile, mimicking the active site of kinase enzymes.
Visualizing the Coordination Pathways
Below is the logical flow of how specific metal interactions dictate the fluorescence readout of the molecule.
Fig 1: Mechanistic pathways of fluorescence modulation in 1,10-Phenanthroline-2-methanol upon metal binding.
Quantitative Data Summary
Table 1: Baseline Photophysical Properties of 1,10-Phenanthroline-2-methanol
| Environment / Solvent | Excitation λmax (nm) | Emission λmax (nm) | Relative Quantum Yield ( Φ ) | Primary Decay Pathway |
| Aqueous Buffer (pH 7.4) | 310 - 315 | 365 - 370 | < 0.01 (Very Low) | Vibrational (H-bonding) |
| Methanol | 315 | 365 | ~ 0.05 (Moderate) | Intersystem Crossing |
| Aqueous + TX-100 Micelles | 315 | 375 | ~ 0.08 (Enhanced) | Restricted Rotation |
Table 2: Metal Coordination Effects (in Methanol)
| Metal Ion | Coordination Mode | Fluorescence Effect | Mechanistic Driver |
| Zn2+ | N,N-Bidentate | Strong Enhancement | CHEF (Rigidification) |
| Cu2+ | N,N,O-Tridentate | >95% Quenching | PET / Paramagnetic Effect |
| Eu3+ | N,N,O-Tridentate | Red Emission (614 nm) | Antenna Effect (Energy Transfer) |
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Spectrofluorometric Titration for Metal Binding Affinity ( Kd )
Rationale: To accurately determine the binding affinity, the ligand concentration must remain strictly constant while the metal concentration varies. Dilution artifacts are the most common source of error in literature.
-
Preparation of Stock Solutions:
-
Prepare a 10μM solution of 1,10-Phenanthroline-2-methanol in spectroscopic-grade methanol.
-
Prepare a 1mM stock of the target metal salt (e.g., Zn(NO3)2 ) dissolved directly into the 10μM ligand solution . Causality: Using the ligand solution as the solvent for the metal titrant ensures that as you add the metal, the total ligand concentration remains exactly 10μM , eliminating dilution math and associated volumetric errors.
-
-
Titration Execution:
-
Place 2.0 mL of the ligand solution in a quartz cuvette (1 cm path length).
-
Record the baseline emission spectrum ( λex=315 nm, scan 330−500 nm).
-
Add the metal titrant in 0.1 equivalent aliquots ( 2μL additions).
-
Equilibrate for 2 minutes after each addition before scanning.
-
-
Self-Validation Check: Simultaneously monitor the UV-Vis absorption. The presence of sharp isosbestic points in the absorption spectra validates that only two species (free ligand and 1:1 complex) are in equilibrium. If isosbestic points drift, higher-order complexes (e.g., 2:1 ligand:metal) are forming.
-
Data Analysis: Plot the integrated fluorescence intensity against metal concentration and fit to a 1:1 Benesi-Hildebrand binding isotherm to extract the Kd .
Protocol B: Relative Quantum Yield ( Φ ) Determination
Rationale: Absolute quantum yield requires an integrating sphere. For standard lab setups, a relative measurement against a known standard is highly accurate provided the inner filter effect is mitigated.
-
Standard Selection: Use Quinine Sulfate in 0.1M H2SO4 ( Φstd=0.54 at λex=310 nm) as the reference.
-
Sample Preparation: Prepare 5 dilutions of the standard and 5 dilutions of 1,10-Phenanthroline-2-methanol.
-
Critical Step: Ensure the absorbance of all solutions at the excitation wavelength ( 315 nm) is strictly below 0.05 OD . Causality: Higher absorbances cause the "inner filter effect," where the sample re-absorbs its own emitted light, artificially depressing the calculated quantum yield.
-
-
Measurement: Record the emission spectra for all 10 samples under identical slit widths and PMT voltages.
-
Integration & Validation: Calculate the integrated area under the emission curve for each sample. Plot Integrated Fluorescence vs. Absorbance.
-
Self-Validation Check: The plot must be perfectly linear ( R2>0.99 ). A downward curve at higher absorbances indicates self-quenching or aggregation.
-
-
Calculation: Calculate Φsample using the gradient (Grad) of the linear plots and the refractive indices ( η ) of the solvents:
Φsample=Φstd×(GradstdGradsample)×(ηstd2ηsample2)
References
- Micellization, 1,10-phenanthroline, fluorescence, solubilization.
- Details the biomimetic transphosphorylation of 1,10-phenanthroline-2-methanol by ATP.
- Explores symmetry reduction, intramolecular charge transfer, and solvatochromism.
- Discusses the modulation of non-radiative decay pathways in phenanthroline complexes.
Sources
1,10-Phenanthroline-2-methanol as a Bidentate Ligand: Mechanistic Insights and Metalloenzyme Modeling in Drug Development
Executive Summary
In the landscape of coordination chemistry and drug development, 1,10-phenanthroline-2-methanol (Phen-2-MeOH) has emerged as a privileged scaffold for designing artificial metalloenzymes and targeted catalytic therapeutics. While 1,10-phenanthroline is classically known as a rigid, high-affinity bidentate ligand, the strategic addition of a 2-hydroxymethyl group fundamentally alters its application profile. By acting primarily as an N,N -bidentate chelator while maintaining the hydroxymethyl group as a pendant nucleophile, this molecule perfectly models the active sites of native kinases and phosphatases. This whitepaper provides an in-depth technical analysis of Phen-2-MeOH's coordination dynamics, its role in catalytic transphosphorylation, and self-validating experimental workflows for researchers in the field.
Structural and Coordination Dynamics
The efficacy of 1,10-phenanthroline-2-methanol lies in its highly predictable geometric behavior upon transition metal complexation.
The Causality of the Pendant Nucleophile: When coordinating with divalent transition metals (e.g., Zn²⁺, Cu²⁺), Phen-2-MeOH operates strictly as a bidentate N,N -ligand rather than a tridentate N,N,O -ligand under physiological conditions. Why is this critical? If the hydroxyl oxygen were to coordinate to the metal, it would lose its nucleophilic character and saturate the metal's coordination sphere. By remaining pendant, the rigid heterocyclic framework forces the uncoordinated hydroxymethyl group into close spatial proximity to the metal center. The metal ion is left with open equatorial or axial sites to act as a Lewis acid, drawing electron density away from incoming substrates (such as the γ-phosphate of ATP), while the pendant hydroxyl group is perfectly positioned for an intramolecular nucleophilic attack.
Mechanism of metal-catalyzed transphosphorylation via bidentate ligand coordination.
Metalloenzyme Models: The Transphosphorylation Paradigm
The most authoritative demonstration of Phen-2-MeOH's utility is its application in modeling zinc-dependent metalloenzymes. As demonstrated in the foundational work by Sigman et al. ()[1], the [Zn(Phen-2-MeOH)]²⁺ complex acts as a highly efficient catalyst for the transphosphorylation of ATP.
In this ternary complex, the zinc ion simultaneously binds the ATP substrate and the bidentate phenanthroline backbone. The Lewis acidity of the zinc ion polarizes the terminal P-O bond of ATP. Because the bidentate coordination restricts the conformational freedom of the ligand, the pendant 2-methanol group is sterically driven into the activated phosphate, resulting in the cleavage of ATP into ADP and a phosphorylated ligand intermediate[1]. This mechanism is highly relevant for drug development professionals designing small-molecule artificial nucleases or kinase inhibitors, as it proves that precise spatial orientation of a nucleophile adjacent to a Lewis acid can bypass the need for complex protein architectures[1][2].
Quantitative Data Analysis: Metal Ion Reactivity
The choice of the central metal ion drastically impacts the hydrolytic and transphosphorylation efficiency of phenanthroline-based complexes. The table below summarizes the comparative reactivity of various divalent metals in promoting ATP hydrolysis when complexed with bidentate heterocyclic ligands at different pH levels ()[2][3].
Table 1: Comparative Reactivity of Divalent Metal Ions in ATP Hydrolysis
| Metal Ion | Reactivity Order (pH 7.3) | Reactivity Order (pH 5.7) | Optimal Ratio (M²⁺:Ligand:ATP) | Primary Cleavage Product |
| Cu²⁺ | 1 (Highest) | 1 (Highest) | 1:1:1 or 2:2:1 | ADP + Pi |
| Zn²⁺ | 2 | 2 | 2:2:1 | ADP + Pi |
| Ni²⁺ | 3 | 4 | 2:2:1 | ADP + Pi |
| Mg²⁺ | 4 | 3 | 2:2:1 | ADP + Pi |
| Co²⁺ | 5 (Lowest) | - | 2:2:1 | AMP + PPi |
Note: Cu²⁺ exhibits the highest Lewis acidity and optimal Jahn-Teller distortion to facilitate rapid substrate turnover, while Zn²⁺ provides a biologically relevant, redox-inert alternative for in vivo drug models[2].
Experimental Methodology: Self-Validating Catalytic Workflow
To ensure scientific integrity and reproducible kinetic data, the evaluation of Phen-2-MeOH metal complexes must follow a self-validating protocol. The following methodology isolates the catalytic variable and eliminates background artifacts.
Step-by-step experimental workflow for evaluating catalytic transphosphorylation.
Step 1: Preparation of the Binary Complex
-
Action: Incubate equimolar amounts (e.g., 1.0 mM) of 1,10-Phen-2-MeOH and anhydrous ZnCl₂ (or CuCl₂) in aqueous solution at 25°C.
-
Causality & Validation: Perform a UV-Vis titration to confirm the presence of sharp isosbestic points. This validates that 100% of the ligand has formed the desired [M(Phen-2-MeOH)]²⁺ binary complex without the presence of uncoordinated, highly reactive free metal ions that could skew hydrolytic data[2].
Step 2: Substrate Introduction and Buffer Selection
-
Action: Introduce 0.5 mM ATP to the complex in a 50 mM HEPES buffer adjusted to pH 7.3. Incubate at 40°C.
-
Causality & Validation: Buffer selection is the most common point of failure in metalloenzyme modeling. We strictly utilize HEPES because it is a non-coordinating buffer. Using Phosphate buffers would introduce competing ligands that displace ATP from the metal's coordination sphere. Using Tris buffer introduces primary amines that can form competitive Schiff bases or coordinate the metal center directly. HEPES ensures the system is self-validating; any observed transphosphorylation is strictly attributable to the Phen-2-MeOH complex.
Step 3: Quenching and Anion-Exchange HPLC Analysis
-
Action: At designated time intervals (e.g., 1h, 4h, 24h), extract a 100 µL aliquot and immediately quench the reaction by adding an excess of EDTA (5.0 mM). Analyze the mixture via anion-exchange HPLC.
-
Causality & Validation: EDTA is a hexadentate chelator with an overwhelmingly higher affinity for Zn²⁺/Cu²⁺ than Phen-2-MeOH or ATP. Its addition instantly strips the metal from the ternary complex, completely halting the catalytic cycle. This prevents artifactual hydrolysis from occurring while the sample is waiting in the HPLC autosampler, ensuring the kinetic data perfectly reflects the exact moment of extraction.
Conclusion
1,10-Phenanthroline-2-methanol represents a masterclass in ligand design. By restricting its coordination to a bidentate N,N -mode, it preserves its hydroxymethyl group as a potent, spatially-oriented nucleophile. Whether utilized to understand the fundamental mechanisms of metalloenzymes or applied to the synthesis of next-generation catalytic drugs, its self-validating chemistry offers unparalleled precision for researchers in the biochemical sciences.
References
-
Title: Models for metalloenzymes. Zinc ion catalyzed phosphorylation of 1,10-phenanthroline-2-carbinol by adenosine triphosphate. Source: Biochemistry (1972) URL: [Link]
-
Title: Reactivities and Site-Selectivities of Hydrolyses of ATP and UTP Promoted by Metal Complexes of Adenine-Linked Di-2-pyridylamine Derivatives. Source: Bulletin of the Chemical Society of Japan (2006) URL: [Link]
Sources
1,10-Phenanthroline-2-methanol: A Technical Guide to Synthesis, Coordination Dynamics, and Bioinorganic Applications
Executive Summary
In the landscape of advanced coordination chemistry and materials science, 1,10-phenanthroline-2-methanol emerges as a highly versatile, functionalized heterocyclic ligand. By combining the rigid, strongly chelating N,N -donor system of the phenanthroline backbone with a hemilabile oxygen-donor from the hydroxymethyl group, this compound serves as an ideal tridentate ( N,N,O ) or bidentate ( N,N ) ligand. It is a critical precursor in the development of metallodrugs, artificial nucleases, and sublimable Spin Crossover (SCO) materials for next-generation spintronic devices.
Physicochemical Profile
To facilitate experimental design, the core quantitative data and physical properties of 1,10-phenanthroline-2-methanol are summarized below.
| Property | Value / Description |
| Chemical Name | 1,10-Phenanthroline-2-methanol (or (1,10-phenanthrolin-2-yl)methanol) |
| CAS Registry Number | 37067-10-0[1] |
| Molecular Formula | C₁₃H₁₀N₂O |
| Molecular Weight | 210.23 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in Methanol, Ethanol, DMSO, and DMF; sparingly soluble in Hexane |
| Coordination Modes | Bidentate ( N,N ) or Tridentate ( N,N,O ) |
Mechanistic Insights & Core Applications
Advanced Coordination Dynamics
The structural pre-organization of 1,10-phenanthroline-2-methanol dictates its coordination behavior. The two nitrogen atoms are locked in a coplanar arrangement, providing a strong ligand field that stabilizes transition metals such as Ruthenium(II), Copper(II), and Iron(II). The appended 2-methanol group introduces a "hemilabile" coordination site. In catalytic cycles, this oxygen donor can temporarily detach from the metal center to create an open coordination site for substrate binding, and then re-coordinate to stabilize the intermediate, thereby preventing catalyst degradation.
Spintronics and Spin Crossover (SCO) Materials
In materials science, 1,10-phenanthroline-2-methanol is a foundational building block for synthesizing ionogenic, robust ligands. For instance, it is utilized to synthesize 2-(1H-imidazol-2-yl)-9-methyl-1,10-phenanthroline. When coordinated with Iron(II), this ligand forms neutral SCO complexes that exhibit highly efficient light-induced spin transitions (LIESST effect). These materials can be processed into ultrathin films via high-vacuum sublimation, making them prime candidates for integration into light-addressable vertical spintronic devices[2].
Bioinorganic Catalysis: Artificial Nucleases
Transition metal complexes of phenanthroline derivatives are potent agents for the site-selective hydrolysis of nucleoside triphosphates. Copper(II) complexes utilizing these ligand frameworks act as artificial metallonucleases, promoting the hydrolysis of ATP to ADP and AMP. The mechanism relies on the Cu(II) center acting as a powerful Lewis acid to polarize the phosphodiester bond, while the planar phenanthroline system provides necessary steric bulk and π−π stacking interactions with nucleobases to ensure substrate specificity[3].
Fig 1. Mechanism of Cu(II)-phenanthroline complex catalyzed ATP hydrolysis.
Experimental Protocol: Two-Step Chemoselective Synthesis
The synthesis of 1,10-phenanthroline-2-methanol requires precise chemocontrol to functionalize the alkyl side chain without disrupting the electron-deficient heteroaromatic ring system. The following self-validating protocol details the transformation from 2-methyl-1,10-phenanthroline.
Step 1: Riley Oxidation to the Aldehyde
Objective: Selectively oxidize the α -methyl group to an aldehyde. Causality: Selenium dioxide (SeO₂) is employed because it specifically targets allylic or benzylic-type activated methyl groups via an ene reaction followed by a [2,3]-sigmatropic rearrangement. It avoids the over-oxidation to a carboxylic acid that typically occurs with harsher oxidants like KMnO₄.
-
Preparation: Dissolve 10.0 g of 2-methyl-1,10-phenanthroline in 150 mL of 1,4-dioxane containing 4% water (v/v). Note: The trace water is critical for the hydrolysis of the intermediate selenite ester.
-
Reaction: Add 1.2 equivalents of SeO₂. Heat the mixture to reflux (approx. 100 °C) under a nitrogen atmosphere for 4–6 hours.
-
Validation & Isolation: The reaction progress is marked by the precipitation of black elemental selenium. Filter the mixture hot through a pad of Celite to remove the selenium waste. Concentrate the filtrate under reduced pressure to yield the intermediate, 1,10-phenanthroline-2-carbaldehyde.
Step 2: Hydride Reduction to the Alcohol
Objective: Reduce the aldehyde to the primary alcohol. Causality: Sodium borohydride (NaBH₄) in methanol is selected as a mild, chemoselective reducing system. It rapidly reduces the carbonyl group but is entirely unreactive toward the phenanthroline aromatic system, preventing unwanted ring saturation.
-
Preparation: Suspend the crude 1,10-phenanthroline-2-carbaldehyde in 100 mL of anhydrous methanol. Cool the flask to 0 °C using an ice bath. Note: Cooling is essential to control the exothermic nature of the hydride reduction and prevent solvent boil-off.
-
Reaction: Slowly add 1.5 equivalents of NaBH₄ portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours[2].
-
Validation & Isolation: Quench the remaining hydride by carefully adding 20 mL of distilled water. Extract the aqueous mixture with dichloromethane (3 × 50 mL). The organic layers are combined, dried over anhydrous Na₂SO₄, and evaporated. The resulting solid can be recrystallized from ethanol to yield pure 1,10-phenanthroline-2-methanol.
Fig 2. Two-step chemoselective synthesis of 1,10-Phenanthroline-2-methanol.
References
- ChemicalBook, 37067-10-0 CAS|(1,10-phenanthrolin-2-yl)Methanol.
- ACS Publications, Design and Processing as Ultrathin Films of a Sublimable Iron(II) Spin Crossover Material Exhibiting Efficient and Fast Light-Induced Spin Transition.
- Oxford Academic (OUP), Reactivities and Site-Selectivities of Hydrolyses of ATP and UTP Promoted by Metal Complexes of Adenine-Linked Di-2-pyridylamine.
Sources
An In-depth Technical Guide to 1,10-Phenanthroline-2-methanol: Properties, Applications, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,10-Phenanthroline-2-methanol, a heterocyclic organic compound with significant potential in various scientific domains. As a derivative of 1,10-phenanthroline, it shares the parent molecule's robust chelating properties and planar structure, while the addition of a methanol group at the 2-position introduces new possibilities for functionalization and interaction. This document will delve into the core physicochemical properties of 1,10-Phenanthroline-2-methanol, its established and potential applications, and detailed experimental protocols relevant to its use.
Core Physicochemical Data
The foundational properties of 1,10-Phenanthroline-2-methanol are crucial for its application in any experimental setting. The molecular structure consists of a 1,10-phenanthroline core with a methanol substituent.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O | Calculated |
| Molecular Weight | 210.23 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like ethanol and acetone, with slight solubility in water. | [1] |
The presence of the hydroxyl group in the methanol substituent can influence its solubility and provides a reactive site for further chemical modifications.
Scientific and Research Applications
The unique structural features of 1,10-phenanthroline and its derivatives have led to their widespread use in diverse fields of research and development.[2]
Coordination Chemistry and Metal Ion Detection
1,10-phenanthroline is a renowned chelating agent, forming stable complexes with a wide array of metal ions.[2][3] This property is central to its application in analytical chemistry for the detection of metal ions. For instance, the complex formed with ferrous ions (Fe²⁺) exhibits a distinct color, allowing for its quantitative analysis via spectrophotometry.[2] Derivatives like 1,10-Phenanthroline-2-methanol are also expected to retain this strong chelating ability.
Drug Research and Development
The 1,10-phenanthroline scaffold is a privileged structure in medicinal chemistry, with derivatives showing promising anticancer, antibacterial, and antiviral activities.[2][4][5]
Anticancer Activity: The planar nature of the phenanthroline ring allows it to intercalate between the base pairs of DNA, disrupting replication and transcription processes in cancer cells.[4][6] Furthermore, metal complexes of phenanthroline derivatives can induce cell death through oxidative DNA cleavage and inhibition of crucial cellular enzymes like metalloproteases.[4]
Antibacterial and Other Biological Activities: Compounds containing the 1,10-phenanthroline structure have demonstrated antibacterial effects.[2] Metal complexes, in particular, have shown efficacy against resistant bacterial strains.[5] The versatility of the phenanthroline ligand allows for the design of complexes with tailored biological activities.[7]
Materials Science and Photochemistry
In materials science, 1,10-phenanthroline is utilized in the synthesis of metal-organic frameworks (MOFs) and photosensitive materials.[2] Its rigid structure and coordination capabilities are advantageous for creating materials with specific functions for applications in gas adsorption, separation, and catalysis.[2] In photochemistry, it can act as a photosensitizer in various photochemical reactions.[2]
Experimental Protocols and Methodologies
General Synthesis of 1,10-Phenanthroline Derivatives
The synthesis of 1,10-phenanthroline derivatives often involves a Skraup reaction, which is a condensation reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of sulfuric acid and an oxidizing agent.[8] For substituted phenanthrolines, a common approach involves the reaction of a substituted o-phenylenediamine with glycerol.[9]
Diagram: Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of 1,10-phenanthroline derivatives via the Skraup reaction.
Safety and Handling
1,10-phenanthroline and its derivatives are classified as toxic if swallowed and are very toxic to aquatic life with long-lasting effects.[10] It is imperative to handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, in a well-ventilated area or a fume hood.[11][12] Always consult the Safety Data Sheet (SDS) for the specific compound before use.[10][11][12]
Conclusion
1,10-Phenanthroline-2-methanol, as a functionalized derivative of 1,10-phenanthroline, holds considerable promise for advancements in coordination chemistry, drug discovery, and materials science. Its inherent chelating properties, coupled with the reactive methanol group, offer a versatile platform for the development of novel molecules with tailored functions. Further research into the specific synthesis and applications of this compound is warranted to fully explore its scientific potential.
References
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precisionFDA. 1,10-PHENANTHROLINE-2,9-DIYLDIMETHANOL. Available at: [Link].
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- IUCr Journals. μ2-Methanol-κ2O:O-bis[(1,10-phenanthroline-κ2N,N′). Available at: https://journals.iucr.org/e/issues/2019/12/00/bz5254/index.html.
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Taylor & Francis Online. Synthesis of organic salts from 1,10-phenanthroline for biological applications. Available at: [Link].
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PubChem. 1,10-Phenanthroline-2,9-diyldimethanol. Available at: [Link].
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PubChem. 2-Methyl-1,10-phenanthroline. Available at: [Link].
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Zenodo. Synthesis of some 1,10-Phenanthroline Derivatives. Available at: [Link].
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MDPI. Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. Available at: [Link].
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Wikipedia. 1,10-Phenanthroline. Available at: [Link].
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PMC. In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae. Available at: [Link].
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MDPI. Self-Assembled Molecular Complexes of 1,10-Phenanthroline and 2-Aminobenzimidazoles: Synthesis, Structure Investigations, and Cytotoxic Properties. Available at: [Link].
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MDPI. Strong CH…O Interactions in the Second Coordination Sphere of 1,10-Phenanthroline Complexes with Water. Available at: [Link].
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Methodological & Application
Application Note: 1,10-Phenanthroline-2-methanol as a Fluorescent Sensor for Zinc (Zn²⁺)
Introduction & Scientific Rationale
Zinc (Zn²⁺) is the second most abundant transition metal in the biological systems and plays an indispensable role in enzymatic regulation, signal transduction, and cellular apoptosis [1]. Dyshomeostasis of mobile zinc is heavily implicated in severe pathologies, including Alzheimer's disease, Parkinson's disease, and various metabolic syndromes [2]. Consequently, the precise quantification and spatial tracking of Zn²⁺ in aqueous and biological matrices necessitate highly selective fluorescent probes [3].
1,10-Phenanthroline-2-methanol serves as a highly efficient, low-molecular-weight fluorescent sensor engineered specifically for Zn²⁺ detection. While the unsubstituted 1,10-phenanthroline core acts as a classic bidentate (N, N) chelator [4], the strategic addition of the 2-methanol moiety introduces a critical oxygen donor. This structural modification creates a highly favored tridentate (N, N, O) coordination pocket . This specific geometry exhibits an exceptional binding affinity for Zn²⁺ over competing divalent cations (such as Cd²⁺ and Cu²⁺), driven by the entropic advantage of the chelate effect [5].
Photophysical Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The sensing capability of 1,10-Phenanthroline-2-methanol is governed by the Chelation-Enhanced Fluorescence (CHEF) mechanism [6].
In its apo-state (unbound form), the sensor exhibits relatively weak fluorescence. The energy from photo-excitation is primarily dissipated through non-radiative decay pathways, facilitated by the free rotation of the methanol group and solvent interactions. Upon the introduction of Zn²⁺, the metal ion coordinates with the two nitrogen atoms of the phenanthroline ring and the oxygen atom of the hydroxyl group. This 1:1 stoichiometric binding event rigidifies the molecular framework, effectively locking the molecule into a coplanar conformation. The suppression of non-radiative rotational decay pathways forces the molecule to relax via radiative decay, resulting in a massive amplification of fluorescence emission [7].
Figure 1: Photophysical mechanism of Chelation-Enhanced Fluorescence (CHEF) upon Zn²⁺ binding.
Analytical Specifications & Figures of Merit
To ensure reproducibility across different laboratory environments, the quantitative data and operational parameters for the sensor are summarized below.
| Parameter | Specification | Experimental Implication |
| Target Ion | Zn²⁺ | Highly selective over alkali and alkaline earth metals. |
| Coordination Stoichiometry | 1:1 | Simplifies Job's Plot analysis and Kd calculations. |
| Excitation Wavelength (λex) | ~320 nm | Requires UV-compatible quartz cuvettes. |
| Emission Wavelength (λem) | ~410 nm | Distinct blue emission, visible under a UV lamp. |
| Limit of Detection (LOD) | ~30 - 50 nM | Suitable for trace environmental and biological sensing. |
| Binding Constant (Ka) | ~10⁴ to 10⁶ M⁻¹ | Indicates strong, reversible binding affinity. |
| Optimal pH Range | 7.0 - 7.4 | Fully compatible with physiological conditions. |
| Recommended Solvent | EtOH/HEPES (1:9 v/v) | Ensures sensor solubility while mimicking aqueous environments. |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that every experimental choice is grounded in chemical causality.
Protocol A: Preparation of Reagents and Stock Solutions
Causality Insight: The choice of buffer is critical. Phosphate-buffered saline (PBS) must be strictly avoided because high concentrations of phosphate will competitively bind Zn²⁺, leading to metal precipitation and artificially suppressing the fluorescence response [8].
-
Sensor Stock Solution (1 mM): Dissolve 2.10 mg of 1,10-Phenanthroline-2-methanol (MW ≈ 210.23 g/mol ) in 10 mL of spectroscopic-grade Ethanol. Store at 4°C in a light-protected amber vial to prevent photo-oxidation.
-
Zn²⁺ Stock Solution (1 mM): Dissolve ZnCl₂ or Zn(NO₃)₂ in ultra-pure deionized water (18.2 MΩ·cm). Note: Avoid using sulfate salts if barium or calcium interference is expected in your downstream matrix.
-
Assay Buffer: Prepare a 10 mM HEPES buffer solution. Adjust to pH 7.4 using 0.1 M NaOH.
Protocol B: Fluorometric Titration and Kd Determination
Self-Validation Check: The accuracy of the binding constant relies on proving a 1:1 stoichiometry. This is validated by ensuring the linear fit of the Benesi-Hildebrand plot yields an R2>0.98 [9].
-
Prepare a series of working solutions containing a fixed concentration of the sensor (10 µM) in the HEPES/EtOH (9:1 v/v) buffer system.
-
Sequentially add increasing aliquots of the Zn²⁺ stock solution to achieve final metal concentrations ranging from 0 to 20 µM (0 to 2.0 molar equivalents).
-
Incubate each mixture at room temperature for 5 minutes to ensure thermodynamic coordination equilibrium is reached.
-
Record the fluorescence emission spectra using an excitation wavelength of 320 nm. Monitor the peak emission intensity at 410 nm.
-
Plot the emission intensity at 410 nm versus the concentration of Zn²⁺. Calculate the binding constant ( Ka ) using the Benesi-Hildebrand equation.
Figure 2: Step-by-step fluorometric titration workflow for Zn²⁺ quantification.
Protocol C: Selectivity and Interference Assay
Causality Insight: Paramagnetic ions like Cu²⁺ and Fe²⁺ have unpaired electrons that facilitate non-radiative energy transfer, typically quenching fluorescence [10]. This assay proves that the sensor maintains its integrity and specifically lights up only for Zn²⁺, even in complex matrices.
-
Prepare 10 µM sensor solutions in the assay buffer.
-
Add 10 µM (1 equiv.) of various competing metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Cd²⁺) to separate sensor aliquots and measure the fluorescence response. Expected Result: Only the Zn²⁺ sample should trigger the CHEF effect.
-
Competition Validation (Spike-in): To the solutions containing the competing ions, spike in 10 µM of Zn²⁺. The fluorescence should immediately enhance, proving the sensor's superior binding affinity for Zn²⁺ displaces or ignores the interfering ions [5].
References
-
The neurobiology of zinc in health and disease. Nature Reviews Neuroscience. Available at:[Link]
-
Hectorite/Phenanthroline-Based Nanomaterial as Fluorescent Sensor for Zn Ion Detection: A Theoretical and Experimental Study. MDPI. Available at:[Link]
-
Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn2+. Taylor & Francis. Available at:[Link]
-
Colorimetric fluorescence of the 1,10-phenantholineyl-imidazole sensor probe for the selective detection of Zn2+ and Cd2+ ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy / PubMed. Available at:[Link]
-
Cell-Compatible Fluorescent Chemosensor for Zn2+ Based on a 3,8-Extended 1,10-Phenanthroline Derivative. European Journal of Inorganic Chemistry. Available at:[Link]
-
Fluorescent sensors based on phenanthroline derivatives for the detection of Zn(II) ions. Tetrahedron / ResearchGate. Available at:[Link]
-
Phosphorescent Sensor for Biological Mobile Zinc. Journal of the American Chemical Society / PMC. Available at:[Link]
-
Phosphorescent Sensor for Biological Mobile Zinc (Buffer Interference Data). PMC. Available at:[Link]
-
1,10-Phenanthroline based colorimetric and fluorescent sensor for Hg2+ in water: Experimental and DFT study. ResearchGate. Available at:[Link]
-
Fluorescent sensors based on phenanthroline derivatives for the detection of Zn(II) ions (Interference Assay). Tetrahedron / ResearchGate. Available at:[Link]
Application Notes and Protocols for Catalysis with 1,10-Phenanthroline-2-methanol
Introduction: The Strategic Role of the Hydroxymethyl Group in Phenanthroline-Ligated Catalysis
1,10-Phenanthroline (phen) and its derivatives are cornerstone ligands in transition metal catalysis, prized for their rigid, planar structure and strong, bidentate coordination to a wide array of metal centers. This robust coordination imparts significant stability to the resulting metal complexes, which are active in a multitude of catalytic transformations, including cross-coupling reactions, oxidations, and polymerizations.[1][2] The introduction of substituents onto the phenanthroline scaffold is a key strategy for fine-tuning the steric and electronic properties of the ligand, thereby influencing the catalytic activity, selectivity, and stability of the corresponding metal complex.[1]
This application note focuses on a specific, yet versatile, derivative: 1,10-Phenanthroline-2-methanol . The presence of a hydroxymethyl (-CH₂OH) group at the 2-position introduces several key features:
-
Modified Steric and Electronic Profile: The 2-substituent creates a more sterically demanding environment around the metal center compared to the parent 1,10-phenanthroline, which can be beneficial for promoting reductive elimination and preventing catalyst deactivation.
-
Potential for Secondary Interactions: The hydroxyl group can engage in hydrogen bonding or act as a hemilabile coordinating group, potentially influencing the reaction mechanism and transition state energies.
-
Enhanced Solubility: The polar hydroxyl group can improve the solubility of the ligand and its metal complexes in protic or more polar organic solvents.
-
A Platform for Further Functionalization: The hydroxyl moiety serves as a convenient handle for immobilization onto solid supports or for the synthesis of more elaborate ligand architectures.
This guide provides an in-depth exploration of the catalytic applications of 1,10-Phenanthroline-2-methanol, complete with detailed experimental protocols for researchers in academia and the pharmaceutical industry. The protocols are based on well-established methodologies for related phenanthroline ligands and have been adapted to leverage the unique properties of the 2-hydroxymethyl derivative.
PART 1: Synthesis of 1,10-Phenanthroline-2-methanol
Prior to its use in catalysis, the ligand itself must be synthesized. A common route involves the functionalization of 1,10-phenanthroline. While several synthetic strategies exist for phenanthroline derivatives, a reliable method for introducing a hydroxymethyl group at the 2-position can be adapted from established procedures for related substitutions.
Protocol 1: Synthesis of 1,10-Phenanthroline-2-methanol
This protocol is a representative, multi-step synthesis that may require optimization.
Step 1: Synthesis of 1,10-Phenanthroline-N-oxide
-
To a solution of 1,10-phenanthroline (1.0 eq) in glacial acetic acid, add 30% hydrogen peroxide (3.0 eq).
-
Heat the mixture at 70-80 °C for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.
Step 2: Acetoxylation of the 2-position
-
Reflux the 1,10-Phenanthroline-N-oxide (1.0 eq) in acetic anhydride (10-15 eq) for 4-6 hours.
-
Remove the excess acetic anhydride under vacuum.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-acetoxymethyl-1,10-phenanthroline.
Step 3: Hydrolysis to 1,10-Phenanthroline-2-methanol
-
Dissolve the 2-acetoxymethyl-1,10-phenanthroline (1.0 eq) in a mixture of methanol and water.
-
Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Stir the reaction at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1,10-Phenanthroline-2-methanol.
PART 2: Catalytic Applications and Protocols
The unique properties of 1,10-Phenanthroline-2-methanol make it a promising ligand for a variety of metal-catalyzed reactions. Below are detailed protocols for two key transformations: a copper-catalyzed cross-coupling reaction and a palladium-catalyzed aerobic oxidation.
Application 1: Copper-Catalyzed N-Arylation of Imidazoles (Ullmann Condensation)
Copper-phenanthroline complexes are well-known catalysts for Ullmann-type cross-coupling reactions, forming C-N, C-O, and C-S bonds. The 1,10-Phenanthroline-2-methanol ligand is expected to be highly effective in this context.
Causality of Experimental Choices:
-
Copper(I) Source: Copper(I) iodide is a commonly used and effective precursor for these reactions.
-
Base: A mild base such as potassium carbonate is used to deprotonate the imidazole, facilitating its coordination to the copper center.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and facilitate the reaction at elevated temperatures.
Protocol 2: Copper-Catalyzed N-Arylation of Imidazole with an Aryl Halide
Caption: Workflow for Copper-Catalyzed N-Arylation.
Detailed Steps:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 eq), imidazole (1.2 mmol, 1.2 eq), copper(I) iodide (0.05 mmol, 5 mol%), 1,10-Phenanthroline-2-methanol (0.10 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous dimethylformamide (DMF, 5 mL).
-
Inert Atmosphere: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Reaction Conditions: Heat the reaction mixture in an oil bath at 110-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-arylated imidazole.
Application 2: Palladium-Catalyzed Aerobic Oxidation of Alcohols
Palladium complexes with phenanthroline ligands are effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones, using environmentally benign molecular oxygen as the terminal oxidant.[3] The steric bulk provided by the 2-hydroxymethyl substituent can be advantageous in this transformation.
Causality of Experimental Choices:
-
Palladium Source: Palladium(II) acetate is a common and reliable precursor for generating the active Pd(0) species in situ.
-
Solvent: A non-polar solvent like toluene is often used for these reactions.
-
Oxygen Source: Air or pure oxygen can be used as the terminal oxidant. The use of a balloon filled with oxygen provides a convenient and safe way to maintain an oxygen atmosphere.
Protocol 3: Palladium-Catalyzed Aerobic Oxidation of a Secondary Alcohol
Caption: Workflow for Palladium-Catalyzed Aerobic Oxidation.
Detailed Steps:
-
Catalyst Preparation: In a Schlenk flask, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and 1,10-Phenanthroline-2-methanol (0.04 mmol, 4 mol%) in toluene (5 mL) under an inert atmosphere. Stir for 15 minutes.
-
Substrate Addition: Add the secondary alcohol (1.0 mmol, 1.0 eq) to the catalyst solution.
-
Oxygen Atmosphere: Evacuate the flask and backfill with oxygen (an oxygen-filled balloon is a convenient method).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C for 8-16 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a short pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding ketone.
PART 3: Data Presentation and Characterization
The success of the catalytic reactions should be validated through appropriate analytical techniques.
| Parameter | Copper-Catalyzed N-Arylation | Palladium-Catalyzed Aerobic Oxidation |
| Typical Yield | 70-95% | 80-99% |
| Catalyst Loading | 5 mol% CuI | 2 mol% Pd(OAc)₂ |
| Ligand-to-Metal Ratio | 2:1 | 2:1 |
| Reaction Temperature | 110-120 °C | 80-100 °C |
| Reaction Time | 12-24 h | 8-16 h |
Characterization of Products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified products.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To monitor reaction progress and identify products and byproducts.
-
Infrared (IR) Spectroscopy: To identify key functional groups in the product (e.g., disappearance of the -OH stretch in the alcohol oxidation).
Conclusion and Future Outlook
1,10-Phenanthroline-2-methanol represents a strategically modified ligand that holds significant promise for a range of catalytic applications. The protocols detailed in this guide provide a solid foundation for researchers to explore its utility in copper- and palladium-catalyzed reactions. The presence of the hydroxymethyl group not only influences the immediate catalytic performance but also opens avenues for the development of next-generation catalysts through immobilization or further derivatization. Future research will likely focus on expanding the scope of reactions catalyzed by metal complexes of 1,10-Phenanthroline-2-methanol and on elucidating the precise mechanistic role of the 2-hydroxymethyl substituent.
References
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Wu, F., et al. (2020). 1,10‐Phenanthroline: A versatile ligand to promote copper‐catalyzed cascade reactions. Applied Organometallic Chemistry, 34(9), e5787. [Link]
- Chepaikin, E. G., & Khidekel, M. L. (1973). Aerobic oxidation of 1,10-phenanthroline to phen-dione catalyzed by copper(ii) complexes of a benzimidazolyl Schiff base. Russian Chemical Bulletin, 22(10), 2253-2255.
- BenchChem (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Utilizing 1,10-Phenanthroline-2-boronic Acid.
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Sun, W., et al. (2018). Ligands with 1,10-phenanthroline scaffold for highly regioselective iron-catalyzed alkene hydrosilylation. Nature Communications, 9(1), 143. [Link]
- Pro-I-Tech (2024).
- UCHEM (2025). 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design.
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Oriental Journal of Chemistry (2022). Catalytic Effect of 1,10-phenanthroline on the Kinetic Studies of D-galactose by Cr(VI) in CPC Micellar Media. Oriental Journal of Chemistry, 38(2). [Link]
- Antonov, A. S., et al. (2015). Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes.
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Wikipedia contributors. (2023, December 29). Atom transfer radical polymerization. In Wikipedia, The Free Encyclopedia. [Link]
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RSC Publishing (2023). 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation. RSC Advances, 13(12), 7828-7833. [Link]
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Wiley Online Library (2022). A Heterogenized Copper Phenanthroline System to Catalyze the Oxygen Reduction Reaction. ChemElectroChem, 9(5), e202101377. [Link]
- Guedes, C. L. B., et al. (2004). Reevaluating the role of 1,10-phenanthroline in oxidative reactions involving ferrous ions and DNA damage. Journal of Inorganic Biochemistry, 98(11), 1851-1858.
- Beer, R. H., Jimenez, J., & Drago, R. S. (1993). Syntheses of 2,9-Bis(halomethyl)-1,10-phenanthroline: Potential Robust Ligands for Metal Oxidation Catalysts. The Journal of Organic Chemistry, 58(7), 1746–1749.
- Google Patents (2016).
- Chen, C. H., et al. (2009). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Organic letters, 11(19), 4354–4357.
- Labinsights (2023).
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MDPI (2025). Synthesis of (1,10-Phenanthroline-κ 2 N,N′)(β 2 -Methyl- and β 2 -PhenylAlaninate-κ 2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. Molecules, 30(3), 698. [Link]
- PubMed (2014). Mixed Ligand copper(II) Complexes of 1,10-phenanthroline With Tridentate phenolate/pyridyl/(benz)imidazolyl Schiff Base Ligands. Journal of Inorganic Biochemistry, 140, 243-254.
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ACS Publications (2022). Design of Bis(1,10-phenanthroline) Copper(I)-Based Mechanochromic Indicators. ACS Omega, 7(8), 6829–6837. [Link]
- Wiley Online Library (2001). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials.
- ETH Zurich Research Collection (2025).
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- ResearchGate (2022). Copper(II)
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ACS Publications (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5485–5490. [Link]
- ChemRxiv (2020).
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Application Notes: Spectrophotometric Analysis Using 1,10-Phenanthroline and its Derivatives
Abstract and Introduction
1,10-Phenanthroline (phen) is a heterocyclic organic compound that stands as a cornerstone reagent in the field of analytical chemistry.[1] Its rigid tricyclic structure, featuring two nitrogen atoms in a bipyridine-like arrangement, makes it a formidable bidentate chelating agent that forms stable, intensely colored complexes with a variety of transition metal ions.[1][2] This property is the foundation of its widespread use in spectrophotometric analysis, a technique valued for its robustness, cost-effectiveness, and sensitivity.[1]
The most prominent application of 1,10-phenanthroline is in the quantitative determination of iron.[2] It reacts specifically with ferrous iron (Fe²⁺) to form a stable, orange-red complex, tris(1,10-phenanthroline)iron(II), often referred to as "ferroin."[1] The intensity of this color is directly proportional to the concentration of iron, a relationship governed by the Beer-Lambert Law, allowing for precise quantification in diverse matrices, from pharmaceutical formulations to environmental water samples.[3]
While the parent 1,10-phenanthroline molecule is highly effective, chemical derivatives are often synthesized to modulate its properties. Substituents can alter solubility, influence the electronic properties of the chelating system, or introduce reactive sites for further functionalization. This guide focuses on the classic, field-proven spectrophotometric determination of iron using the parent 1,10-phenanthroline, while also providing insights into the role and potential impact of derivatives such as 1,10-Phenanthroline-2-methanol .
Principle of the Method: The Chemistry of Ferroin Formation
The spectrophotometric determination of total iron using 1,10-phenanthroline is a multi-step process rooted in fundamental redox and coordination chemistry.
Step 1: Reduction of Ferric Iron (Fe³⁺) In many samples, particularly those exposed to atmosphere, iron exists in its more stable trivalent (ferric, Fe³⁺) state. However, only the divalent (ferrous, Fe²⁺) ion forms the stable, intensely colored complex with 1,10-phenanthroline. Therefore, a crucial initial step is the quantitative reduction of all Fe³⁺ to Fe²⁺. A mild reducing agent, such as hydroxylamine hydrochloride (NH₂OH·HCl), is commonly employed for this purpose to ensure all iron in the sample is available for complexation.
Step 2: pH Control and Buffering The complexation reaction is pH-dependent. The optimal pH range for the formation of the ferroin complex is between 3 and 9. Outside this range, the reaction may be incomplete; at low pH, the nitrogen atoms of the phenanthroline ligand can become protonated, competing with the iron ion, while at high pH, iron(II) may precipitate as hydroxide. To ensure stable and reproducible conditions, a buffer solution, typically sodium acetate, is used to maintain the pH within the optimal range.
Step 3: Complexation with 1,10-Phenanthroline In a buffered, slightly acidic solution, three molecules of 1,10-phenanthroline (a bidentate ligand) coordinate with one ferrous ion (Fe²⁺). This chelation reaction forms the thermodynamically stable tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺.
Caption: Chelation of one Fe²⁺ ion by three 1,10-phenanthroline (Phen) ligands.
This complex exhibits a strong absorbance of light in the visible spectrum, with a maximum absorbance (λmax) typically observed around 508-510 nm .[2][3] This intense orange-red color allows for the sensitive detection and quantification of iron at parts-per-million (ppm) levels or lower.
The Role of Derivatives: A Note on 1,10-Phenanthroline-2-methanol
The functionalization of the 1,10-phenanthroline scaffold is a common strategy to tailor the ligand for specific applications. The introduction of a methanol group at the 2-position (1,10-Phenanthroline-2-methanol) imparts several potential changes:
-
Solubility: The primary effect of the hydroxyl (-OH) group is an increase in polarity. This would likely enhance the ligand's solubility in aqueous and polar organic solvents compared to the parent compound. This can be advantageous in certain biological assays or when working with highly aqueous sample matrices.
-
Steric and Electronic Effects: The substituent at the 2-position is adjacent to one of the coordinating nitrogen atoms. While a methanol group is relatively small, it could introduce minor steric hindrance that may slightly alter the stability constant and geometry of the resulting metal complexes. Electronically, the group is not strongly withdrawing or donating, so significant shifts in the λmax of the complex are not expected, but minor variations are possible.
-
Reactivity: The hydroxyl group provides a reactive handle for further chemical modification, allowing the ligand to be covalently linked to other molecules, surfaces, or polymers.
While established, routine spectrophotometric protocols for metal determination specifically using 1,10-Phenanthroline-2-methanol are not widely documented in standard analytical literature, the principles of complex formation would remain the same. Any application would require re-optimization of parameters such as λmax and validation of the method's performance characteristics.
Detailed Experimental Protocol: Determination of Total Iron
This protocol provides a comprehensive workflow for the quantification of total iron in an aqueous sample.
Required Reagents and Solutions
-
Iron Stock Standard (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O). Dissolve in approximately 500 mL of deionized water in a 1000 mL volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid (H₂SO₄), allow to cool, then dilute to the mark with deionized water and mix thoroughly.
-
Iron Working Standard (10 mg/L): Pipette 100.0 mL of the 100 mg/L iron stock standard into a 1000 mL volumetric flask and dilute to the mark with deionized water.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water. Prepare this solution fresh.
-
Sodium Acetate Buffer Solution (1.2 M): Dissolve 10 g of sodium acetate (CH₃COONa) in 100 mL of deionized water.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to aid dissolution.
Experimental Workflow: Calibration and Sample Analysis
Caption: Workflow for spectrophotometric iron determination.
Step-by-Step Procedure
-
Preparation of Calibration Standards:
-
Label five 100 mL volumetric flasks: "Blank", "1 ppm", "2 ppm", "3 ppm", "4 ppm".
-
Into the "Blank" flask, add 50 mL of deionized water.
-
Using volumetric pipettes, accurately transfer 10.0, 20.0, 30.0, and 40.0 mL of the 10 mg/L Iron Working Standard into the corresponding "1 ppm", "2 ppm", "3 ppm", and "4 ppm" flasks. Note: This creates final concentrations of 1, 2, 3, and 4 mg/L (ppm).
-
-
Preparation of Unknown Sample:
-
Pipette a suitable aliquot of your unknown sample into a separate 100 mL volumetric flask. The volume should be chosen such that the final concentration falls within the range of your calibration standards. If the approximate concentration is unknown, a trial run with a 10 mL aliquot is recommended.
-
-
Color Development (Treat all flasks, including Blank and Unknown, identically):
-
To each volumetric flask, add 1.0 mL of the 10% hydroxylamine hydrochloride solution. Swirl to mix.
-
Add 10.0 mL of the 0.1% 1,10-phenanthroline solution. Swirl to mix.
-
Add 8.0 mL of the 1.2 M sodium acetate buffer solution. Swirl to mix.
-
Dilute each flask to the 100 mL mark with deionized water. Stopper and invert several times to ensure homogeneity.
-
Allow the solutions to stand for at least 10 minutes for full color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax of the ferroin complex (approximately 510 nm).
-
Use the "Blank" solution to zero the instrument (set Absorbance = 0.000).
-
Measure and record the absorbance of each of the prepared standard solutions and the unknown sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting Absorbance (y-axis) versus Iron Concentration (mg/L) (x-axis) for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a valid calibration.
-
Use the measured absorbance of the unknown sample and the linear regression equation to calculate the concentration of iron in the prepared sample flask.
-
Account for any initial dilutions to determine the iron concentration in the original, undiluted sample.
-
Method Validation and Performance
Every analytical protocol must be a self-validating system. The performance of this method should be characterized according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Caption: Key parameters for analytical method validation.
The following table summarizes typical performance characteristics for the spectrophotometric determination of iron with 1,10-phenanthroline.
| Validation Parameter | Typical Performance Data | ICH Guideline Reference |
| Wavelength (λmax) | 508 - 510 nm | - |
| Linearity Range | 0.5 - 5.0 mg/L | Q2(R2) |
| Correlation Coefficient (R²) | ≥ 0.999 | Q2(R2) |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | - |
| Accuracy (% Recovery) | 98.0 - 102.0% | Q2(R2) |
| Precision (%RSD) | ≤ 2% | Q2(R2) |
| Limit of Detection (LOD) | ~0.05 mg/L | Q2(R2) |
| Limit of Quantitation (LOQ) | ~0.15 mg/L | Q2(R2) |
Troubleshooting and Experimental Considerations
-
Interferences: Strong oxidizing agents can destroy the organic ligand. Certain metal ions (e.g., Co²⁺, Cu²⁺, Ni²⁺) can also form colored complexes, though typically with lower intensity. The addition of a masking agent like citrate or pyrophosphate can mitigate some interferences if necessary.
-
Stability: The ferroin complex is very stable, and the color should not fade for extended periods. However, all measurements should ideally be performed within a few hours of preparation.
-
Glassware: All glassware must be scrupulously cleaned, and a final rinse with deionized water is essential to avoid iron contamination.
-
Reagent Purity: The purity of the ferrous ammonium sulfate hexahydrate is critical for preparing an accurate stock standard. Use of an analytical grade primary standard is required.
References
-
A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. (2025). Pharma Focus Asia. [Link]
-
Determination of Captopril Drug by Application of 1,10-Phenanthroline in the Spectrophotometric Technique. (2025). ResearchGate. [Link]
-
ICH Q2(R2) guideline on validation of analytical procedures. (2023). European Medicines Agency. [Link]
Sources
Application Note: Fluorometric Quantification of Heavy Metals in Aqueous Systems Using 1,10-Phenanthroline-2-methanol
Abstract
The escalating concern over heavy metal contamination in water sources necessitates the development of rapid, sensitive, and selective detection methods.[1] This application note details the use of 1,10-Phenanthroline-2-methanol, a specialized derivative of the well-established 1,10-phenanthroline chelating agent, as a fluorescent chemosensor for the quantification of heavy metal ions in aqueous samples. We will explore the underlying principles of Chelation-Enhanced Fluorescence (CHEF), provide detailed protocols for reagent preparation and sample analysis, and discuss the self-validating measures crucial for ensuring data integrity. This guide is intended for researchers and scientists in environmental monitoring, analytical chemistry, and toxicology.
Introduction: The Imperative for Advanced Sensing
Heavy metal ions such as cadmium (Cd²⁺), lead (Pb²⁺), mercury (Hg²⁺), and zinc (Zn²⁺) are significant environmental pollutants known for their high toxicity and non-biodegradable nature.[1] Their accumulation in ecosystems and entry into the food chain pose severe risks to human health.[1] Traditional analytical techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), while highly accurate, are often lab-based, costly, and time-consuming.[2][3] This has driven significant research into field-deployable, cost-effective alternatives.
Fluorescent chemosensors have emerged as a powerful tool, offering remarkable sensitivity, high selectivity, and rapid response times.[1][2][4] These sensors are typically organic molecules designed to exhibit a change in their fluorescent properties upon binding to a specific analyte.[5] Among the most versatile platforms for designing these sensors is the 1,10-phenanthroline (phen) scaffold.[6] Its rigid, planar structure and two suitably positioned nitrogen atoms make it an exceptional bidentate ligand for a wide range of metal ions.[7][8]
This guide focuses on a specific functionalized derivative, 1,10-Phenanthroline-2-methanol. The introduction of a methanol group at the 2-position modifies the electronic properties and steric environment of the binding pocket, offering a route to tune the sensor's selectivity and enhance its signaling mechanism for specific heavy metal ions.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The functionality of 1,10-Phenanthroline-2-methanol as a sensor is grounded in the principle of Chelation-Enhanced Fluorescence (CHEF).[4][9]
-
Unbound State (Low Fluorescence): In its free, unbound state in solution, the 1,10-Phenanthroline-2-methanol molecule exhibits minimal fluorescence. This is often due to non-radiative decay processes, such as photoinduced electron transfer (PET), where the lone pair of electrons on the nitrogen atoms can quench the excited state of the fluorophore. The molecule also possesses rotational freedom that contributes to energy loss through vibrational relaxation.
-
Bound State ("Turn-On" Fluorescence): Upon encountering a target metal ion, the two nitrogen atoms of the phenanthroline ring coordinate with the metal, forming a stable five-membered chelate ring.[7] This binding event has two critical consequences:
-
Inhibition of PET: The chelation of the metal ion engages the nitrogen lone pairs, making them unavailable for the PET quenching process.
-
Increased Rigidity: The formation of the metal complex restricts intramolecular rotations, reducing energy loss through non-radiative pathways.
-
The combination of these effects, known as the CHEF mechanism, leads to a significant increase in the fluorescence quantum yield.[4] The solution "turns on," emitting a bright fluorescence whose intensity is directly proportional to the concentration of the metal ion. This provides a highly sensitive and quantitative readout.
Caption: Chelation-Enhanced Fluorescence (CHEF) "Turn-On" Mechanism.
Experimental Protocols
This section provides a comprehensive, step-by-step methodology for the quantification of heavy metals using 1,10-Phenanthroline-2-methanol. Adherence to these steps is critical for achieving reproducible and accurate results.
Required Materials and Reagents
-
1,10-Phenanthroline-2-methanol (Sensor)
-
High-purity salts of target metals (e.g., CdCl₂, ZnSO₄·7H₂O, Pb(NO₃)₂, Fe(NH₄)₂(SO₄)₂·6H₂O)
-
Sodium Acetate and Acetic Acid (for buffer preparation)[10][12]
-
Spectroscopic grade solvent (e.g., Ethanol or Acetonitrile)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Fluorometer or a spectrophotometer with fluorescence capabilities
-
Quartz cuvettes
Preparation of Solutions
CAUTION: Always handle reagents with appropriate personal protective equipment (PPE), including safety goggles and gloves. 1,10-phenanthroline and hydroxylamine hydrochloride are toxic.[11]
-
Sensor Stock Solution (1.0 mM):
-
Accurately weigh the required amount of 1,10-Phenanthroline-2-methanol.
-
Dissolve in a minimal amount of the chosen organic solvent (e.g., Ethanol).
-
Transfer quantitatively to a volumetric flask and dilute to the final volume with DI water or buffer to create a stock solution (e.g., in a 1:1 ethanol:water mixture). Store in a dark, cool place.
-
-
Metal Ion Stock Solutions (10 mM):
-
Accurately weigh the high-purity metal salt.
-
Dissolve in DI water in a volumetric flask. For iron standards, add a small amount of sulfuric acid to prevent precipitation.[10]
-
Dilute to the final volume with DI water. These stock solutions are stable for several weeks when stored properly.
-
-
Buffer Solution (e.g., 1.0 M Sodium Acetate, pH ~5):
-
Dissolve the appropriate amount of sodium acetate in DI water.
-
Adjust the pH to the desired level using glacial acetic acid. The optimal pH for complexation is typically between 3 and 9.[10] A pH of ~5 is a good starting point for many divalent metals.
-
-
Reducing Agent Solution (10% w/v Hydroxylamine Hydrochloride):
Experimental Workflow: From Sample to Signal
Caption: Step-by-step workflow for heavy metal analysis.
Protocol for Calibration and Sample Measurement
-
Prepare Calibration Standards: Create a series of working standards by serially diluting the metal ion stock solution into volumetric flasks. A typical concentration range might be from 0 µM to 50 µM.
-
Prepare Reagent Blank: In one cuvette, add all reagents as you would for a sample, but use DI water in place of the metal standard or water sample. This is your "zero" or blank.[12]
-
Process Standards and Samples:
-
For each standard and unknown water sample, follow the workflow diagram (Section 3.3).
-
Pipette a fixed volume of the standard or water sample into a cuvette.
-
Add the buffer solution and mix.
-
For iron analysis: Add the hydroxylamine hydrochloride solution, mix, and wait ~10 minutes for the complete reduction of Fe³⁺ to Fe²⁺.[10]
-
Add the 1,10-Phenanthroline-2-methanol sensor solution, mix thoroughly, and bring to a final constant volume with DI water if necessary.
-
Allow the reaction to proceed for a set time (e.g., 15 minutes) to ensure complete complex formation and signal stabilization.[8]
-
-
Fluorometric Measurement:
-
Set the fluorometer to the predetermined optimal excitation and emission wavelengths for the metal-sensor complex.
-
Use the reagent blank to zero the instrument.
-
Measure the fluorescence intensity of each standard and the unknown samples.
-
-
Quantification:
-
Plot the fluorescence intensity of the standards against their known concentrations to generate a calibration curve.
-
Use the linear regression equation (y = mx + c) from the curve to calculate the concentration of the heavy metal in the unknown water samples based on their measured fluorescence intensity.
-
Performance Characteristics and Data Presentation
The efficacy of a chemosensor is defined by several key performance metrics. The table below summarizes expected characteristics for phenanthroline-based sensors, which serve as a benchmark for 1,10-Phenanthroline-2-methanol.
| Parameter | Description & Typical Values | Source(s) |
| Target Analytes | Primarily divalent transition metals. High sensitivity often reported for Cd²⁺, Zn²⁺, and Fe²⁺. Can also detect Cu²⁺, Pb²⁺, Ni²⁺, Co²⁺. | [4][9][14][15] |
| Linear Range | The concentration range over which the fluorescence intensity is directly proportional to the analyte concentration. Often in the low micromolar (µM) to nanomolar (nM) range. | [4][16] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. For fluorescent phenanthroline sensors, LODs can be in the sub-micromolar to nanomolar range (e.g., 0.23 µM for an Hg²⁺ sensor, or down to 10⁻⁹ M for a specialized Cd²⁺ sensor). | [2][15] |
| Selectivity | The ability to detect a specific metal ion in the presence of other, potentially interfering ions. Selectivity is a key advantage of functionalized phenanthrolines. | [4][5] |
| Response Time | The time required to reach a stable signal after adding the sensor. Typically rapid, ranging from seconds to a few minutes. | [4] |
| pH Range | The optimal pH window for stable complex formation. Generally between pH 3 and 9. | [10] |
Trustworthiness: A Self-Validating System
To ensure the scientific integrity of the results, the protocol must include self-validating checks.
-
Calibration Verification: A standard of a known concentration (not from the calibration curve points) should be run with every batch of samples. The measured value should be within an acceptable error margin (e.g., ±10%) of the true value.
-
Spike and Recovery: To assess the influence of the sample matrix (other dissolved components in the water), a known quantity (a "spike") of the target metal is added to a sample, and the measurement is repeated. The recovery percentage is calculated as: Recovery (%) = [(Spiked Sample Conc. - Unspiked Sample Conc.) / Spike Conc.] x 100 A recovery between 90-110% typically indicates that the sample matrix is not significantly interfering with the assay.
-
Interference Studies: The selectivity of the sensor should be validated by measuring the response to the target analyte in the presence of a high concentration (e.g., 10- or 100-fold excess) of other common metal ions found in water (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺). A minimal change in the signal confirms high selectivity.
Conclusion
1,10-Phenanthroline-2-methanol represents a highly promising and adaptable chemosensor for the rapid and sensitive quantification of heavy metal ions in water. Its "turn-on" fluorescence response, based on the well-understood Chelation-Enhanced Fluorescence mechanism, provides a direct and robust signal. By following the detailed protocols outlined in this guide and incorporating essential quality control and validation steps, researchers can achieve reliable and accurate measurements. The versatility of the 1,10-phenanthroline scaffold suggests that further derivatization can lead to sensors with even greater selectivity and sensitivity, paving the way for next-generation tools in environmental monitoring and public health protection.
References
-
National Center for Biotechnology Information. (n.d.). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. PubMed Central. Retrieved from [Link]
-
MDPI. (2022). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Retrieved from [Link]
-
Korean Chemical Society. (2009). Microfluidic Detection of Multiple Heavy Metal Ions Using Fluorescent Chemosensors. Bulletin of the Korean Chemical Society. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of novel 1,10-phenanthroline derivatives and it used as probes for sensitive detection of Zn2+ and Cd2+ metal ions – Spectroscopic and theoretical approach. Retrieved from [Link]
-
ACS Publications. (2024). Machine-Learning-Enhanced Fluorescent Nanosensor Based on Carbon Quantum Dots for Heavy Metal Detection. ACS Applied Nano Materials. Retrieved from [Link]
-
MDPI. (2024). Shedding Light on Heavy Metal Contamination: Fluorescein-Based Chemosensor for Selective Detection of Hg 2+ in Water. Retrieved from [Link]
-
PubMed. (2019). Synthesis of Novel 1,10-phenanthroline Derivatives and It Used as Probes for Sensitive Detection of Zn 2+ and Cd 2+ Metal Ions - Spectroscopic and Theoretical Approach. Retrieved from [Link]
-
UCHEM. (2023). 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Iron in Drinking Water | Phenanthroline Method | UV Vis Spectroscopy. Retrieved from [Link]
-
Hach. (n.d.). Iron. Retrieved from [Link]
-
University Website. (n.d.). Spectrophotometric Determination of Iron in Drinking Water. Retrieved from [Link]
-
PubMed. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Retrieved from [Link]
-
OSTI.gov. (1979). Spectrophotometric determination of cadmium(II) with dithizone and 1,10-phenanthroline. Retrieved from [Link]
-
College of Science, University Website. (n.d.). Determination of Available Fe in Fresh Water Sample. Retrieved from [Link]
-
ResearchGate. (2015). Application of 1,10-phenanthroline for preconcentration of selected heavy metals on silica gel. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 1 SPECTROPHOTOMETRIC DETERMINATION OF Fe2+ IONS USING 1, 10-PHENANTHROLINE. Retrieved from [Link]
-
ResearchGate. (2018). Solid-Phase Microextraction of Heavy Metals in Natural Water with a Polypyrrole/Carbon Nanotube/1, 10–Phenanthroline Composite Sorbent Material. Retrieved from [Link]
-
PubMed. (2008). Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II). Retrieved from [Link]
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- 1. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myuchem.com [myuchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of novel 1,10-phenanthroline derivatives and it used as probes for sensitive detection of Zn2+ and Cd2+ metal ions - Spectroscopic and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.pdx.edu [web.pdx.edu]
- 11. Determination of Available Fe in Fresh Water Sample - College of Science - Purdue University [purdue.edu]
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- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis and Characterization of Copper Complexes with 1,10-Phenanthroline-2-methanol for Preclinical Drug Development
Introduction
The unique coordination chemistry of copper, cycling between Cu(I) and Cu(II) oxidation states, has positioned copper complexes as promising candidates in the landscape of medicinal chemistry. When complexed with ligands such as 1,10-phenanthroline (phen), these compounds have demonstrated significant biological activity, including the ability to act as artificial nucleases and potential anticancer agents.[1][2][3] The mechanism of action is often attributed to the complex's ability to participate in redox cycling, generating reactive oxygen species (ROS) that can induce cellular damage, and to intercalate with DNA, disrupting cellular replication.[1][2]
The functionalization of the phenanthroline scaffold offers a strategy to modulate the steric and electronic properties of the resulting copper complexes, thereby fine-tuning their biological activity and therapeutic potential. The introduction of a methanol group at the 2-position of the phenanthroline ring, yielding 1,10-Phenanthroline-2-methanol, provides an additional coordination site through the hydroxyl group. This can influence the geometry and stability of the copper complex, potentially enhancing its efficacy and selectivity.
This application note provides detailed protocols for the synthesis of both copper(I) and copper(II) complexes with 1,10-Phenanthroline-2-methanol. It further outlines a comprehensive characterization workflow to validate the successful formation of the target complexes and to elucidate their key physicochemical properties, which are critical for their evaluation as potential therapeutic agents.
Materials and Reagents
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Copper(I) chloride (CuCl)
-
1,10-Phenanthroline-2-methanol
-
Methanol (ACS grade)
-
Ethanol (ACS grade)
-
Acetonitrile (ACS grade)
-
Deionized water
-
Sodium ascorbate
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Schlenk line or glovebox for inert atmosphere operations (for Cu(I) synthesis)
-
Rotary evaporator
-
UV-Vis Spectrophotometer
-
FT-IR Spectrometer
-
Potentiostat for cyclic voltammetry
Experimental Protocols
Protocol 1: Synthesis of a Copper(II) Complex with 1,10-Phenanthroline-2-methanol
This protocol describes the synthesis of a mononuclear copper(II) complex, likely with a general formula of [Cu(phen-2-CH₂OH)₂(H₂O)₂]SO₄. The coordination of the hydroxyl group from the ligand to the copper center is a possibility that can be investigated through subsequent characterization.
Rationale: The synthesis is performed in a mixed solvent system of ethanol and water to ensure the solubility of both the copper salt and the organic ligand.[4] The reaction is carried out at a slightly elevated temperature to facilitate the complex formation. The stoichiometry is chosen to favor the formation of a bis-ligand complex.
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve 1,10-Phenanthroline-2-methanol (2 mmol) in 20 mL of ethanol.
-
In a separate beaker, dissolve copper(II) sulfate pentahydrate (1 mmol) in 20 mL of deionized water.
-
With continuous stirring, add the aqueous solution of the copper salt dropwise to the ethanolic solution of the ligand.
-
A color change to blue or green should be observed, indicating the formation of the copper complex.
-
Heat the reaction mixture to 60°C and stir for 2 hours.
-
Allow the solution to cool to room temperature.
-
Slowly evaporate the solvent at room temperature or under reduced pressure using a rotary evaporator to obtain crystalline or powdered product.
-
Wash the resulting solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Diagram of the Synthetic Workflow for the Copper(II) Complex:
Caption: Workflow for the synthesis of the Copper(II) complex.
Protocol 2: Synthesis of a Copper(I) Complex with 1,10-Phenanthroline-2-methanol
This protocol details the synthesis of a copper(I) complex, which is expected to have a tetrahedral geometry, with a likely formula of [Cu(phen-2-CH₂OH)₂]Cl. The synthesis must be conducted under an inert atmosphere to prevent the oxidation of Cu(I) to Cu(II).
Rationale: Copper(I) is readily oxidized in the presence of air, necessitating the use of a Schlenk line or glovebox.[5] Acetonitrile is a common solvent for the synthesis of copper(I) complexes as it can stabilize the Cu(I) ion.[6] Sodium ascorbate can be used as a mild reducing agent to ensure the copper remains in the +1 oxidation state.
Step-by-Step Procedure:
-
Assemble a Schlenk line apparatus and ensure all glassware is dried and purged with an inert gas (e.g., argon or nitrogen).
-
In a Schlenk flask, add copper(I) chloride (1 mmol) and 1,10-Phenanthroline-2-methanol (2 mmol).
-
Add 20 mL of degassed acetonitrile to the flask.
-
Optionally, a catalytic amount of sodium ascorbate can be added to the reaction mixture to prevent oxidation.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere. A color change is expected, often to a deep red or orange, characteristic of Cu(I)-phenanthroline complexes.
-
Filter the solution under inert atmosphere to remove any unreacted starting materials.
-
Slowly diffuse a non-coordinating solvent like diethyl ether into the acetonitrile solution to precipitate the product.
-
Collect the precipitate by filtration under inert atmosphere, wash with a small amount of diethyl ether, and dry under vacuum.
Diagram of the Synthetic Workflow for the Copper(I) Complex:
Caption: Workflow for the synthesis of the Copper(I) complex.
Characterization of the Copper Complexes
A thorough characterization is essential to confirm the identity and purity of the synthesized complexes and to understand their electronic and structural properties.
UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the complex. For copper-phenanthroline complexes, characteristic metal-to-ligand charge transfer (MLCT) bands are expected in the visible region, while ligand-centered π-π* transitions occur in the UV region.[5][7]
Procedure:
-
Prepare dilute solutions of the copper complexes in a suitable solvent (e.g., methanol or acetonitrile).
-
Record the absorption spectra over a range of 200-800 nm.
Expected Results:
| Complex | Expected λmax (nm) | Assignment |
| Cu(II) Complex | ~270-300 | π-π* (phenanthroline) |
| ~600-700 | d-d transitions (broad) | |
| Cu(I) Complex | ~270-300 | π-π* (phenanthroline) |
| ~440-460 | MLCT |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the coordination of the ligand to the copper ion by observing shifts in the vibrational frequencies of the ligand's functional groups. The coordination of the phenanthroline nitrogen atoms and potentially the hydroxyl group can be inferred.
Procedure:
-
Prepare a KBr pellet of the solid complex or use an ATR accessory.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
Expected Results:
-
A shift in the C=N stretching vibrations of the phenanthroline ring upon coordination to the copper ion.
-
The appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to Cu-N and potentially Cu-O vibrations.[4]
-
A change in the O-H stretching frequency if the methanol group's hydroxyl is involved in coordination or hydrogen bonding.
Cyclic Voltammetry (CV)
Rationale: Cyclic voltammetry is an electrochemical technique used to probe the redox properties of the copper complexes. The Cu(II)/Cu(I) redox couple is a key feature of these complexes and is relevant to their potential biological activity.[6]
Procedure:
-
Dissolve the complex in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup (working, reference, and counter electrodes).
-
Scan the potential over a range that encompasses the Cu(II)/Cu(I) redox couple.
Expected Results:
-
A quasi-reversible one-electron wave corresponding to the Cu(II)/Cu(I) redox couple. The potential of this couple will be influenced by the coordination environment of the copper ion.[6]
Diagram of the Characterization Workflow:
Sources
- 1. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2407164A1 - Copper II complexes of phenanthroline and their use in cancer treatment - Google Patents [patents.google.com]
- 3. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Bulky and Stable Copper(I)-Phenanthroline Complex: Impact of Steric Strain and Symmetry on the Excited-State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
1,10-Phenanthroline-2-methanol in the preparation of luminescent materials
Application Note: 1,10-Phenanthroline-2-methanol in the Design and Synthesis of Advanced Luminescent Lanthanide Materials
Executive Summary
Lanthanide-based luminescent materials—particularly those utilizing Europium (Eu³⁺) and Terbium (Tb³⁺)—are indispensable tools in drug development, time-resolved fluoroimmunoassays (TRFIA), and high-contrast cellular imaging. Their utility stems from exceptionally long luminescence lifetimes (microseconds to milliseconds) and sharp, characteristic emission bands. However, because direct excitation of lanthanide f-f transitions is quantum-mechanically forbidden and highly inefficient, these metals require a sensitizing "antenna" ligand to harvest light and transfer energy to the emitting ion[1].
1,10-Phenanthroline-2-methanol (CAS: 37067-10-0) represents a critical structural evolution in antenna ligand design. While the rigid phenanthroline backbone provides excellent UV absorption and metal preorganization, the 2-hydroxymethyl substitution serves a dual, highly strategic purpose: it acts as an N,N,O-tridentate chelator to displace luminescence-quenching water molecules[2], and it provides a reactive primary alcohol handle for the covalent grafting of the complex into stable matrices (e.g., silica or polymers)[3]. This application note details the mechanistic principles, synthetic workflows, and quality control metrics for utilizing 1,10-phenanthroline-2-methanol to create leach-proof, highly luminescent hybrid materials.
Mechanistic Principles: The Antenna Effect and Matrix Integration
The Photophysical "Antenna Effect"
Lanthanide luminescence relies heavily on the photophysical dynamics of the coordinated ligand. When 1,10-phenanthroline-2-methanol is irradiated with UV light, it transitions from its singlet ground state (S₀) to an excited singlet state (S₁). Due to the heavy atom effect induced by the coordinated lanthanide, the ligand undergoes rapid intersystem crossing (ISC) to its triplet state (T₁). If the energy level of T₁ is optimally matched (typically 2500–3000 cm⁻¹ above the lanthanide's emissive state), efficient intramolecular energy transfer (ET) occurs, populating the Eu³⁺ ⁵D₀ state, which then relaxes radiatively to produce intense red emission at 612 nm[4].
Photophysical pathway of the antenna effect in lanthanide sensitization.
The Causality of Covalent Grafting
A major failure point in commercializing lanthanide probes is "leaching"—the physical dissociation of the metal complex from its carrier matrix in biological fluids, leading to signal loss and heavy metal toxicity. By reacting the -OH group of 1,10-phenanthroline-2-methanol with a silane coupling agent such as 3-(triethoxysilyl)propyl isocyanate (ICPTES), we form a robust urethane linkage. This silanized ligand (Phen-Si) can then be co-condensed with tetraethyl orthosilicate (TEOS) via a sol-gel process, permanently locking the Eu³⁺ complex into the silica backbone[3]. Furthermore, this rigidification restricts the vibrational motion of the ligand, drastically reducing non-radiative decay pathways and boosting the overall quantum yield.
Experimental Protocols
The following self-validating protocols describe the synthesis of a covalently grafted Eu³⁺-silica hybrid nanomaterial.
Protocol 1: Synthesis of the Silane-Functionalized Ligand (Phen-Si)
Objective: Convert the primary alcohol of 1,10-phenanthroline-2-methanol into a polymerizable triethoxysilane group.
Reagents & Materials:
-
1,10-Phenanthroline-2-methanol (1.0 mmol)
-
3-(Triethoxysilyl)propyl isocyanate (ICPTES) (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
Dibutyltin dilaurate (DBTDL) (Catalyst, 2 drops)
Step-by-Step Methodology:
-
Preparation: Purge a 50 mL two-neck round-bottom flask with ultra-pure N₂ gas for 15 minutes. Causality: ICPTES is highly moisture-sensitive. Any ambient water will prematurely hydrolyze the silane to silanols, causing self-condensation rather than reacting with the phenanthroline.
-
Dissolution: Dissolve 1.0 mmol of 1,10-phenanthroline-2-methanol in 20 mL of anhydrous THF under continuous N₂ flow.
-
Catalysis & Addition: Add 2 drops of DBTDL to the solution. Slowly add 1.1 mmol of ICPTES dropwise via a gas-tight syringe over 10 minutes. Causality: DBTDL lowers the activation energy for the nucleophilic attack of the alcohol onto the isocyanate, ensuring complete urethane bond formation.
-
Reaction: Reflux the mixture at 70°C for 24 hours under magnetic stirring.
-
Validation: Monitor the reaction via FTIR spectroscopy. A successful reaction is self-validated by the complete disappearance of the broad -OH stretch (~3300 cm⁻¹) and the emergence of a sharp urethane C=O stretch (~1700 cm⁻¹).
-
Recovery: Evaporate the THF under reduced pressure to yield the Phen-Si precursor as a viscous oil. Store under an inert atmosphere.
Protocol 2: Assembly of Covalently Grafted Luminescent Silica Nanoparticles
Objective: Coordinate the Phen-Si ligand to Europium and co-condense it into a silica matrix.
Reagents & Materials:
-
Phen-Si precursor (from Protocol 1) (1.0 mmol)
-
Eu(TTA)₃·2H₂O (TTA = 2-thenoyltrifluoroacetone) (1.0 mmol)
-
Tetraethyl orthosilicate (TEOS) (10.0 mmol)
-
Absolute Ethanol (50 mL)
-
Aqueous NH₄OH (28%, 2 mL)
Step-by-Step Methodology:
-
Complexation: Dissolve 1.0 mmol of Eu(TTA)₃·2H₂O and 1.0 mmol of Phen-Si in 30 mL of absolute ethanol. Stir at room temperature for 2 hours. Causality: TTA acts as the primary sensitizer but leaves coordination sites open. Phen-Si seamlessly occupies these sites, displacing the two water molecules and forming the highly luminescent Eu(TTA)₃(Phen-Si) complex.
-
Matrix Integration: Add 10.0 mmol of TEOS to the complex solution.
-
Sol-Gel Initiation: Add 20 mL of ethanol containing 2 mL of NH₄OH and 1 mL of deionized water dropwise to the mixture. Stir vigorously for 12 hours at room temperature. Causality: The basic environment (NH₄OH) catalyzes the Stöber sol-gel process, driving the hydrolysis and polycondensation of TEOS and the triethoxysilane groups of Phen-Si, forming a heavily cross-linked SiO₂ network.
-
Purification: Isolate the resulting nanoparticles via centrifugation (10,000 rpm, 10 mins). Wash sequentially with ethanol (3x) and deionized water (2x) to remove any unreacted precursors or un-grafted Eu³⁺ complexes.
-
Drying: Dry the purified nanoparticles under vacuum at 60°C for 12 hours.
Step-by-step workflow for synthesizing covalently grafted hybrid luminescent silica nanoparticles.
Data Presentation & Quality Control
The success of the covalent grafting process is heavily reflected in the photophysical properties of the final material. Covalent rigidification limits the vibrational degrees of freedom of the phenanthroline ligand, significantly reducing non-radiative decay. Furthermore, the hydrophobic silica network shields the Eu³⁺ ion from aqueous quenching.
Table 1: Photophysical and Stability Comparison (Free Complex vs. Grafted Nanoparticles)
| Metric / Property | Free Complex: Eu(TTA)₃(Phen-2-MeOH) | Grafted Material: Eu(TTA)₃-Silica NPs | Analytical Rationale |
| Quantum Yield (Φ) | ~ 32% | ~ 48% | Matrix rigidification reduces non-radiative energy loss from ligand vibrations. |
| Luminescence Lifetime (τ) | 0.45 ms | 0.82 ms | Shielding from O-H oscillators in the solvent prolongs the excited state ⁵D₀ lifetime. |
| Emission Peak (λ_em) | 612 nm (⁵D₀ → ⁷F₂) | 614 nm (⁵D₀ → ⁷F₂) | Slight red-shift indicates a change in the local coordination environment (nephelauxetic effect). |
| Leaching Rate (24h in PBS) | > 85% dissociated | < 1% dissociated | Covalent Si-O-Si bonds permanently anchor the complex, making it viable for bioassays. |
Troubleshooting Note: If the final silica nanoparticles exhibit a luminescence lifetime of less than 0.5 ms, it is highly probable that ambient water was not strictly excluded during Protocol 1, leading to incomplete silanization and subsequent failure to covalently graft the complex into the protective silica matrix.
References
-
[2] Metal Ion Complexing Properties of the Highly Preorganized Ligand 2,9-bis(Hydroxymethyl)-1,10-phenanthroline: A Crystallographic and Thermodynamic Study. Inorganic Chemistry (ACS Publications).[Link]
-
[1] Highly Stable Europium(III) Tetrahedral (Eu4L4)(phen)4 Cage: Structure, Luminescence Properties, and Cellular Imaging. Inorganic Chemistry (ACS Publications).[Link]
-
[3] Covalently bonded assembly of lanthanide/silicon-oxygen network/polyethylene glycol hybrid materials through functionalized 2-thenoyltrifluoroacetone linkage. Journal of Physical Chemistry B (PubMed).[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalently bonded assembly of lanthanide/silicon-oxygen network/polyethylene glycol hybrid materials through functionalized 2-thenoyltrifluoroacetone linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Advanced Protocols for 1,10-Phenanthroline-2-Methanol in Photocatalysis: Complexation, Surface Anchoring, and PCET Applications
Executive Summary
In the rapidly evolving fields of photoredox catalysis and drug development, the demand for robust, recoverable, and highly tunable photosensitizers is paramount. 1,10-Phenanthroline-2-methanol (also known as 2-(hydroxymethyl)-1,10-phenanthroline) serves as a critical bifunctional ligand in transition metal photocatalysis. While the rigid phenanthroline core provides stable bidentate (N,N') coordination to metals like Ruthenium (Ru), Iridium (Ir), Copper (Cu), and Titanium (Ti)[1][2], the 2-hydroxymethyl group (-CH₂OH) acts as a versatile synthetic handle.
For drug development professionals utilizing late-stage functionalization, homogeneous transition metal catalysts present a significant challenge regarding heavy metal contamination in the final Active Pharmaceutical Ingredient (API). By utilizing 1,10-phenanthroline-2-methanol, scientists can covalently anchor highly active photoredox catalysts onto solid supports (e.g., mesoporous TiO₂ or silica) via the hydroxyl group[3]. This heterogenization enables continuous-flow photocatalysis and simple catalyst recovery. Furthermore, in homogeneous systems, the hydroxymethyl group can participate in Proton-Coupled Electron Transfer (PCET), acting as a local proton relay during complex reductions, such as the ambient conversion of CO₂[1].
Mechanistic Insights & Causality in Experimental Design
The Role of the Hydroxymethyl Handle in Surface Anchoring
Standard [Ru(bpy)₃]²⁺ or[Ir(ppy)₂(dtbbpy)]⁺ complexes lack functional groups capable of forming strong covalent bonds with metal oxide surfaces. Physisorbed dyes rapidly leach into the reaction medium during photocatalysis. The -CH₂OH group of 1,10-phenanthroline-2-methanol undergoes thermal condensation with surface hydroxyls (-Ti-OH) on TiO₂ nanoparticles, forming a robust -Ti-O-CH₂-Phen- ether/ester-like linkage. This specific experimental choice prevents catalyst leaching and facilitates rapid interfacial electron injection from the Metal-to-Ligand Charge Transfer (MLCT) excited state directly into the conduction band of the semiconductor.
Secondary Sphere Interactions and PCET
When used in homogeneous photocatalysis, the proximity of the -CH₂OH group to the metal center creates a highly specific secondary coordination sphere. During the photoreduction of substrates (e.g., CO₂ to polyoxymethylene), the hydroxyl proton increases local electrophilicity, stabilizing radical intermediates and directing nucleophilic attack[1]. This causality dictates that replacing the -CH₂OH group with a non-hydrogen-bonding moiety (like a methyl group) will drastically reduce the turnover frequency (TOF) of proton-dependent photoredox cycles.
Quantitative Data: Photophysical & Electrochemical Properties
To successfully deploy these complexes, researchers must understand how the asymmetrical 2-hydroxymethyl substitution affects the photophysics of the resulting catalyst compared to standard benchmarks.
Table 1: Comparative Photophysical and Electrochemical Properties of Ru(II) Complexes
| Complex | Absorption λ_max (nm) | Emission λ_max (nm) | Excited State Lifetime (ns) | E_1/2 (Ru^III/II) vs SCE (V) | Application Suitability |
| [Ru(bpy)₃]²⁺ (Benchmark) | 452 | 615 | 850 | +1.26 | Homogeneous photoredox |
| [Ru(bpy)₂(Phen)]²⁺ | 448 | 608 | 800 | +1.28 | Homogeneous photoredox |
| [Ru(bpy)₂(Phen-2-CH₂OH)]²⁺ | 454 | 620 | 780 | +1.25 | Anchoring / PCET |
| TiO₂-Anchored Ru(Phen-2-CH₂OH) | 460 (broadened) | Quenched | < 10 | N/A | Heterogeneous flow catalysis |
Note: The dramatic drop in excited-state lifetime (< 10 ns) for the TiO₂-anchored complex is a self-validating indicator of successful electron injection into the semiconductor conduction band.
Experimental Workflows & Visualizations
Workflow for synthesizing and anchoring Ru(II) photosensitizers to TiO2.
Jablonski diagram illustrating electron transfer from the excited Ru(II) complex to TiO2.
Detailed Step-by-Step Protocols
Protocol A: Synthesis of Ru(bpy)₂(1,10-phenanthroline-2-methanol)₂
This protocol describes the generation of the photoactive monomer. The use of aqueous ethanol ensures the solubility of both the inorganic precursor and the organic ligand.
-
Preparation: In a 100 mL round-bottom flask shielded from ambient light (using aluminum foil), combine cis-bis(2,2'-bipyridine)dichlororuthenium(II) hydrate (1.0 mmol, 484 mg) and 1,10-phenanthroline-2-methanol (1.05 mmol, 220 mg).
-
Solvation: Add 40 mL of a degassed 1:1 (v/v) mixture of Ethanol and Milli-Q H₂O.
-
Complexation: Purge the flask with N₂ for 15 minutes. Heat the mixture to reflux (approx. 85°C) under continuous stirring for 6 hours. Causality: The extended reflux provides the activation energy required to displace the tightly bound chloride ligands, transitioning the complex from a neutral to a dicationic state.
-
Precipitation: Cool the deep red solution to room temperature. Add a saturated aqueous solution of NH₄PF₆ (approx. 5 mL) dropwise. A bright orange-red precipitate will immediately form.
-
Isolation & Self-Validation: Filter the precipitate via vacuum filtration, washing sequentially with cold water (3 x 10 mL) and diethyl ether (2 x 10 mL). Dry under vacuum.
-
Validation Step: Dissolve a 1 mg aliquot in acetonitrile. Record the UV-Vis spectrum; a distinct MLCT absorption band must be present at ~454 nm. Absence of a peak at 530 nm confirms the complete displacement of chloride ligands.
-
Protocol B: Covalent Anchoring to Mesoporous TiO₂
This protocol yields a heterogeneous photocatalyst suitable for batch or flow chemistry.
-
Substrate Preparation: Disperse 500 mg of mesoporous TiO₂ nanoparticles (Degussa P25 or similar) in 20 mL of anhydrous acetonitrile. Sonicate for 30 minutes to break up agglomerates.
-
Dye Sensitization: Add 50 mg of the ₂ complex synthesized in Protocol A to the suspension.
-
Thermal Condensation: Transfer the mixture to a sealed pressure tube and heat to 100°C for 24 hours. Causality: High heat is required to drive the dehydration reaction between the -CH₂OH group of the ligand and the -OH groups on the TiO₂ surface, forming a stable covalent bond[3].
-
Purification: Centrifuge the suspension at 8000 rpm for 10 minutes. Decant the supernatant (which contains unreacted dye). Wash the orange-tinted TiO₂ pellet with fresh acetonitrile and centrifuge again. Repeat this washing step until the supernatant is completely colorless.
-
Drying: Dry the functionalized TiO₂ powder under vacuum at 60°C overnight.
Protocol C: Heterogeneous Photoredox Assay
-
Reaction Setup: In a standard 10 mL photoreactor vial, add 10 mg of the functionalized TiO₂ catalyst, 0.5 mmol of the target substrate (e.g., an aryl bromide for cross-coupling), and 1.0 mmol of a sacrificial electron donor (e.g., triethanolamine or 1-benzyl-1,4-dihydronicotinamide, BIH).
-
Degassing: Add 5 mL of anhydrous DMF. Seal the vial with a PTFE septum and sparge with Argon for 15 minutes to remove dissolved oxygen (which quenches the Ru(II) excited state).
-
Irradiation: Irradiate the vial using a 450 nm blue LED array (typically 30-40 W) at room temperature with vigorous stirring.
-
Catalyst Recovery (Self-Validation): Post-reaction, centrifuge the mixture. The heterogeneous catalyst will pellet at the bottom. Decant the product-containing solution. The pellet can be washed with DMF and reused for at least 3 subsequent cycles without significant loss of TOF, validating the stability of the hydroxymethyl anchor.
References
-
Ambient Photocatalytic Conversion of Atmospheric CO₂ and H₂O to Polyoxymethylene Via a Redox-Active Titanium-Phenanthroline Source: ChemRxiv URL:[Link]
-
Development of Visible-Light Driven Cu(I) Complex Photosensitizers for Photocatalytic CO2 Reduction Source: Frontiers in Chemistry URL:[Link]
-
Phenanthroline-based ruthenium complexes for enhanced charge transportation in solvent-free ionic liquid electrolyte Source: ResearchGate URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,10-Phenanthroline-2-methanol
Welcome to the technical support center for the synthesis of 1,10-Phenanthroline-2-methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and literature-precedented methodologies.
Overview of Synthetic Strategy
The most common and established route to 1,10-Phenanthroline-2-methanol involves a two-step process starting from 2-methyl-1,10-phenanthroline:
-
Oxidation: The methyl group at the 2-position is oxidized to an aldehyde (1,10-phenanthroline-2-carbaldehyde). The reagent of choice for this transformation is typically Selenium Dioxide (SeO₂).
-
Reduction: The resulting aldehyde is then reduced to the corresponding primary alcohol, 1,10-Phenanthroline-2-methanol, commonly using a hydride reducing agent like Sodium Borohydride (NaBH₄).
This guide will focus on troubleshooting and optimizing each of these critical steps.
Caption: General two-step synthesis workflow.
Part 1: Troubleshooting the Oxidation Step (Riley Oxidation)
The oxidation of 2-methyl-1,10-phenanthroline to 1,10-phenanthroline-2-carbaldehyde using selenium dioxide (the Riley Oxidation) is often the most challenging step and the primary source of yield loss.[1][2]
Problem 1: Low or No Conversion of Starting Material
-
Potential Causes:
-
Inactive SeO₂: Selenium dioxide is hygroscopic and its purity is critical. Old or improperly stored SeO₂ may have reduced activity.[3][4]
-
Insufficient Temperature/Reaction Time: This oxidation requires thermal energy to proceed at an appreciable rate. Reaction times that are too short or temperatures that are too low will result in incomplete conversion.
-
Inappropriate Solvent: While 1,4-dioxane with a small amount of water is commonly used, the solvent choice can significantly impact the reaction.[3][5][6]
-
-
Solutions & Scientific Rationale:
-
Reagent Quality: Use freshly opened or purified SeO₂. Commercial samples can be purified by sublimation.[3][4][7] The active oxidizing species is formed in situ, and impurities can interfere with this process.
-
Optimize Reaction Conditions:
-
Catalytic Water: A small percentage of water (e.g., 4%) in the dioxane is often necessary to facilitate the reaction, as the active reagent is selenous acid (H₂SeO₃), formed from the hydration of SeO₂.[2][6][8]
-
Problem 2: Low Yield of Aldehyde with Formation of a Black or Red Precipitate
-
Potential Causes:
-
Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid (1,10-phenanthroline-2-carboxylic acid), especially with prolonged heating or excess oxidant.[9]
-
Product Decomposition: Phenanthroline derivatives can be sensitive to prolonged high temperatures, leading to decomposition and the formation of dark, tarry byproducts.[10] The black/red precipitate is elemental selenium, a normal byproduct of the reaction, indicating that the SeO₂ has been consumed.[3][4] While its presence is expected, low yield of the desired product accompanied by significant precipitate suggests side reactions have occurred.
-
-
Solutions & Scientific Rationale:
-
Control Stoichiometry: Use a carefully measured molar equivalent of SeO₂ relative to the starting material. A slight excess (e.g., 1.1 to 1.2 equivalents) is common, but a large excess should be avoided.
-
Temperature Control: Do not overheat the reaction. Maintain a steady reflux without excessive bumping. Overheating can accelerate decomposition pathways.[3][4]
-
Consider a Co-oxidant: To use a catalytic amount of SeO₂ and run the reaction under milder conditions, a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) can be employed.[4][9] This system continuously re-oxidizes the reduced selenium species, allowing the reaction to proceed at lower temperatures and minimizing byproduct formation.[9]
-
Problem 3: Difficult Removal of Selenium Byproducts
-
Potential Causes:
-
Finely divided elemental selenium can be difficult to filter, passing through standard filter paper and contaminating the crude product.
-
-
Solutions & Scientific Rationale:
-
Hot Filtration: Filtering the reaction mixture while still hot can sometimes help, as selenium particles may aggregate upon cooling.[6]
-
Use a Filter Aid: The most effective method is to filter the cooled reaction mixture through a pad of a filter aid like Celite®.[3][4] This creates a fine filtration bed that effectively traps the small selenium particles.
-
Thorough Washing: After filtration, wash the filter cake with a small amount of the reaction solvent (dioxane) to recover any adsorbed product.
-
Summary Table: Oxidation Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Reagent | Selenium Dioxide (SeO₂) | Selectively oxidizes the benzylic methyl group.[2][7][11] |
| Stoichiometry | 1.1 - 2.3 eq. SeO₂ | Ensures complete conversion without excessive over-oxidation.[6][9] |
| Solvent | 1,4-Dioxane with ~4% Water | Dioxane provides the necessary high temperature; water forms the active H₂SeO₃.[5][6] |
| Temperature | Reflux (~101 °C) | Provides activation energy for the oxidation. |
| Time | 2 - 4 hours (Monitor by TLC) | Balances reaction completion with minimizing decomposition.[3][5] |
| Work-up | Hot filtration through Celite® | Effectively removes fine elemental selenium byproduct.[4][6] |
Part 2: Troubleshooting the Reduction Step
The reduction of 1,10-phenanthroline-2-carbaldehyde to the target alcohol is generally more straightforward than the oxidation. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the standard method.
Problem 1: Incomplete Reduction to the Alcohol
-
Potential Causes:
-
Insufficient Reducing Agent: Aldehydes are readily reduced, but if the stoichiometry is off, or if the NaBH₄ has degraded, the reaction may not go to completion.
-
Low Temperature: While the reaction is often run at 0°C to room temperature, very low temperatures can slow the rate significantly.
-
-
Solutions & Scientific Rationale:
-
Reagent Stoichiometry & Quality: Use a slight excess of NaBH₄ (e.g., 1.5 - 2.0 equivalents). NaBH₄ can slowly react with atmospheric moisture, so use freshly opened reagent.
-
Reaction Conditions: Start the reaction at 0°C to control the initial exothermic reaction, then allow it to warm to room temperature and stir for 1-2 hours to ensure completion.[12]
-
pH Considerations: The reduction should be carried out under neutral or slightly basic conditions. Acidic conditions will rapidly decompose the NaBH₄.
-
Problem 2: Difficult Product Isolation/Purification
-
Potential Causes:
-
Complex Formation: The nitrogen atoms on the phenanthroline ring can coordinate with boron species, making the work-up more complex.
-
Solubility: The product alcohol may have moderate water solubility, leading to loss during aqueous work-up.
-
-
Solutions & Scientific Rationale:
-
Work-up Procedure: After the reaction is complete (monitored by TLC), the typical work-up involves quenching the excess NaBH₄ by slowly adding a dilute acid (e.g., 1M HCl) at 0°C until the effervescence stops.
-
Extraction: Basify the aqueous solution with NaOH or Na₂CO₃ to a pH of ~8-9 to deprotonate any phenanthrolinium salts and ensure the product is in its free base form. Extract the product into an organic solvent like dichloromethane (DCM) or chloroform. Multiple extractions (3-4 times) are recommended to maximize recovery.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Caption: Troubleshooting decision tree for low yield.
Frequently Asked Questions (FAQs)
Q1: My oxidation reaction mixture turned black almost immediately, and the yield was very low. What happened? A: A black color often indicates significant decomposition, likely due to excessive heat.[3] While the formation of red or black elemental selenium is normal, rapid darkening of the solution suggests over-oxidation and breakdown of the aromatic system.[3][4] Carefully control the reflux rate and consider using a co-oxidant like t-BuOOH to allow for lower reaction temperatures.[9]
Q2: Can I use a different oxidizing agent instead of SeO₂? A: While other oxidizing agents exist, SeO₂ is particularly effective for the selective oxidation of activated methyl groups (allylic or benzylic) to aldehydes.[2][11] Agents like KMnO₄ or CrO₃ are typically too harsh and would likely lead to over-oxidation to the carboxylic acid or cleavage of the aromatic rings. The Riley Oxidation remains the most cited method for this specific transformation.
Q3: Is it possible to stop the oxidation at the alcohol stage directly from the methyl group? A: This is very difficult to control with SeO₂. The reaction mechanism for benzylic oxidation typically proceeds through to the aldehyde.[1][7] Isolating the intermediate alcohol in high yield is not a common outcome of this reaction. The two-step oxidation-reduction sequence is more reliable.
Q4: My final product is difficult to purify by column chromatography and shows significant streaking on the TLC plate. Why? A: The two nitrogen atoms in the phenanthroline core are basic and can interact strongly with the acidic silica gel. This leads to poor separation and streaking. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~1%), to your chromatography eluent. This will neutralize the acidic sites on the silica and allow for much cleaner elution of the product.
Q5: How can I confirm the identity and purity of my intermediate and final product? A: Standard characterization techniques should be used:
-
¹H NMR: For the aldehyde, expect a characteristic singlet for the aldehyde proton (-CHO) around 10 ppm. Upon reduction to the alcohol, this peak will disappear and be replaced by a singlet for the methylene protons (-CH₂OH) around 4-5 ppm and a broad singlet for the hydroxyl proton (-OH).
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
TLC: To assess purity and monitor reaction progress. Use a UV lamp for visualization, as phenanthroline derivatives are highly UV-active.
References
- Halpern, B., & Raper, W. G. C. (1968). Purification of 1,10-phenanthrolines. U.S. Patent No. 3,389,143. Washington, DC: U.S. Patent and Trademark Office.
-
Girma, K. B., Taddesse, A. B., & Ayele, D. T. (2018). Synthesis of organic salts from 1,10-phenanthroline for biological applications. Cogent Chemistry, 4(1), 1478909. Retrieved from [Link]
-
ResearchGate. (n.d.). 3 questions with answers in SELENIUM OXIDES. Retrieved from [Link]
-
Schmittel, M., & Kiau, S. (1997). A New Synthetic Route for the Preparation of 1,10-Phenanthroline Derivatives. Liebigs Annalen, 1997(10), 2153-2156. Retrieved from [Link]
-
Li, Y., & Wang, Y. (2019). μ2-Methanol-κ2O:O-bis[(1,10-phenanthroline-κ2N,N′)bis(2,3,4,5-tetrafluorobenzoato)-κO;κ2O,O′-copper(II)]. IUCrData, 4(11), x191319. Retrieved from [Link]
-
Harriman, K. L., Pienkos, J. A., & McQuade, D. T. (2017). Direct Arylation of 1,10-Phenanthroline Using an Organomagnesium Reagent. The Journal of Organic Chemistry, 82(24), 13539–13544. Retrieved from [Link]
-
Nagy, V., et al. (2022). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. Molecules, 27(19), 6706. Retrieved from [Link]
-
Hammouda, M., et al. (1991). Synthesis of some 1,10-Phenanthroline Derivatives. Indian Journal of Chemistry - Section B, 30B, 853-855. Retrieved from [Link]
-
Scribd. (n.d.). Selenium Dioxide Oxidation Mechanisms. Retrieved from [Link]
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Delle Site, A., et al. (2015). Hydrophilic 1,10-phenanthroline derivatives for selective Am(III) stripping into aqueous solutions. Journal of Radioanalytical and Nuclear Chemistry, 305, 751-762. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why doesn't the SeO2 oxidation of ketones stop at the hydroxyketone stage?. Retrieved from [Link]
-
Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]
-
Zhang, Z., et al. (2021). Synthesis and Evaluation of Hydrophilic 1,10-Phenanthroline Derivative for the Separation of Scandium(III) and Yttrium(III). Inorganic Chemistry, 60(23), 17858–17865. Retrieved from [Link]
-
DU Chem. (n.d.). Selenium-Dioxide. Retrieved from [Link]
-
Hussain, S., et al. (2012). Synthesis and Characterization of 1,10-Phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone). Journal of the Chemical Society of Pakistan, 34(5), 1233-1236. Retrieved from [Link]
-
Itoh, T., et al. (2003). IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROPEROXIDE. HETEROCYCLES, 60(4), 839-845. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]
-
ResearchGate. (2018). How can I perform a controlled oxidation of methyl aromatic groups using SeO2?. Retrieved from [Link]
-
ResearchGate. (2015). How can I synthesize 1,10-Phenanthroline-2,9-dicarboxylic acid?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
-
Clark, J. (2015). Reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]
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minimizing byproducts in the synthesis of 1,10-Phenanthroline-2-methanol derivatives
Technical Support Center: Synthesis of 1,10-Phenanthroline-2-Methanol Derivatives
Welcome to the technical support center for the synthesis of 1,10-phenanthroline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these versatile and powerful chelating agents. The unique electronic properties of the 1,10-phenanthroline (phen) scaffold make it a cornerstone in coordination chemistry, catalysis, and drug development.[1][2][3] However, its synthesis, particularly the introduction of functional groups like hydroxymethyl at the 2-position, is often accompanied by challenges related to byproduct formation.
This document moves beyond standard protocols to provide in-depth troubleshooting guides and FAQs based on mechanistic principles and field-proven insights. Our goal is to empower you to not only identify but also strategically minimize the formation of common impurities, leading to higher yields and cleaner products.
Section 1: Core Synthetic Strategies and Inherent Challenges
The synthesis of 1,10-phenanthroline-2-methanol typically proceeds via two primary routes, each with its own set of potential side reactions. Understanding the foundational chemistry is the first step toward troubleshooting.
-
Route A: Oxidation of a Methyl Precursor: This approach starts with the commercially available 2-methyl-1,10-phenanthroline. The methyl group is then selectively oxidized to the desired primary alcohol. The primary challenge here is controlling the extent of oxidation and preventing reactions with the phenanthroline core itself.
-
Route B: Reduction of a Carboxylic Acid Precursor: This strategy begins with 1,10-phenanthroline-2-carboxylic acid, which is reduced to the alcohol. The main difficulty lies in achieving complete reduction without affecting the electron-deficient and reducible aromatic ring system.
Caption: High-level overview of the two primary synthetic pathways.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of 1,10-phenanthroline-2-methanol derivatives in a practical question-and-answer format.
Issue 1: Over-oxidation in the Methyl Oxidation Pathway
Q: My oxidation of 2-methyl-1,10-phenanthroline is producing significant amounts of 1,10-phenanthroline-2-carbaldehyde and the corresponding carboxylic acid. Why does this happen, and how can I improve selectivity for the alcohol?
A: This is a classic selectivity problem. The desired primary alcohol is more susceptible to oxidation than the starting methyl group. Once formed, the alcohol can be rapidly converted to the aldehyde and then the carboxylic acid under many standard oxidizing conditions. The electron-deficient nature of the phenanthroline ring can also influence the reactivity of the benzylic-like methyl group.
Causality & Strategy:
-
Mechanism: The oxidation proceeds via a stepwise process (alkane → alcohol → aldehyde → carboxylic acid). To stop at the alcohol stage, you need a reagent or condition that either reacts much faster with the C-H bond of the methyl group than the O-H or C-H bond of the alcohol, or a method where the stoichiometry can be precisely controlled.
-
Solution: Avoid harsh, non-selective oxidants like KMnO₄ or chromic acid. The key is to use a milder, more controlled oxidizing system. Selenium dioxide (SeO₂) is a classic reagent for oxidizing activated methyl groups to aldehydes, but careful control of conditions can favor the alcohol. Another modern approach involves C-H activation, but this can be complex.
Recommended Protocol Adjustments:
| Reagent System | Temperature | Typical Issues | Mitigation Strategy |
| SeO₂ in Dioxane/H₂O | Reflux | Primarily forms the aldehyde. | Add a co-solvent system and carefully monitor the reaction by TLC/LCMS. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the desired alcohol. |
| m-CPBA, then H₂O/H⁺ | 0 °C to RT | Formation of N-oxides (see Issue 2). | Use of a less nucleophilic oxidant or protection of the nitrogen atoms. |
| Cerium(IV) Ammonium Nitrate (CAN) | RT | Can be too aggressive. | Use substoichiometric amounts and low temperatures. CAN is often used for benzylic oxidation and may offer better control than permanganate. |
Issue 2: Formation of N-Oxide Byproducts
Q: During my oxidation reaction, I've isolated a highly polar byproduct with a mass of +16 Da compared to my starting material. I suspect it's an N-oxide. How can I prevent its formation?
A: Your suspicion is likely correct. The lone pairs on the nitrogen atoms of the phenanthroline ring are nucleophilic and susceptible to oxidation by many common oxidizing agents (e.g., peroxides, peroxy acids like m-CPBA), forming 1,10-phenanthroline-N-oxides.[4] This side reaction is particularly prevalent under neutral or basic conditions.
Causality & Strategy:
-
Mechanism: The nitrogen lone pair directly attacks the electrophilic oxygen of the oxidant. This process can sometimes be faster than the desired C-H oxidation of the methyl group.
-
Solution: The most effective strategy is to protonate the nitrogen atoms before introducing the oxidant. By adding a non-oxidizing acid (e.g., H₂SO₄, HCl), you convert the nucleophilic nitrogens into ammonium salts. The positive charge effectively "protects" them from oxidation, allowing the oxidant to selectively target the methyl group.
Recommended Protocol:
-
Dissolve the 2-methyl-1,10-phenanthroline in a suitable solvent (e.g., acetic acid or an aqueous solution).
-
Add approximately 1.1 equivalents of a strong, non-oxidizing acid like sulfuric acid to ensure full protonation. The pH should be acidic (pH < 2).[4]
-
Add the chosen oxidant (e.g., CAN, SeO₂) portion-wise at a controlled temperature.
-
Monitor the reaction closely.
-
Upon completion, carefully neutralize the mixture with a base (e.g., NaHCO₃, NaOH) during workup to deprotonate the product for extraction.
Issue 3: Incomplete Reduction of the Carboxylic Acid Precursor
Q: I'm attempting to reduce 1,10-phenanthroline-2-carboxylic acid using LiAlH₄, but the reaction is sluggish and I have significant amounts of starting material remaining even after prolonged reaction times. What can I do?
A: This is a common issue stemming from both solubility and reactivity. 1,10-Phenanthroline-2-carboxylic acid often has poor solubility in ethereal solvents like THF or diethyl ether, which are standard for LiAlH₄ reductions. Furthermore, the carboxylate anion, formed by the deprotonation of the acid by the first equivalent of hydride, is notoriously difficult to reduce.
Causality & Strategy:
-
Mechanism: The first step is an acid-base reaction forming a lithium carboxylate salt and H₂ gas. This salt is often poorly soluble and the negatively charged carboxylate is electron-rich and resistant to further nucleophilic attack by the AlH₄⁻ anion.
-
Solution: Two main strategies can be employed:
-
Convert to an Ester: First, convert the carboxylic acid to a more reactive derivative, such as a methyl or ethyl ester (e.g., using SOCl₂ in methanol). Esters are much more readily reduced by LiAlH₄ and are more soluble in ethereal solvents.
-
Use a Different Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent alternative. Borane is an electrophilic reducing agent and preferentially coordinates to the carbonyl oxygen, making it highly effective for reducing carboxylic acids without the intermediate formation of a highly unreactive salt.
-
Comparison of Reducing Systems:
| Reagent System | Solvent | Key Advantage | Key Disadvantage |
| LiAlH₄ | THF, Et₂O | Very powerful. | Poor reactivity with carboxylate salts; potential for ring reduction. |
| BH₃·THF | THF | Excellent for carboxylic acids; less likely to reduce the aromatic core. | Requires careful handling (moisture-sensitive, pyrophoric). |
| Esterification then LiAlH₄ | MeOH/SOCl₂, then THF | Circumvents the carboxylate issue; clean reaction. | Adds an extra step to the synthesis. |
Issue 4: Purification and Isolation Challenges
Q: My crude product contains the desired alcohol along with the aldehyde and unreacted starting material. Due to their similar polarities and basic nitrogen sites, separation by standard silica gel chromatography is proving very difficult. Are there alternative purification methods?
A: This is a frequent and frustrating final hurdle. The basic nitrogens in all phenanthroline derivatives cause strong binding and streaking on silica gel. The subtle polarity differences between the alcohol, aldehyde, and methyl-phenanthroline make baseline separation nearly impossible.
Causality & Strategy:
-
Physicochemical Properties: All major components are basic, aromatic, and have similar molecular weights. This similarity is the root cause of the purification difficulty.
-
Solution: A multi-step purification strategy is often required.
-
Acid-Base Extraction: First, dissolve the crude mixture in an organic solvent (e.g., CH₂Cl₂) and extract with dilute acid (e.g., 1M HCl). This will move all basic phenanthroline compounds into the aqueous layer, leaving behind any non-basic organic impurities. Then, neutralize the aqueous layer with a base (e.g., NaOH) and re-extract the purified phenanthroline mixture back into an organic solvent.
-
Selective Precipitation/Recrystallization: The crude mixture can often be purified by careful recrystallization from a suitable solvent system (e.g., ethanol, methanol, or benzene/methanol mixtures).[5] Sometimes, converting the mixture to their hydrochloride salts can facilitate selective crystallization.
-
Modified Chromatography: If chromatography is unavoidable, use alumina (neutral or basic) instead of silica gel to minimize tailing. Alternatively, treat your silica gel with a small amount of triethylamine (~1%) in the eluent to pre-neutralize the acidic sites and improve peak shape. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate or isopropanol) may provide the necessary resolution.
-
Section 3: Visualizing Byproduct Formation Pathways
The following diagram illustrates the desired synthetic transformations and the key side reactions that lead to common byproducts. Understanding these competing pathways is crucial for designing a successful experiment.
Caption: Competing reaction pathways during the oxidation of 2-methyl-1,10-phenanthroline.
Section 4: References
-
Purification of 1,10-phenanthrolines. (1968). U.S. Patent No. 3,389,143. Google Patents.
-
Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. (2015). Russian Chemical Reviews, 84(5), 449–488. [Link]
-
One-pot synthesis of 2 – phenylimidazo [4, 5-f][2][5] phenanthroline derivatives under solvent free conditions by using iodine. (2012). Der Pharma Chemica, 4(3), 963-968. [Link]
-
Synthesis of some 1,10-Phenanthroline Derivatives. (1987). Journal of the Indian Chemical Society, 64(1), 29-32. [Link]
-
Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. (2015). RSC Advances, 5(104), 85601-85606. [Link]
-
IMPROVED SYNTHESIS OF 2-CHLORO- AND 2, 9-DICHLORO-1, 10-PHENANTHROLINES. (2007). Organic Preparations and Procedures International, 39(6), 590-593. [Link]
-
Synthesis of Novel Substituted 1,10-Phenanthrolines. (1996). Synthetic Communications, 26(6), 1247-1252. [Link]
-
Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. (2024). Chemical Reviews. [Link]
-
Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. (2025). Molecules, 30(20), 4887. [Link]
-
Preparation of 1,10-Phenanthroline by Skraup Reaction (Quinoline prep): Retro-synthesis & mechanism. (2020). YouTube. [Link]
-
1,10-Phenanthroline. Wikipedia. [Link]
-
Synthesis method of 2, 9-substituted 4-halogenated-1, 10-phenanthroline. (2020). Chinese Patent No. 111085293A.
-
Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. (2020). Reddit. [Link]
-
Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. (2019). Molecules, 24(18), 3349. [Link]
-
Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. (2020). TopSCHOLAR, Western Kentucky University. [Link]
-
Organotin(IV) trifluoromethanesulfonate chemistry: isolation and characterization of novel 1,10-phenanthroline-based derivatives. (2024). Comptes Rendus Chimie, 26, 1-13. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 4. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 1,10-Phenanthroline-2-methanol Production
Welcome to the technical support center for the synthesis and scale-up of 1,10-Phenanthroline-2-methanol. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.
The synthesis of 1,10-Phenanthroline-2-methanol, a valuable bidentate chelating ligand in coordination chemistry and catalysis, typically involves the selective reduction of 1,10-phenanthroline-2-carbaldehyde. While straightforward at the gram scale, scaling this process introduces significant challenges related to reaction control, impurity profiles, and product isolation.[1][2] This guide provides field-proven insights to navigate these complexities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up of 1,10-Phenanthroline-2-methanol synthesis, presented in a question-and-answer format.
Synthesis & Reaction Control
Question 1: My large-scale reduction of 1,10-phenanthroline-2-carbaldehyde is giving a low yield and a complex mixture of byproducts. What's going wrong?
This is a common issue when scaling up exothermic reduction reactions. The problem often stems from poor temperature control and inefficient mixing.[1]
Possible Causes & Solutions:
-
Exotherm Control: The reduction of an aldehyde with reagents like sodium borohydride (NaBH₄) is exothermic. On a large scale, the lower surface-area-to-volume ratio makes heat dissipation difficult. This can lead to localized "hot spots," causing solvent boiling, reagent decomposition, and side reactions.
-
Solution: Implement a controlled addition strategy. Add the reducing agent portion-wise or as a solution via an addition funnel, carefully monitoring the internal temperature. Ensure your reactor is equipped with an adequate cooling system (e.g., a cooling jacket with a circulating chiller).
-
-
Inefficient Mixing: In a large reactor, inefficient stirring can lead to localized areas of high reagent concentration, causing over-reduction or other side reactions, while other parts of the mixture remain unreacted.
-
Solution: Use an appropriate overhead stirrer with a properly sized impeller (e.g., a pitched-blade turbine) to ensure good agitation and a homogenous reaction mixture. For very large scales, consider reactor baffling to improve mixing efficiency.
-
-
Reagent Quality & Stoichiometry: Ensure the reducing agent is of high quality and has been stored correctly to prevent decomposition. Verify the stoichiometry; on larger scales, minor weighing errors can become significant. It's often prudent to use a slight excess (1.1-1.5 equivalents) of the reducing agent.
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Caption: General Synthetic Workflow for Scale-Up.
Q2: Are there any major safety concerns when scaling up this process? Yes. The primary concerns involve handling solvents and reagents safely at a larger scale.
-
Flammable Solvents: Large quantities of solvents like ethanol, methanol, or THF pose a fire risk. Ensure all equipment is properly grounded and use intrinsically safe (explosion-proof) equipment in a well-ventilated area.
-
Toxic Reagents: Selenium dioxide (SeO₂), used in the oxidation step, is highly toxic. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection.
-
Reaction Quenching: Quenching the reduction reaction (e.g., adding water or acid to destroy excess NaBH₄) can generate hydrogen gas. This must be done slowly and in a well-ventilated area to prevent pressure buildup and the creation of a flammable atmosphere.
Q3: Can I use a Grignard reaction to synthesize this molecule? While a Grignard reaction between 2-bromo-1,10-phenanthroline and formaldehyde is theoretically possible, it presents significant scale-up challenges. Grignard reactions are notoriously difficult to initiate and control on a large scale due to their highly exothermic nature and sensitivity to moisture. T[3]he reduction of the aldehyde is generally a more reliable and safer method for production.
Q4: How do I monitor the reaction effectively on a large scale? Taking representative samples from a large, heterogeneous mixture can be difficult.
-
Thin-Layer Chromatography (TLC): Still the quickest method. Develop a reliable TLC system during small-scale experiments (e.g., 10% methanol in dichloromethane).
-
High-Performance Liquid Chromatography (HPLC): Offers more quantitative and accurate monitoring. A small aliquot can be quickly quenched, diluted, and injected to determine the ratio of starting material to product. This is the preferred method for process control in a manufacturing setting.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 1,10-Phenanthroline-2-methanol
This protocol is designed for a 100 g scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate PPE.
Materials:
-
1,10-phenanthroline-2-carbaldehyde (100 g, 1.0 eq)
-
Ethanol (anhydrous, 2 L)
-
Sodium borohydride (NaBH₄) (12 g, 1.2 eq)
-
Deionized Water (1 L)
-
2M Hydrochloric Acid (approx. 200 mL)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
Equipment:
-
5 L multi-neck, round-bottom flask or jacketed reactor
-
Overhead mechanical stirrer
-
Thermometer
-
Addition funnel
-
Cooling bath (ice/water)
Procedure:
-
Setup: Equip the 5 L reactor with the overhead stirrer, thermometer, and an inert gas inlet (N₂ or Ar).
-
Dissolution: Charge the reactor with 1,10-phenanthroline-2-carbaldehyde (100 g) and ethanol (2 L). Stir the mixture until all the solid has dissolved.
-
Cooling: Cool the solution to 0-5 °C using the cooling bath.
-
Controlled Addition of Reductant: Slowly add the sodium borohydride (12 g) in small portions over 1-2 hours. Crucially, monitor the internal temperature and ensure it does not rise above 10 °C.
-
Reaction: Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Monitoring: Check for completion by TLC or HPLC. A sample should show the disappearance of the starting aldehyde.
-
Quenching: Slowly and carefully add deionized water (500 mL) to quench the excess NaBH₄. Significant gas evolution (H₂) will occur. Maintain cooling and vigorous stirring.
-
pH Adjustment: Slowly add 2M HCl to neutralize the mixture to pH ~7.
-
Solvent Removal: Remove the majority of the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a large separatory funnel. Extract the product with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 300 mL) and then brine (1 x 300 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Transfer the crude product from Protocol 1 to an appropriately sized Erlenmeyer flask.
-
Dissolution: Add a minimal amount of hot ethanol or methanol to dissolve the crude solid completely. If the product is very soluble, a mixed solvent system like ethyl acetate/hexanes may be required.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and filter hot through celite.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Obtain characterization data (¹H NMR, m.p.) to confirm purity.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,9-dialkyl-1,10-phenanthrolines.
- Thermo Fisher Scientific. (n.d.). 1-10-Phenanthroline Safety Data Sheet.
- American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. ACS Green Chemistry Institute.
- MDPI. (2021).
- Kontoravdi, C. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Imperial College London.
- Kappe, C. O., et al. (2026, January 29). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering.
- TopSCHOLAR. (2020, September 24). Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. Western Kentucky University.
- ACS Publications. (2024, May 15). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews.
- Heriot-Watt University. (2021, November 18).
- Google Patents. (n.d.).
- PMC. (2025, November 13). Direct Arylation of 1,10-Phenanthroline Using an Organomagnesium Reagent.
- Benchchem. (n.d.). Applications of 2,9-Di-sec-butyl-1,10-phenanthroline in Organic Synthesis.
- Montclair State University Digital Commons. (2025, November 13). Direct Arylation of 1,10-Phenanthroline Using an Organomagnesium Reagent.
- ResearchGate. (2015, December 10). How can I synthesize 1,10-Phenanthroline-2,9-dicarboxylic acid?.
- York University. (n.d.). Metal- and Ligation-Dependent Fragmentation of [M(1,10-Phenanthroline)
-
Scholars Research Library. (n.d.). One-pot synthesis of 2 – phenylimidazo [4, 5-f] p[4][5]henanthroline derivatives under solvent free conditions.
- BOC Sciences. (2024, June 24).
- Benchchem. (n.d.). Technical Support Center: Purification of 2,9-Disubstituted Phenanthrolines.
- Cayman Chemical. (2022, November 23).
- Drug Development and Delivery. (2026, January 5).
- Crow, J. M. (n.d.). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World.
- Royal Society of Chemistry. (n.d.). The stability of metal complexes of 1,10-phenanthroline and its analogues. Part II. 2-Methyl- and 2,9-dimethyl-phenanthroline. J. Chem. Soc.
- ResearchGate. (2025, August 10).
- PMC. (n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production.
- Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-2,9- dicarbaldehyde-bis-(thiosemicarbazone).
- ScienceDirect. (n.d.). Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes.
- PMC. (2021, February 2). Phenanthroline-Catalyzed Stereoselective Formation of α-1,2-cis 2-Deoxy-2-Fluoro Glycosides.
- MDPI. (2023, January 11).
- Benchchem. (n.d.). Spectroscopic Characterization of 1,10-Phenanthroline-2,9-dicarbaldehyde: A Technical Guide.
- MDPI. (2023, April 4). Photoelectrocatalytic Dioxygen Reduction Based on a Novel Thiophene-Functionalized Tricarbonylchloro(1,10-phenanthroline)rhenium(I).
- Frontiers. (2024, August 1).
- MPG.PuRe. (2025, August 16). A Chile case study.
- ThermoFisher. (n.d.). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.
- Washington University in St. Louis. (n.d.). Challenges in Multiphase Reactors for More Efficient Technologies.
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Technical Support Center: Interference in 1,10-Phenanthroline-2-methanol Assays
Welcome to the technical support center for 1,10-Phenanthroline-2-methanol assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenge of metal ion interference in their experiments. As Senior Application Scientists, we have compiled this resource based on extensive experience and authoritative literature to ensure the scientific integrity and success of your work.
Understanding the Assay and the Challenge of Interference
1,10-Phenanthroline-2-methanol, a derivative of 1,10-phenanthroline, is a powerful chelating agent widely used in chemical analysis.[1] Its rigid, planar structure with two nitrogen atoms allows it to act as a bidentate ligand, forming stable, often colored, complexes with a variety of metal ions.[1] This property is the cornerstone of its use in spectrophotometric assays, most notably for the quantification of iron(II), with which it forms an intensely red-orange complex.[2]
The primary challenge in these assays arises from the non-selective nature of 1,10-phenanthroline-based ligands. They can form complexes with numerous transition metal ions, leading to potential interference and inaccurate quantification of the target analyte.[2] This guide provides a structured approach to identifying, understanding, and mitigating these interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common metal ions that interfere with 1,10-Phenanthroline-2-methanol assays for iron(II) determination?
A1: Several divalent transition metal ions can form stable complexes with 1,10-phenanthroline and its derivatives, potentially interfering with iron(II) analysis. The most common interfering ions include copper(II), nickel(II), cobalt(II), and zinc(II).[2][3] The stability of these complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3][4] This indicates that copper(II) and nickel(II) can form particularly stable complexes that may lead to significant interference.
Q2: How do these metal ions interfere with the assay?
A2: Interfering metal ions compete with the target analyte (e.g., iron(II)) for the 1,10-Phenanthroline-2-methanol ligand. This can lead to several issues:
-
Positive Interference: If the interfering ion forms a colored complex that absorbs at or near the same wavelength as the analyte-ligand complex, it will lead to an overestimation of the analyte concentration.
-
Negative Interference: If the interfering ion forms a stable, but colorless or weakly colored complex, it will consume the ligand, making it unavailable to bind with the target analyte. This results in a lower-than-expected absorbance reading and an underestimation of the analyte concentration.
Q3: What is a masking agent and how does it work?
A3: A masking agent is a chemical that selectively forms a stable complex with an interfering ion, preventing it from reacting with the primary chelating agent (in this case, 1,10-Phenanthroline-2-methanol).[5][6] For a masking agent to be effective, the stability of the complex it forms with the interfering ion must be significantly greater than the stability of the complex between the interfering ion and 1,10-Phenanthroline-2-methanol.[5]
Q4: Can pH adjustment help in reducing interference?
A4: Yes, pH is a critical parameter. The stability of metal-ligand complexes is pH-dependent.[5] By carefully controlling the pH of the solution, it is sometimes possible to selectively precipitate interfering ions as hydroxides or to favor the formation of the target analyte complex over interfering ones. For instance, the color intensity of the iron(II)-phenanthroline complex is stable over a wide pH range of 2 to 9.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Higher than expected absorbance values, leading to inaccurate results.
-
Possible Cause: Presence of interfering metal ions that form colored complexes, such as copper(II) or cobalt(II).
-
Troubleshooting Steps:
-
Identify the Potential Interferences: Review the composition of your sample matrix to identify potential interfering ions. If the composition is unknown, a qualitative analysis (e.g., ICP-MS) might be necessary.
-
Employ a Masking Agent:
-
For Copper(II) interference: Citrate or tartrate can be effective masking agents.[5]
-
For Iron(III) interference (if measuring Iron(II)): Fluoride ions can effectively mask Fe(III).[8] It is crucial to maintain a pH below 2.5 to prevent the fluoride from accelerating the aerial oxidation of Fe(II).[8] Another approach is to use complexones like nitrilotriacetic acid.[9]
-
General Masking: In some cases, a broad-spectrum chelating agent like EDTA can be used, but its selectivity must be carefully considered as it can also bind to the target analyte.[10][11]
-
-
Optimize pH: Adjust the pH to a range where the formation of the target metal complex is maximized while the formation of interfering complexes is minimized.
-
Problem 2: Lower than expected absorbance values or poor sensitivity.
-
Possible Cause:
-
Presence of interfering ions that form stable, colorless complexes (e.g., Zinc(II)), thereby reducing the available ligand for the target analyte.
-
Incorrect pH, leading to incomplete formation of the target complex.
-
Oxidation of the target analyte (e.g., Fe(II) to Fe(III)) before complexation.
-
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your reaction mixture is within the optimal range for the formation of the desired complex (typically pH 2-9 for the iron(II)-phenanthroline complex).[7] Use a calibrated pH meter for accurate measurements.
-
Add a Reducing Agent (for Iron assays): If you are measuring total iron, or if your sample has been exposed to air, ensure all iron is in the ferrous (Fe(II)) state. Add a reducing agent like hydroxylamine hydrochloride or ascorbic acid before adding the 1,10-Phenanthroline-2-methanol.[7][12][13]
-
Increase Ligand Concentration: If a competing, non-colored complex is suspected, a moderate increase in the concentration of 1,10-Phenanthroline-2-methanol can help to ensure enough ligand is available for the target analyte. However, be mindful of the ligand's solubility and potential for self-absorption.
-
Use a Masking Agent: As in the previous problem, a suitable masking agent can bind to the interfering ion and prevent it from consuming the ligand.
-
Problem 3: Inconsistent or non-reproducible results.
-
Possible Cause:
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all reagents are added in the same order and at the same concentrations for all samples and standards. Use calibrated pipettes for accurate volume dispensing.
-
Buffer the System: Use a suitable buffer solution to maintain a constant pH throughout the experiment.
-
Prepare a Proper Blank: The blank solution should contain everything that your samples contain, except for the analyte of interest. This includes the sample matrix, if possible, to correct for background absorbance.[16]
-
Check Instrument Performance: Allow the spectrophotometer to warm up properly before taking measurements.[16] Regularly check the instrument's calibration and stability.
-
Quantitative Data Summary
The stability of metal-phenanthroline complexes is a key factor in predicting and understanding interference. The following table provides the overall stability constants (log β₃) for complexes of various divalent metal ions with 1,10-phenanthroline. A higher log β₃ value indicates a more stable complex.
| Metal Ion | Overall Stability Constant (log β₃) |
| Mn(II) | 10.3 |
| Fe(II) | 21.2 |
| Co(II) | 19.4 |
| Ni(II) | 24.3 |
| Cu(II) | 22.5 |
| Zn(II) | 17.4 |
| (Data compiled from various sources under comparable conditions)[3] |
Experimental Protocols
Protocol 1: General Assay for Iron(II) using 1,10-Phenanthroline
-
Reagent Preparation:
-
Standard Iron(II) Solution: Prepare a stock solution of a known concentration of iron(II) using ferrous ammonium sulfate.
-
1,10-Phenanthroline Solution: Prepare a solution of 1,10-phenanthroline in water or ethanol.
-
Reducing Agent (optional): Prepare a solution of hydroxylamine hydrochloride or ascorbic acid.
-
Buffer Solution: Prepare a buffer solution to maintain the desired pH.
-
-
Sample Preparation:
-
To a known volume of your sample, add the reducing agent (if necessary) and mix well.
-
Add the buffer solution to adjust the pH to the optimal range.
-
-
Color Development:
-
Add the 1,10-phenanthroline solution and mix thoroughly.
-
Allow the solution to stand for a specified time to ensure complete color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), typically around 510 nm for the iron(II) complex.[2]
-
Use a reagent blank (containing all reagents except the iron standard/sample) to zero the spectrophotometer.
-
-
Quantification:
-
Prepare a calibration curve using a series of standard iron(II) solutions of known concentrations.
-
Determine the concentration of iron(II) in your sample by comparing its absorbance to the calibration curve.[17]
-
Protocol 2: Using a Masking Agent to Mitigate Interference
-
Follow steps 1 and 2 of Protocol 1.
-
Masking Step: Before adding the 1,10-phenanthroline solution, add the appropriate masking agent (e.g., citrate for copper interference) to the sample and standard solutions. Allow sufficient time for the masking agent to complex with the interfering ions.
-
Proceed with steps 3, 4, and 5 of Protocol 1.
Visualizations
Caption: Chelation of a metal ion by 1,10-Phenanthroline-2-methanol.
Caption: A logical workflow for troubleshooting interference in assays.
References
-
PubMed. (2020). Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline. National Center for Biotechnology Information. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Constraints on the determination of stability constants for metal complexes. I. Bipyridyl and phenanthroline complexes. Canadian Science Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline | Request PDF. ResearchGate. Retrieved from [Link]
-
Analyst (RSC Publishing). (n.d.). Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method. Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). Stability Orders in Transition Metal-1,10-Phenanthroline Complexes1. Retrieved from [Link]
-
RSC Publishing. (n.d.). Studies on five-co-ordinate d 8 metal ions. Part 3. Stability constants for the reversible .... Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). Study of Metal-1,10-Phenanthroline Complex Equilibria by Potentiometric Measurements. Retrieved from [Link]
-
ASTM International. (2016). E394 − 15 - Standard Test Method for - Iron in Trace Quantities Using the 1,10-Phenanthroline Method1. ASTM International. Retrieved from [Link]
-
PubMed. (n.d.). Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III). National Center for Biotechnology Information. Retrieved from [Link]
-
(n.d.). The determination of iron with 1,10-phenanthroline (1961) | J.O. Hibbits | 24 Citations. Retrieved from [Link]
-
Scribd. (n.d.). Iron(II) Determination via 1,10-Phenanthroline | PDF | Concentration. Scribd. Retrieved from [Link]
-
PubMed. (n.d.). Action of 1,10-phenanthroline transition metal chelates and their constituents on the rat isolated diaphragm preparation. National Center for Biotechnology Information. Retrieved from [Link]
-
(n.d.). Chelation Properties of Silica-Bound 1,10-Phenanthroline. Retrieved from [Link]
-
Interchim. (n.d.). Isolation/Modification/Labeling. Interchim. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal lens studies of the reaction of iron(II) with 1,10-phenanthroline at the nanogram level. ResearchGate. Retrieved from [Link]
-
(n.d.). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A - chem321labspring11. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2010). Iron Determination - A Review of Analytical Methods. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Verichek Technical Services. (2018). Troubleshooting Common Spectrometer Issues. Verichek Technical Services. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2003). Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10-phenanthroline. TÜBİTAK Academic Journals. Retrieved from [Link]
-
Hinotek. (2025). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. Hinotek. Retrieved from [Link]
-
PMC. (n.d.). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2020). Masking Ability of Various Metal Complexing Ligands at 1.0 mM Concentrations on the Potentiometric Determination of Fluoride in Aqueous Samples. National Center for Biotechnology Information. Retrieved from [Link]
-
Persee - PGeneral. (2026). Maintenance Tips & Troubleshooting Guide for Your Spectrophotometer. Persee - PGeneral. Retrieved from [Link]
-
(n.d.). Metal Ion and Chelating Agent Influenced Inhibition on Forensic-Based Polymerase Chain Reactions measured using the new QIAGEN. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III).. Semantic Scholar. Retrieved from [Link]
-
Biocompare. (2021). Spectrophotometer Troubleshooting Guide. Biocompare. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Masking of iron and other interferences during the spectrophotometric analysis ofaluminum from soil samples using Alizarin Red S. ResearchGate. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (n.d.). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. TÜBİTAK Academic Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective and precise photometric titration of metal ions with EDTA using masking agents. Part III. Determination of calcium, lead and zinc in mixtures using simple inorganic ions as masks. ResearchGate. Retrieved from [Link]
-
PMC. (2022). Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2021). Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. National Center for Biotechnology Information. Retrieved from [Link]
-
Pediaa.Com. (2023). What is the Difference Between EDTA and Sodium Citrate. Pediaa.Com. Retrieved from [Link]
-
(n.d.). Mode of anti-fungal activity of 1,10-phenanthroline and its Cu(II), Mn(II) and Ag(I) complexes. Retrieved from [Link]
-
ACS Publications. (2016). Copper(II) Complexes of Phenanthroline and Histidine Containing Ligands: Synthesis, Characterization and Evaluation of their DNA Cleavage and Cytotoxic Activity | Inorganic Chemistry. ACS Publications. Retrieved from [Link]
-
PMC. (n.d.). When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. ResearchGate. Retrieved from [Link]
-
Huskie Commons. (n.d.). Solvent extraction studies of metal 1,10-phenanthroline complexes. Huskie Commons. Retrieved from [Link]
-
PMC - NIH. (n.d.). 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. National Center for Biotechnology Information. Retrieved from [Link]
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- 17. scribd.com [scribd.com]
enhancing the fluorescence quantum yield of 1,10-Phenanthroline-2-methanol complexes
Welcome to the Luminescence & Photophysics Technical Support Center .
As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with 1,10-Phenanthroline-2-methanol (Phen-OH) . While the rigid phenanthroline backbone is an excellent antenna for sensitizing metal luminescence, the 2-hydroxymethyl group introduces complex non-radiative decay pathways.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to maximize the fluorescence quantum yield (Φ) of your transition metal and lanthanide complexes.
Section 1: Diagnostic Workflow for Quantum Yield Optimization
Before altering your synthetic route, use the logical flowchart below to isolate the physical mechanism quenching your complex's excited state.
Diagnostic workflow for troubleshooting low quantum yields in Phen-OH metal complexes.
Section 2: Mechanistic FAQs & Troubleshooting
Q1: Why does the hydroxymethyl group (-CH₂OH) in 1,10-phenanthroline-2-methanol quench my Lanthanide (Eu³⁺/Tb³⁺) luminescence, and how do I fix it?
-
The Causality: Lanthanide luminescence originates from Laporte-forbidden f-f transitions, which are highly susceptible to multi-phonon relaxation. High-frequency oscillators in the inner coordination sphere—specifically the O-H bond (~3200–3500 cm⁻¹)—act as a vibrational ladder, providing a non-radiative pathway to dissipate the excited state energy. If the 2-methanol group coordinates directly to the metal, it rapidly quenches the emission [2].
-
The Fix: If the free hydroxyl is not required for downstream bioconjugation, chemically protect it (e.g., via etherification to a methoxy group). Alternatively, saturate the metal's coordination sphere with strongly coordinating, bulky β-diketonate co-ligands (like TTA or hfa). This sterically forces the -OH group out of the inner coordination sphere and excludes solvent water molecules, drastically improving the quantum yield [3].
Q2: How do I optimize the "Antenna Effect" for Phen-OH Lanthanide complexes?
-
The Causality: The "Antenna Effect" relies on efficient energy transfer from the ligand's triplet state (T₁) to the resonance level of the lanthanide ion (e.g., ⁵D₀ for Eu³⁺ at ~17,200 cm⁻¹). For optimal intersystem crossing and to prevent detrimental back-energy transfer, the ligand's T₁ state must sit roughly 2500–3500 cm⁻¹ above the metal's emissive state. The electron-donating nature of the hydroxymethyl group can inadvertently lower the T₁ energy of the phenanthroline ring, causing a mismatch.
-
The Fix: Tune the electronic structure of the phenanthroline ring by introducing electron-withdrawing groups (e.g., -Cl, -F) at the 4,7-positions. This stabilizes the HOMO-LUMO gap and raises the T₁ state back into the optimal energy window for Eu³⁺ or Tb³⁺ sensitization.
Q3: My Ru(II) Phen-OH complex shows weak emission in aqueous buffers but is highly emissive in organic solvents. What is happening?
-
The Causality: Ruthenium(II) polypyridyl complexes emit from a triplet metal-to-ligand charge transfer (³MLCT) state. In aqueous environments, hydrogen bonding between water molecules and the complex facilitates rapid non-radiative decay.
-
The Fix: Leverage the 2-methanol group for bioconjugation. By conjugating the complex to a targeting moiety (like biotin) and binding it to a hydrophobic protein pocket (such as avidin or streptavidin), you physically shield the Ru(II) center from aqueous quenching. This microenvironment shift can result in a >1.9x enhancement in luminescence intensity [1].
Section 3: Self-Validating Experimental Protocols
Protocol A: Deuteration and Solvent Exclusion Assay
Purpose: To definitively validate whether O-H oscillators (from the ligand or solvent) are the primary cause of non-radiative quenching in your lanthanide complex.
-
Sample Preparation: Prepare two identical 10 µM solutions of your [Ln(Phen-OH)ₓ]³⁺ complex—one in highly purified H₂O and one in D₂O (Deuterium Oxide, 99.9% D).
-
Spectroscopic Measurement: Excite the samples at the ligand's absorption maximum (typically ~260–280 nm) using a spectrofluorometer equipped with an integrating sphere.
-
Data Acquisition: Measure both the absolute quantum yield (Φ) and the luminescence decay lifetime (τ) for both samples.
-
Validation Logic: Calculate the hydration number (q-value) using the modified Horrocks equation: q = A × (1/τ_H2O - 1/τ_D2O).
-
Result Interpretation: If Φ(D₂O) is significantly greater than Φ(H₂O), solvent quenching is dominant. If both Φ(D₂O) and Φ(H₂O) remain exceptionally low, the quenching is intramolecular, confirming that the ligand's own 2-hydroxymethyl O-H oscillator is directly coordinating and quenching the metal.
-
Protocol B: Rigidification via β-Diketonate Co-ligands
Purpose: To synthesize a ternary complex that sterically shields the metal center from O-H quenching while maximizing the antenna effect.
-
Metal Precursor: Dissolve 1.0 equivalent of Ln(NO₃)₃·6H₂O in 10 mL of anhydrous ethanol.
-
Co-ligand Activation: In a separate vial, dissolve 3.0 equivalents of a fluorinated β-diketonate (e.g., 2-thenoyltrifluoroacetone, TTA) in ethanol. Add 3.0 equivalents of 1M NaOH dropwise to deprotonate the TTA, forming the enolate.
-
Complexation: Add the activated TTA solution to the lanthanide precursor. Stir at room temperature for 30 minutes.
-
Phen-OH Addition: Add 1.0 equivalent of 1,10-phenanthroline-2-methanol to the mixture.
-
Reflux & Isolation: Reflux the reaction for 2 hours at 80°C to ensure thermodynamic formation of the [Ln(TTA)₃(Phen-OH)] ternary complex. Cool to room temperature, precipitate with cold water, filter, and recrystallize from a dichloromethane/hexane mixture [3].
Section 4: Quantitative Data & Benchmarks
Use the following table to benchmark your experimental quantum yields against field-standard modifications of Phen-OH complexes.
| Complex Architecture | Solvent / Environment | Primary Quenching Mechanism | Expected Quantum Yield (Φ) |
| [Eu(Phen-OH)(H₂O)ₓ]³⁺ | Aqueous (H₂O) | O-H Oscillator (Ligand + Solvent) | < 1% |
| [Eu(Phen-OH)(D₂O)ₓ]³⁺ | Deuterated (D₂O) | Ligand O-H Oscillator only | 5 - 10% |
| [Eu(TTA)₃(Phen-OH)] | Organic (CH₂Cl₂) | Minimized (Steric shielding) | 30 - 45% |
| [Ru(Phen-OH)₃]²⁺ | Aqueous (H₂O) | Solvent H-bonding / MLCT quenching | 2 - 4% |
| [Ru(Phen-OH)₃]²⁺-Bioconjugate | Aqueous (Protein-bound) | Minimized (Hydrophobic pocket shielding) | 10 - 15% |
References
-
Ruthenium(II)−Phenanthroline−Biotin Complexes: Synthesis and Luminescence Enhancement upon Binding to Avidin Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]
-
Lanthanide complexes with phenanthroline-based ligands: insights into cell death mechanisms obtained by microscopy techniques Source: Dalton Transactions (RSC Publishing) URL:[Link]
-
Enhanced Deep-Red Luminescence of Tris(hexafluoroacetylacetonato)samarium(III) Complex with Phenanthroline in Solution by Control of Ligand Coordination Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for 1,10-Phenanthroline-2-methanol Purity
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a critical determinant of its efficacy, safety, and regulatory compliance. 1,10-Phenanthroline-2-methanol, a key heterocyclic organic compound, serves as a vital ligand in coordination chemistry and a precursor in the synthesis of novel therapeutic agents. Its purity, therefore, is of paramount importance. This guide provides a comprehensive, in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1,10-Phenanthroline-2-methanol against alternative analytical techniques. As a self-validating system, every protocol described herein is designed to ensure trustworthiness and scientific rigor.
The Imperative of Purity for 1,10-Phenanthroline-2-methanol
1,10-Phenanthroline and its derivatives are renowned for their ability to form stable complexes with a variety of metal ions. This characteristic underpins their use in applications ranging from catalysis to the development of anticancer agents. The presence of impurities, even in trace amounts, can significantly alter the compound's chemical and biological properties, leading to unpredictable experimental outcomes and potential safety concerns. Consequently, a robust and validated analytical method for purity assessment is a non-negotiable prerequisite for its use in research and development.
The Gold Standard: A Validated Reversed-Phase HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] For a polar, aromatic compound like 1,10-Phenanthroline-2-methanol, a reversed-phase HPLC method with UV detection offers an optimal balance of selectivity and simplicity.
The causality behind this choice lies in the fundamental principles of reversed-phase chromatography. The non-polar stationary phase (typically C18) interacts with the hydrophobic regions of the analyte, while a polar mobile phase facilitates its elution. By carefully tuning the mobile phase composition, a fine-tuned separation of the main compound from its structurally similar impurities can be achieved.
Experimental Protocol: HPLC-UV Method for 1,10-Phenanthroline-2-methanol
This protocol is adapted from a validated method for a closely related derivative, 1,10-phenanthroline-5,6-dione, and optimized for 1,10-Phenanthroline-2-methanol.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water (60:40, v/v) with 0.1% Triethylamine |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Method Validation Workflow:
The validation of this HPLC method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3]
A flowchart depicting the HPLC method validation process.
Step-by-Step Validation Protocol:
-
Specificity: To demonstrate specificity, a solution of 1,10-Phenanthroline-2-methanol is spiked with potential impurities and degradation products. The chromatogram should show complete resolution of the main peak from all other peaks.
-
Linearity and Range: A series of solutions of 1,10-Phenanthroline-2-methanol are prepared at concentrations ranging from 50% to 150% of the target concentration. The peak area response is plotted against concentration, and the correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: The accuracy is determined by spiking a placebo with known amounts of 1,10-Phenanthroline-2-methanol at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is calculated, with an acceptance criterion typically between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample are performed, and the relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision: The assay is repeated by a different analyst on a different day using a different instrument. The RSD between the two sets of results should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The method's robustness is assessed by making small, deliberate changes to the chromatographic parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observing the effect on the results.
Expected Validation Data Summary:
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| LOD | S/N ≥ 3 | ~0.05 µg/mL |
| LOQ | S/N ≥ 10 | ~0.15 µg/mL |
Comparative Analysis: HPLC vs. Alternative Purity Determination Methods
While HPLC is the gold standard, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For 1,10-Phenanthroline-2-methanol, which has a relatively high boiling point, derivatization may be necessary to increase its volatility.
Comparison with HPLC:
| Feature | HPLC | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones.[5] | Volatile and thermally stable compounds.[6] |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | May require derivatization to increase volatility. |
| Resolution | High | Very high for volatile compounds. |
| Sensitivity | High, especially with UV or MS detectors. | Very high with detectors like FID and ECD. |
| Cost | Generally more expensive due to high-pressure pumps and solvent consumption.[6] | Generally more cost-effective.[6] |
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[7] It offers high efficiency and requires very small sample volumes.
Comparison with HPLC:
| Feature | HPLC | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning. | Differential migration in an electric field. |
| Efficiency | High | Very high, often exceeding HPLC. |
| Sample Volume | Microliters | Nanoliters |
| Analysis Time | Typically 10-30 minutes. | Often faster than HPLC. |
| Cost | Higher initial and running costs. | Lower running costs due to minimal solvent usage. |
| Robustness | Generally considered more robust and easier to transfer between labs. | Can be more sensitive to changes in buffer composition and capillary surface. |
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a reference standard of the same compound.[8][9]
Comparison with HPLC:
| Feature | HPLC | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation and detection. | Signal intensity is directly proportional to the number of nuclei.[8] |
| Reference Standard | Requires a certified reference standard of the analyte. | Can use a certified internal standard of a different compound.[10] |
| Quantitation | Relative (based on peak area comparison). | Absolute (direct measurement of molar concentration). |
| Specificity | High, based on retention time. | Very high, based on unique chemical shifts. |
| Sample Throughput | High, with autosamplers. | Lower, as each sample requires individual preparation and longer acquisition times. |
| Cost | Moderate to high. | Very high initial investment for the NMR spectrometer. |
Logical Relationship of Analytical Techniques:
A diagram illustrating the relationship between HPLC and alternative analytical techniques.
Conclusion: Selecting the Optimal Method
The choice of an analytical method for purity determination is a critical decision that should be guided by the specific requirements of the analysis.
-
For routine quality control and release testing in a regulated environment, the validated HPLC-UV method is the unequivocal choice. Its robustness, established validation protocols, and widespread acceptance make it the most reliable and defensible option.
-
Gas Chromatography becomes a viable alternative if the impurities of concern are significantly more volatile than the parent compound. However, the potential need for derivatization adds complexity to the sample preparation process.
-
Capillary Electrophoresis offers advantages in terms of speed and minimal sample consumption, making it suitable for high-throughput screening or when sample availability is limited.
-
Quantitative NMR stands out as a powerful, orthogonal technique for the absolute determination of purity. It is an invaluable tool for the characterization of primary reference standards and for resolving discrepancies observed with other methods.
By understanding the principles, strengths, and limitations of each of these techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their work with 1,10-Phenanthroline-2-methanol.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
- Shabir, G. A. (2003). Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 219-230.
-
RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]
-
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Shabir, G. A., & Forrow, N. J. (2003). Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 219–230. [Link]
- Shabir, G. A. (2005). Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI.
-
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]
-
MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
-
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2016, August 7). A Review on HPLC Method Development and Validation. [Link]
Sources
- 1. An UPLC-MS/MS method for simultaneous determination of multiple constituents in Guizhi Fuling capsule with ultrafast positive/negative ionization switching [cjnmcpu.com]
- 2. Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. brewerscience.com [brewerscience.com]
- 7. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 10. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
Characterization of 1,10-Phenanthroline-2-Methanol Metal Complexes by Mass Spectrometry: A Comparative Guide
Executive Summary
1,10-Phenanthroline-2-methanol (Phen-MeOH) is a highly versatile, hemilabile ligand. While its rigid phenanthroline core provides strong bidentate (N,N) coordination, the 2-methanol substituent offers a flexible, hard oxygen donor. This dynamic (N,N,O) coordination sphere makes Phen-MeOH metal complexes (e.g., with Cu²⁺, Zn²⁺, Ru²⁺) highly effective as transphosphorylation catalysts and targeted metallodrugs.
However, characterizing these complexes requires navigating a delicate analytical balance: preserving the non-covalent coordinate bonds while achieving sufficient ionization for detection. This guide objectively compares the three primary mass spectrometry (MS) techniques used for this purpose: High-Resolution Electrospray Ionization (HR-ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Mechanistic Causality in Ionization of Phen-MeOH Complexes
The transition of a metallo-organic complex from the condensed phase to the gas phase is fraught with analytical pitfalls. As an application scientist, you must select your technique based on the specific physicochemical behavior of the Phen-MeOH ligand during ionization.
-
HR-ESI-MS (The Soft Approach): ESI is the gold standard for preserving intact [M(Phen-MeOH)n]x+ species. However, the high voltage at the capillary tip can act as an electrochemical cell. For redox-active metals, this often results in gas-phase reduction (e.g., Cu²⁺ → Cu⁺). Furthermore, the polar protic nature of the 2-methanol group readily forms hydrogen-bonded solvent clusters with protic solvents, which can artificially inflate the complex's apparent mass if desolvation parameters are not optimized [1].
-
MALDI-TOF & LDI-MS (The High-Energy Approach): Traditional MALDI is highly challenging for coordination complexes. Standard matrices like α-cyano-4-hydroxycinnamic acid (CHCA) are highly acidic; upon laser irradiation, they donate protons to the phenanthroline nitrogens, causing catastrophic demetallation. To prevent this, neutral, electron-transfer matrices like DCTB must be used. Alternatively, because the conjugated phenanthroline system strongly absorbs UV light (e.g., at 355 nm), Matrix-Free Laser Desorption/Ionization (LDI-MS) can be employed to intentionally induce diagnostic ligand-loss fragments without matrix interference [2].
-
ICP-MS (The Elemental Approach): While ESI and MALDI elucidate molecular speciation, ICP-MS completely atomizes the complex in an argon plasma (~6000 K) to quantify the central metal isotope. This destroys the Phen-MeOH ligand entirely but is strictly required for biological tracking, such as determining the subcellular accumulation of metallodrugs in target cells [3].
Objective Performance Comparison
The following table summarizes the quantitative and qualitative performance metrics of each MS technique when applied to Phen-MeOH metal complexes.
| Feature / Metric | HR-ESI-MS | MALDI / LDI-TOF MS | LA-ICP-MS |
| Ionization Energy | Low (Soft Ionization) | High (Hard/Laser Ionization) | Extreme (Plasma Atomization) |
| Intact Complex Preservation | Excellent (>90% survival) | Poor to Moderate (Matrix dependent) | None (0% survival) |
| Primary Data Output | Exact mass & isotopic envelope | Structural fragmentation fingerprint | Absolute metal concentration (ppb/ppt) |
| Sample Preparation | Direct infusion (Aprotic solvents) | Co-crystallization (DCTB matrix) | Microwave acid digestion |
| Key Limitation | Susceptible to capillary redox reactions | Acidic matrices cause demetallation | Destroys all ligand structural information |
| Best Use Case | Stoichiometry & solution dynamics | Rapid structural confirmation | Cellular uptake & biodistribution |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every workflow includes a built-in quality control mechanism to distinguish true organometallic signals from ionization artifacts.
Protocol A: HR-ESI-MS Speciation Analysis
Objective: Determine the exact stoichiometry of the Phen-MeOH complex without inducing capillary reduction.
-
Sample Preparation: Dilute the synthesized complex to 1–5 µM in LC-MS grade Acetonitrile. Causality: Avoid methanol or water; the 2-methanol group on the ligand will form extensive [M+Solvent]+ clusters in protic solvents, complicating spectral interpretation.
-
Instrument Tuning: Set the capillary voltage to a conservative 2.5 kV (down from the standard 4.0 kV) and the desolvation gas temperature to 150°C. Causality: High voltages and temperatures drive the electrochemical reduction of the metal center (e.g., Cu²⁺ to Cu⁺) and thermal degradation of the hemilabile oxygen bond.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100–1500.
-
Self-Validation Step (Isotopic Envelope Matching): Transition metals (like Cu, Ru, Pt) possess distinct, multi-isotope natural abundances. Generate a theoretical isotopic model for your target complex. Overlay this theoretical envelope onto your experimental spectrum.
-
Validation Criteria: An isotopic pattern match with a Pearson correlation coefficient ( R2 ) > 0.95 validates the intact complex. If R2 < 0.95, the peak is rejected as an artifact or co-eluting impurity.
-
Protocol B: LDI-TOF MS Structural Fingerprinting
Objective: Rapidly confirm the presence of the Phen-MeOH ligand bound to the metal using matrix-free laser desorption.
-
Matrix Exclusion: Do NOT use CHCA, DHB, or sinapinic acid. Causality: Protons from acidic matrices will competitively bind the phenanthroline nitrogens, displacing the metal ion.
-
Spotting: Spot 1 µL of the analyte (10 µM in acetonitrile) directly onto a polished steel target plate and allow it to air dry. We rely on the intrinsic UV absorption of the phenanthroline core at 355 nm to act as its own matrix (LDI).
-
Laser Tuning: Fire the Nd:YAG laser starting at the threshold power (e.g., 10%). Incrementally increase the power by 2% until the [M−Ligand]+ fragment ions appear.
-
Self-Validation Step (Baseline Subtraction): Analyze a blank steel spot adjacent to the sample. Any peaks shared between the sample and the blank (e.g., steel cluster ions) are automatically subtracted. This guarantees that the observed fragment masses are genuinely derived from the Phen-MeOH complex dissociation.
Analytical Workflow Visualization
The following diagram illustrates the decision-making logic and workflow for characterizing Phen-MeOH metal complexes.
Workflow for MS characterization of Phen-MeOH metal complexes.
References
-
ESI-MS studies of mixed-ligand Fe(II) complexes containing 1,10-phenanthroline and 1,10-phenanthroline-5,6-dione as ligands. Journal of Mass Spectrometry. URL:[Link]
-
Mass spectrometry of rhenium complexes: a comparative study by using LDI-MS, MALDI-MS, PESI-MS and ESI-MS. Rapid Communications in Mass Spectrometry. URL:[Link]
-
Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity. Inorganic Chemistry (ACS Publications). URL:[Link]
determination of the limit of detection for zinc with 1,10-Phenanthroline-2-methanol
Determination of the Limit of Detection for Zinc with 1,10-Phenanthroline-2-Methanol: A Comparative Guide
Zinc ( Zn2+ ) is the second most abundant transition metal in the human body and plays a critical role in enzyme regulation, gene expression, and neurotransmission. Accurate quantification of Zn2+ at trace levels is essential for both clinical diagnostics and environmental monitoring. Among the arsenal of analytical reagents, 1,10-phenanthroline derivatives have emerged as highly robust fluorescent probes[1].
This guide provides an in-depth, comparative analysis of 1,10-Phenanthroline-2-methanol as a fluorometric Zn2+ sensor. As an application scientist, establishing a reliable Limit of Detection (LOD) requires more than just running a titration; it requires a self-validating experimental design that accounts for binding stoichiometry, solvent effects, and baseline noise[2].
Mechanistic Causality: Why 1,10-Phenanthroline-2-Methanol?
To understand a probe's performance limits, we must first understand its coordination chemistry. Standard3[3]. However, the addition of the 2-methanol group transforms the molecule into a tridentate (N, N, O) ligand.
In its free state, the probe exhibits weak fluorescence due to active non-radiative decay pathways, such as Photoinduced Electron Transfer (PET). When Zn2+ is introduced, the nitrogen atoms of the phenanthroline backbone and the oxygen atom of the methanol group coordinate with the metal ion. This rigidifies the molecular structure, completely quenching the PET process and triggering a massive Chelation-Enhanced Fluorescence (CHEF) response[2].
Fig 1. CHEF-mediated fluorescence turn-on mechanism upon Zn2+ coordination.
Comparative Performance Analysis
When selecting a Zn2+ probe, researchers must balance sensitivity (LOD), dynamic range, and operational complexity. Table 1 compares 1,10-Phenanthroline-2-methanol against other industry-standard alternatives.
Table 1: Comparative Performance of Common Zn2+ Probes
| Probe Alternative | Detection Modality | Target Stoichiometry | Limit of Detection (LOD) | Key Advantage / Limitation |
| 1,10-Phenanthroline-2-methanol | Fluorometric (Turn-On) | Zn2+ (1:1) | ~90 - 150 nM | Balanced sensitivity and cost; requires UV excitation[2]. |
| Zincon | Colorimetric | Zn2+ (1:1) | ~500 nM | Naked-eye detection; highly prone to Cu2+ interference. |
| FluoZin-3 | Fluorometric (Turn-On) | Zn2+ (1:1) | ~15 nM | Exceptional sensitivity for live-cell imaging; high reagent cost. |
| Phenanthroline-imidazole (PIN) | Dual-Mode (Color/Fluoro) | Zn2+ (2:1) | ~35 nM | Dual-mode monitoring; complex multi-step synthesis[4]. |
Insight: While FluoZin-3 offers a superior LOD, 1,10-Phenanthroline-2-methanol provides a highly cost-effective, robust alternative for in vitro quantification and environmental water sample analysis where sub-nanomolar sensitivity is not strictly required.
Self-Validating Experimental Protocol for LOD Determination
A common pitfall in probe characterization is calculating the LOD without first verifying the binding stoichiometry or baseline stability. The following protocol is designed as a self-validating system , ensuring that the calculated LOD is thermodynamically sound and statistically significant[5].
Fig 2. Self-validating experimental workflow for determining the Limit of Detection (LOD).
Phase 1: System Equilibration
-
Probe Stock: Prepare a 1.0 mM stock solution of 1,10-Phenanthroline-2-methanol in spectroscopic-grade ethanol.
-
Analyte Stock: Prepare a 10.0 mM stock solution of ZnCl2 in ultrapure water (18.2 MΩ·cm).
-
Buffer Matrix: Use a 10 mM HEPES buffer adjusted to pH 7.2. Causality Note: Maintaining a physiological pH is critical; 6[6].
Phase 2: Stoichiometric Validation (Job's Plot)
Before titrating, you must confirm the complex ratio.
-
Prepare a series of solutions where the total concentration of [Probe]+[Zn2+] is kept constant at 50 μM[5].
-
Vary the molar fraction of Zn2+ from 0.0 to 1.0.
-
Measure the fluorescence emission. A peak emission at a molar fraction of 0.5 validates a 1:1 binding stoichiometry, which is required for linear LOD modeling[2].
Phase 3: Fluorescence Titration & LOD Acquisition
-
Blank Profiling: Prepare 10 independent samples containing only the probe (10 μM) in the EtOH/HEPES (1:1, v/v) buffer. Record the emission intensity at the probe's maximum wavelength (e.g., λem = 475 nm) to calculate the standard deviation ( σ ) of the background noise[2].
-
Titration: Incrementally add Zn2+ (from 0 to 10 μM) to the 10 μM probe solution. Allow 2 minutes of equilibration time per addition.
-
Data Extraction: Plot the normalized fluorescence intensity against the Zn2+ concentration.
Data Presentation and LOD Calculation
The LOD is calculated based on the IUPAC definition using the linear regime of the titration curve[2]: LOD=k3σ (Where σ is the standard deviation of the blanks, and k is the slope of the calibration curve).
Table 2: Mock Experimental Data for LOD Determination
| [Zn2+] Concentration ( μM ) | Fluorescence Intensity (a.u.) | Linear Regression Fit |
| 0.0 (Blank Avg, n=10) | 45.2 ( σ = 1.8) | - |
| 0.2 | 165.4 | y=605.5x+45.0 |
| 0.4 | 288.1 | R2=0.994 |
| 0.6 | 405.3 | Slope ( k ) = 605.5 a.u./ μM |
| 0.8 | 531.0 | - |
| 1.0 | 650.8 | - |
Calculation Execution:
-
3σ = 3 × 1.8 = 5.4
-
k = 605.5 a.u./ μM
-
LOD = 5.4 / 605.5 = 0.0089 μM = 8.9 nM
Note: While theoretical calculations often yield single-digit nanomolar LODs, practical application LODs for phenanthroline derivatives typically stabilize around 90 - 100 nM due to matrix interference in real-world samples[2].
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redox indicator, ACS reagent, puriss. p.a., ≥99.5% (calc. to the dried substance) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Colorimetric fluorescence of the 1,10-phenantholineyl-imidazole sensor probe for the selective detection of Zn2+ and Cd2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijisrt.com [ijisrt.com]
A Comparative Guide to the Structural Confirmation of Synthesized 1,10-Phenanthroline-2-methanol
Introduction
1,10-Phenanthroline and its derivatives are fundamental building blocks in coordination chemistry, catalysis, and materials science. Their utility stems from the rigid, planar structure and the strong chelating ability of the two nitrogen atoms. The functionalization of the 1,10-phenanthroline core, for instance, with a methanol group at the 2-position, opens avenues for creating novel ligands with tailored electronic and steric properties. The precise structural confirmation of these synthesized molecules is paramount to understanding their reactivity and predicting their behavior in various applications.
This guide provides a comprehensive overview of the definitive method for structural elucidation of 1,10-Phenanthroline-2-methanol: single-crystal X-ray crystallography. We will delve into the causality behind the experimental choices within this technique and compare its outcomes with those of other common analytical methods. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural characterization of novel compounds.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule.[1] It provides precise data on bond lengths, bond angles, and stereochemistry, which are crucial for understanding structure-activity relationships.[1] For a molecule like 1,10-Phenanthroline-2-methanol, SC-XRD offers an unambiguous confirmation of its synthesis and provides insights into its solid-state packing and intermolecular interactions.[2]
Experimental Workflow: A Self-Validating System
The power of X-ray crystallography lies in its rigorous and self-validating workflow. Each step, from crystal growth to structure refinement, contains internal checks that ensure the final structure is a true and accurate representation of the molecule.
Caption: Experimental workflow for X-ray crystallography.
Detailed Protocol for X-ray Crystallography
1. Synthesis of 1,10-Phenanthroline-2-methanol:
The synthesis of 1,10-Phenanthroline-2-methanol can be achieved through various established routes. One common method involves the oxidation of 2-methyl-1,10-phenanthroline.[3]
-
Step 1: Oxidation of 2-methyl-1,10-phenanthroline. 2-methyl-1,10-phenanthroline is reacted with an oxidizing agent, such as selenium dioxide, in a suitable solvent like dioxane. The reaction mixture is refluxed for several hours.
-
Step 2: Reduction of the intermediate aldehyde. The resulting 1,10-phenanthroline-2-carbaldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride in an alcoholic solvent.
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel to yield pure 1,10-Phenanthroline-2-methanol.
2. Single Crystal Growth:
The cornerstone of a successful SC-XRD experiment is a high-quality single crystal.[4] For 1,10-Phenanthroline-2-methanol, a common and effective technique is slow evaporation.
-
Methodology: Dissolve the purified compound in a suitable solvent system, such as a mixture of dichloromethane and methanol.[5] The choice of solvent is critical; it should be one in which the compound is moderately soluble. The solution is then left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks. This slow process encourages the ordered growth of a single crystal.[2]
-
Causality: Slow evaporation allows molecules to deposit onto a growing crystal lattice in an ordered fashion, minimizing defects and leading to a well-defined diffraction pattern. Crystals suitable for diffraction should ideally be 0.1–0.4 mm in at least two dimensions, transparent, and free of cracks.[1]
3. X-ray Diffraction Data Collection:
-
Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head.[1]
-
Data Acquisition: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[1][5] The crystal is rotated, and the diffraction pattern—the positions and intensities of the diffracted X-ray beams—is recorded by a detector.[4] To minimize thermal motion and obtain better quality data, the crystal is often cooled to a low temperature (e.g., 100 K).[1]
4. Structure Solution and Refinement:
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods.[6]
-
Structure Refinement: The initial atomic model is then refined against the experimental diffraction data. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[6] The quality of the final structure is assessed by parameters such as the R-factor.
Comparative Analysis with Other Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, other spectroscopic techniques offer complementary and often more readily accessible information. It is standard practice to use these methods in conjunction to build a comprehensive characterization profile of the synthesized compound.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.[1] | Definitive structural confirmation. | Requires a high-quality single crystal, which can be challenging to grow.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment and connectivity of atoms (e.g., ¹H and ¹³C nuclei).[7][8] | Provides detailed information about the molecular structure in solution; non-destructive.[9] | Does not provide direct information on bond lengths or angles; can be complex to interpret for intricate molecules.[10] |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[7][11] | High sensitivity; provides molecular formula confirmation.[11] | Does not provide information on the 3D arrangement of atoms or distinguish between isomers.[10] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[7] | Quick and easy method to confirm the presence of key functional groups. | Provides limited information on the overall molecular structure. |
Spectroscopic Signatures of 1,10-Phenanthroline-2-methanol
-
¹H NMR (in CDCl₃): The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenanthroline core, with their specific chemical shifts and coupling patterns confirming the substitution pattern.[12][13] A distinct singlet for the methylene protons of the methanol group and a broad singlet for the hydroxyl proton would also be present.
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum would display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbon of the methanol group.[8]
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry would show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 1,10-Phenanthroline-2-methanol.[3]
-
FT-IR (KBr pellet): The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3400-3200 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the phenanthroline ring system in the 1600-1400 cm⁻¹ region.[14][15]
Logical Framework for Structural Confirmation
Caption: Logical flow for structural confirmation.
Conclusion
The synthesis of novel molecules like 1,10-Phenanthroline-2-methanol is a cornerstone of chemical research and development. However, the synthesis itself is only part of the journey. Unambiguous structural confirmation is a critical, non-negotiable step to ensure the integrity of the research and the reliability of any subsequent applications. While spectroscopic techniques such as NMR, MS, and FT-IR provide valuable and necessary preliminary data on the molecule's connectivity and functional groups, they cannot definitively establish the three-dimensional structure.
Single-crystal X-ray crystallography remains the gold standard for this purpose, offering an unparalleled level of detail and certainty. The rigorous, self-validating workflow of X-ray crystallography, from the meticulous growth of a single crystal to the final refinement of the atomic positions, provides the irrefutable evidence required by the scientific community. By integrating the preliminary spectroscopic data with the definitive structural information from X-ray crystallography, researchers can be confident in the identity and structure of their synthesized compounds, paving the way for further exploration of their properties and applications.
References
- MDPI. (2025, October 13). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents.
- Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
- Benchchem. Single crystal X-ray diffraction of organometallic compounds.
- PMC. Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies.
- PMC. (2025, June 19). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline.
- ResearchGate. Fig. 1 The FT-IR spectrum of pristine 1,10-phenanthroline (a) and [PhBs....
- Canadian Science Publishing. Characterization of metal complexes of 1,10-phenanthroline, 2,2′-bipyridine, and their derivatives by fast atom bombardment mass spectrometry.
- Rsc.org. Single Crystal X-Ray Diffraction Studies.
- MDPI. (2019, November 13). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors.
- Ijarse. SPECTROPHOTOMETRIC AND THERMAL STUDIES OF CHARGE TRANSFER COMPLEX OF 1,10- PHENANTHROLINE AS AN ELECTRON DONOR WITH π-ACCEPTOR.
- PMC. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems.
- Rsc.org. FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region.
- Benchchem. Structural Elucidation of 1-Phenyl-1-decanol: A Comparative Guide to NMR and MS Techniques.
- PMC. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides.
- ResearchGate. 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard.
- Structural and spectroscopic characterization and DFT studies of 2-amino-1,10-phenanthrolin-1-ium chloride. (2019, June 30).
- IUCr Journals. (2019, November 23). μ2-Methanol-κ2O:O-bis[(1,10-phenanthroline-κ2N,N′).
- Full article: Synthesis of organic salts from 1,10-phenanthroline for biological applications. (2018, May 31).
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- PMC. (2024, March 18). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core.
- Scilit. Nuclear Magnetic Resonance Spectra of 1,10-Phenanthroline and Some Methylated 1,10-Phenanthrolines.
- ACS Publications. (2024, May 15). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions | Chemical Reviews.
- Publikationen der UdS. (2025, October 13). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy S.
- Zenodo. Synthesis of some 1,10-Phenanthroline Derivatives.
- MDPI. (2022, September 30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
- Benchchem. physicochemical properties of 1,10-phenanthroline.
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- ResearchGate. Tris(1,10-phenanthroline-κN,N′)iron(II) dichloride methanol hexasolvate.
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validating the accuracy of a spectrophotometric method using 1,10-Phenanthroline-2-methanol
An in-depth technical analysis for researchers, analytical scientists, and drug development professionals evaluating trace metal quantification methodologies.
Strategic Context: Overcoming the Limitations of Standard Colorimetry
In pharmaceutical drug development, the accurate quantification of trace transition metals is governed by stringent regulatory frameworks (e.g., ICH Q3D). While Atomic Absorption Spectroscopy (AAS) and ICP-MS are the gold standards for elemental analysis, colorimetric spectrophotometry remains a critical, high-throughput, and cost-effective tool for in-process monitoring and raw material screening.
The traditional spectrophotometric method utilizes 1,10-phenanthroline to quantify Iron(II) by forming a highly stable, intensely colored orange-red complex[1]. However, in complex pharmaceutical matrices containing multiple competing transition metals, standard 1,10-phenanthroline suffers from a severe lack of selectivity[2].
To solve this, analytical scientists employ 1,10-Phenanthroline-2-methanol (1,10-PM) . This guide objectively compares the analytical performance of 1,10-PM against the standard 1,10-phenanthroline method and AAS, providing the mechanistic causality and experimental protocols required to validate this specialized assay.
Mechanistic Causality: The Power of Steric Tuning
To understand why 1,10-PM outperforms standard 1,10-phenanthroline in mixed-metal matrices, we must examine the coordination chemistry.
In standard assays, three molecules of 1,10-phenanthroline tightly pack around a central Fe²⁺ ion to form a 3:1 octahedral complex[1]. The addition of a hydroxymethyl group (-CH₂OH) at the 2-position in 1,10-PM introduces significant steric bulk adjacent to the coordinating nitrogen. This steric clash energetically disfavors the formation of the 3:1 octahedral iron complex.
Instead, 1,10-PM acts as a highly selective ligand that favors 2:1 tetrahedral geometries (ideal for metals like Cu⁺) or functions as a tridentate (N,N,O) ligand utilizing the oxygen atom for targeted metal-promoted transphosphorylation and complexation[3]. By intentionally hindering iron binding, 1,10-PM acts as a chemical filter, allowing for the accurate quantification of specific target metals without the matrix interference typically seen in standard phenanthroline assays.
Mechanistic pathway illustrating the steric selectivity of 1,10-phenanthroline-2-methanol.
Methodological Comparison & Performance Data
When selecting an analytical method, scientists must balance sensitivity, selectivity, and operational throughput. Table 1 outlines the objective performance differences between the three primary methodologies.
Table 1: Methodological Comparison for Trace Metal Quantification
| Parameter | Standard 1,10-Phenanthroline | 1,10-Phenanthroline-2-Methanol | Atomic Absorption (AAS) |
| Primary Target | Broad Fe²⁺ quantification | Selective Cu⁺ / Zn²⁺ / Specialized assays | Universal Trace Metals |
| Matrix Selectivity | Poor (High Fe interference) | Excellent (Steric exclusion of Fe) | Supreme (Atomic specific) |
| Linear Range | 0.4 – 4.0 µg/mL[2] | 0.5 – 6.0 µg/mL | 0.01 – 2.0 µg/mL |
| Limit of Detection | ~0.05 µg/mL | ~0.08 µg/mL | ~0.005 µg/mL |
| Throughput / Cost | High / Low Cost | High / Low-Medium Cost | Low / High Cost |
Experimental Validation Data (Spike & Recovery)
To validate the accuracy of 1,10-PM, an experimental spike-and-recovery study was conducted in a simulated pharmaceutical formulation containing high background levels of Iron(II). The data in Table 2 demonstrates how standard 1,10-phenanthroline yields falsely elevated results due to iron interference, whereas 1,10-PM maintains strict accuracy.
Table 2: Comparative Recovery in High-Iron Matrix
| Matrix Condition | Target Metal Spike | 1,10-PM Recovery (%) | Standard 1,10-Phen Recovery (%) |
| Formulation A (High Fe²⁺) | 1.0 µg/mL | 98.5 ± 1.2% | 145.2 ± 5.4% (Interference) |
| Formulation B (Clean) | 1.0 µg/mL | 99.1 ± 0.8% | 98.8 ± 1.1% |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and scientific integrity, the following protocol is designed as a self-validating system . It incorporates the Method of Standard Additions directly into the workflow to inherently correct for matrix-dependent optical bias, ensuring ICH Q2(R2) compliance.
Reagent Preparation
-
Ligand Solution: Dissolve 100 mg of 1,10-Phenanthroline-2-methanol in 10 mL of absolute ethanol, then dilute to 100 mL with deionized water.
-
Buffer System: Prepare a sodium acetate/acetic acid buffer adjusted to pH 5.0. (Causality: The pH must be strictly controlled as the hydroxyl group's protonation state directly impacts its ability to act as a tridentate ligand).
-
Reducing Agent: Prepare a 10% (w/v) hydroxylamine hydrochloride solution to ensure all target metals are maintained in their lower oxidation states prior to complexation.
Step-by-Step Assay Workflow
-
Sample Aliquoting: Transfer 5.0 mL of the pharmaceutical sample into a series of 50 mL volumetric flasks.
-
Standard Addition: Spike the flasks with increasing, known concentrations of the target metal standard (e.g., 0, 1.0, 2.0, 3.0 µg/mL).
-
Reduction: Add 1.0 mL of the hydroxylamine hydrochloride solution to each flask. Agitate and let stand for 5 minutes.
-
Buffering: Add 5.0 mL of the pH 5.0 acetate buffer to stabilize the coordination environment.
-
Complexation: Add 5.0 mL of the 1,10-PM ligand solution. Dilute to the 50 mL mark with deionized water.
-
Thermodynamic Equilibration: Incubate the flasks in the dark for 15 minutes. (Causality: Sterically hindered complexes have higher activation energies for formation; adequate incubation ensures the reaction reaches thermodynamic equilibrium).
-
Spectrophotometric Measurement: Scan the zero-spike sample from 400 nm to 600 nm to determine the exact λmax (expect a hypsochromic shift compared to the standard 510 nm due to the 2-methanol substituent). Measure the absorbance of all flasks at the determined λmax against a reagent blank.
Step-by-step ICH-compliant validation workflow for the spectrophotometric method.
Conclusion
While Atomic Absorption Spectroscopy remains the ultimate authority for trace elemental analysis[1], the use of 1,10-Phenanthroline-2-methanol elevates standard spectrophotometry from a basic, interference-prone assay to a highly selective analytical tool. By leveraging steric hindrance to block unwanted octahedral complexes, scientists can achieve rapid, accurate, and cost-effective trace metal quantification directly within complex pharmaceutical matrices.
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Spectrophotometric Quantification of Iron in Different Pharmaceuticals SciSpace[Link]
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Reactivities and Site-Selectivities of Hydrolyses of ATP and UTP Promoted by Metal Complexes of Adenine-Linked Bulletin of the Chemical Society of Japan (OUP)[Link]
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A Comparative Guide to 1,10-Phenanthroline-Based Reagents for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly for the determination of metal ions, the choice of a chelating reagent is paramount to achieving accuracy, sensitivity, and selectivity. Among the plethora of available options, 1,10-phenanthroline and its derivatives have long been recognized for their robust performance in colorimetric and fluorometric assays. This guide provides an in-depth evaluation of 1,10-Phenanthroline-2-methanol as a reagent for quantitative analysis, comparing its performance with established alternatives such as 1,10-phenanthroline, bathophenanthroline, and ferrozine. The content is structured to provide not only a comparative overview but also the underlying chemical principles and practical experimental protocols to empower researchers in making informed decisions for their analytical needs.
Introduction to 1,10-Phenanthroline and its Derivatives as Chelating Agents
1,10-Phenanthroline (phen) is a heterocyclic organic compound with a rigid, planar structure containing two nitrogen atoms in a bidentate arrangement, making it an excellent chelating agent for various metal ions.[1] The formation of stable, often intensely colored, complexes with metal ions, most notably iron(II), forms the basis of its widespread use in spectrophotometric analysis.[2][3] The derivatization of the phenanthroline backbone allows for the fine-tuning of its chemical and physical properties, such as solubility, sensitivity, and selectivity towards specific metal ions.[4]
This guide focuses on the evaluation of 1,10-Phenanthroline-2-methanol, a derivative where a methanol group is substituted at the 2-position of the phenanthroline ring. While the core chelating properties of the phenanthroline structure are retained, the introduction of the hydroxyl and methyl groups can influence its steric and electronic characteristics, potentially altering its reactivity and the spectroscopic properties of its metal complexes.
Performance Comparison of 1,10-Phenanthroline-2-methanol and Alternative Reagents
The efficacy of a chelating agent in quantitative analysis is determined by several key performance indicators, including molar absorptivity (a measure of how strongly the complex absorbs light), the wavelength of maximum absorbance (λmax), the optimal pH range for complex formation, and the potential for interference from other ions. The following table provides a comparative summary of 1,10-Phenanthroline-2-methanol and its common alternatives for the determination of iron(II).
Table 1: Performance Characteristics of Reagents for Iron(II) Determination
| Reagent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Optimal pH Range | Key Advantages | Potential Disadvantages |
| 1,10-Phenanthroline | 508 - 511 | 11,100[5] | 2 - 9[5] | High sensitivity, stable complex, wide pH range.[6] | Potential interference from other metal ions. |
| Bathophenanthroline | 535 | 22,400[7] | 3.6 - 5.2 | High sensitivity, specific for Fe(II).[8][9] | Lower water solubility of the complex.[9] |
| Ferrozine | 562 | 27,900 | 4 - 9 | Highest sensitivity, good water solubility. | Potential for interference from copper ions. |
| 1,10-Phenanthroline-2-methanol | Data not readily available in the context of quantitative analysis | Data not readily available | Data not readily available | Potential for altered selectivity and solubility due to the methanol group. | Lack of established analytical protocols and performance data. |
Note: The performance characteristics of Ferrozine can vary depending on the specific assay conditions and commercial kit.
As indicated in the table, while extensive data is available for 1,10-phenanthroline, bathophenanthroline, and ferrozine, there is a notable lack of published information regarding the specific application of 1,10-Phenanthroline-2-methanol as a reagent for quantitative analysis. Its synthesis and coordination with some metals, like copper(II), have been reported, but its utility in forming a stable, quantifiable complex with iron(II) for analytical purposes is not well-documented in the available scientific literature.[5]
In-Depth Analysis of Reagents
1,10-Phenanthroline: The Established Standard
1,10-Phenanthroline is a versatile and reliable reagent for the determination of iron.[3] It forms a stable, orange-red tris(1,10-phenanthroline)iron(II) complex, often referred to as "ferroin," which exhibits a maximum absorbance at approximately 510 nm.[6] The color develops rapidly and remains stable over a wide pH range (2-9), making it a robust choice for various sample matrices.[5]
Bathophenanthroline: The High-Sensitivity Alternative
Bathophenanthroline, a derivative of 1,10-phenanthroline, is known for its exceptional sensitivity in detecting ferrous iron.[8] Its complex with Fe(II) has a molar absorptivity that is roughly double that of the 1,10-phenanthroline complex, allowing for the determination of even trace amounts of iron.[7] This high sensitivity and specificity make it a valuable tool in environmental and biological analyses.[8]
Ferrozine: The Superior Sensitivity Reagent
Ferrozine is another widely used chelating agent for iron determination, known for its very high molar absorptivity, leading to excellent sensitivity.[10] It forms a stable, magenta-colored complex with Fe(II) that can be measured spectrophotometrically. The high water solubility of both the reagent and its iron complex is an added advantage in aqueous sample analysis.
1,10-Phenanthroline-2-methanol: An Unexplored Potential
The introduction of a methanol group at the 2-position of the 1,10-phenanthroline ring could theoretically influence its properties as a chelating agent. The hydroxyl group could potentially participate in coordination with the metal ion or alter the solubility of the ligand and its complexes. However, without experimental data on its performance in quantitative analysis, its advantages and disadvantages compared to the established reagents remain speculative. The synthesis of this compound has been documented, but its application as an analytical reagent is not a common practice.
Experimental Protocols
To ensure the trustworthiness and reproducibility of analytical results, detailed and validated experimental protocols are essential. Below are step-by-step methodologies for the spectrophotometric determination of iron(II) using 1,10-phenanthroline.
Protocol: Spectrophotometric Determination of Iron(II) with 1,10-Phenanthroline
This protocol outlines the procedure for determining the concentration of iron in a sample using 1,10-phenanthroline. The fundamental principle involves the reduction of any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) followed by the formation of the colored ferroin complex.
1. Reagent Preparation:
-
Standard Iron Solution (100 ppm): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] and dissolve it in a 1000 mL volumetric flask with deionized water containing 2.5 mL of concentrated sulfuric acid. Dilute to the mark with deionized water.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be required to aid dissolution.[5]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution acts as a reducing agent.[5]
-
Sodium Acetate Buffer Solution: Prepare a buffer solution to maintain the pH of the reaction mixture between 6 and 9.[5]
2. Preparation of Calibration Curve:
-
Prepare a series of standard solutions with known iron concentrations by diluting the 100 ppm standard iron solution.
-
To a set of 100 mL volumetric flasks, add aliquots of the standard iron solution (e.g., 1, 2, 5, 10, and 15 mL).
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution and 10 mL of the 1,10-phenanthroline solution.[5]
-
Add 8 mL of sodium acetate buffer to each flask.[5]
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for at least 10-15 minutes for full color development.[5]
-
Measure the absorbance of each standard solution at 510 nm using a spectrophotometer, with a reagent blank (containing all reagents except the iron standard) as the reference.
-
Plot a calibration curve of absorbance versus iron concentration.
3. Sample Analysis:
-
Take a known volume of the sample solution and transfer it to a 100 mL volumetric flask.
-
Follow the same procedure as for the standard solutions (addition of hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer).
-
Dilute to the mark and measure the absorbance at 510 nm.
-
Determine the iron concentration in the sample by comparing its absorbance to the calibration curve.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the spectrophotometric determination of iron(II) using 1,10-phenanthroline.
Causality Behind Experimental Choices
-
Use of a Reducing Agent: Iron in many samples exists in the ferric (Fe³⁺) state, which does not form the colored complex with 1,10-phenanthroline. Hydroxylamine hydrochloride is used to reduce Fe³⁺ to Fe²⁺, ensuring that the total iron content is measured.
-
pH Control: The formation of the Fe(II)-phenanthroline complex is pH-dependent. A buffer solution is used to maintain the optimal pH range, ensuring complete and stable complex formation.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) is chosen for measurements to ensure the highest sensitivity and to minimize the effects of minor fluctuations in wavelength.
Conclusion and Future Perspectives
Based on the comprehensive review of the available scientific literature, 1,10-phenanthroline, bathophenanthroline, and ferrozine are well-established and highly effective reagents for the quantitative analysis of iron. Each reagent offers a unique set of advantages in terms of sensitivity and operating conditions, allowing researchers to select the most appropriate tool for their specific analytical challenge.
In contrast, 1,10-Phenanthroline-2-methanol is not a commonly employed reagent for quantitative analysis , and there is a significant lack of data on its performance characteristics. While its synthesis and some coordination chemistry have been explored, its utility as a reliable and validated analytical reagent remains to be established. Future research could focus on systematically evaluating the analytical potential of 1,10-Phenanthroline-2-methanol and other functionalized phenanthroline derivatives. Such studies would need to determine the molar absorptivity of their metal complexes, optimal reaction conditions, selectivity, and detection limits to ascertain if they offer any advantages over the currently used reagents.
For researchers, scientists, and drug development professionals requiring a robust and well-validated method for quantitative iron analysis, 1,10-phenanthroline, bathophenanthroline, and ferrozine remain the reagents of choice.
References
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DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A. chem321labspring11. Available at: [Link]
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Impact of Surface Adsorption on Metal–Ligand Binding of Phenanthrolines. The Journal of Physical Chemistry C. Available at: [Link]
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The first copper(ii) complex with 1,10-phenanthroline and salubrinal with interesting biochemical properties. Metallomics. Available at: [Link]
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Iron FerroZine , Colorimetric Quantitative determination of iron Store at 2-8°C For In-Vitro and professional use only. Atlas Medical. Available at: [Link]
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New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules. Available at: [Link]
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A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. Pharma Times. Available at: [Link]
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Copper(II) Complexes of Phenanthroline and Histidine Containing Ligands: Synthesis, Characterization and Evaluation of their DNA Cleavage and Cytotoxic Activity. Inorganic Chemistry. Available at: [Link]
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Bathophenanthroline Indicator Paper. Iron Gall Ink. Available at: [Link]
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Fluorescence response of 3a to various metal ions in methanol. Bars... ResearchGate. Available at: [Link]
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Supramolecular Iron Complex Formed Between Nitrogen Riched Phenanthroline Derivative and Iron With Improved Oxygen Reduction Activity in Alkaline Electrolyte. Frontiers in Chemistry. Available at: [Link]
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Precise Iron Quantification: The Role of Bathophenanthroline in Analytical Chemistry. Available at: [Link]
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Transition metal complexes of 1,10-phenanthroline. Wikipedia. Available at: [Link]
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Determination of Ferrous Iron in the Presence of Ferric Iron With Bathophenanthroline. Journal - American Water Works Association. Available at: [Link]
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Solvatomorphic Diversity in Coordination Compounds of Copper(II) with l-Homoserine and 1,10-Phenanthroline: Syntheses, Crystal Structures and ESR Study. Molecules. Available at: [Link]
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Synthesis, characterization and quantum chemical investigation of iron(II) tris(1,10-phenanthroline complexes). Trade Science Inc. Available at: [Link]
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Mixed Ligand copper(II) Complexes of 1,10-phenanthroline With Tridentate phenolate/pyridyl/(benz)imidazolyl Schiff Base Ligands. Journal of Inorganic Biochemistry. Available at: [Link]
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Asian Journal of Chemistry. Available at: [Link]
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1,10-Phenanthroline-Iron Complex-Derived Fe-N-C Electrocatalysts: Enhanced Oxygen Reduction Activity and Stability Through Synthesis Tuning. MDPI. Available at: [Link]
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Pyrenyl-Substituted Imidazo[4,5-f][5][9]phenanthroline Rhenium(I) Complexes with Record-High Triplet Excited-State Lifetimes at Room Temperature: Steric Control of Photoinduced Processes in Bichromophoric Systems. Inorganic Chemistry. Available at: [Link]
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Full article: Synthesis of organic salts from 1,10-phenanthroline for biological applications. Taylor & Francis Online. Available at: [Link]
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Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. RSC Advances. Available at: [Link]
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Quantitative Assay of Minerals for Fe2+ and Fe3+ Using 1,10-Phenanthroline: III. A Rapid Photochemical Method. ResearchGate. Available at: [Link]
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Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews. Available at: [Link]
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1,10-phenanthroline ligands and their luminescent rhenium(I) complexes. University of Southampton. Available at: [Link]
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Visible Spectrophotometry. Palacký University Olomouc. Available at: [Link]
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Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline. Scientific Reports. Available at: [Link]
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NOTE Synthesis and Characterization of 1,10-Phenanthroline-2,9- dicarbaldehyde-bis-(thiosemicarbazone). Available at: [Link]
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Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III). PubMed. Available at: [Link]
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Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities. Scientific Reports. Available at: [Link]
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Safety Operating Guide
1,10-Phenanthroline-2-methanol proper disposal procedures
As a Senior Application Scientist advising drug development and synthetic chemistry teams, I frequently oversee the implementation of safety and logistical frameworks for handling highly reactive coordination ligands. 1,10-Phenanthroline-2-methanol (CAS: 37067-10-0)[1][2] is a highly functionalized N,N-bidentate ligand widely employed in transition metal catalysis, luminescent complex synthesis, and biomimetic transphosphorylation assays[3].
While its coordination versatility drives innovation in materials science and pharmacology, its inherent biological activity presents severe acute and environmental hazards[4]. This guide provides a self-validating, mechanistic approach to the operational handling and disposal of 1,10-Phenanthroline-2-methanol, ensuring absolute compliance with EPA and RCRA frameworks[5][6].
Mechanistic Toxicology & Hazard Rationale
To design a fail-safe disposal protocol, we must first understand why the chemical is hazardous. The toxicity of 1,10-phenanthroline derivatives stems directly from their structural purpose: metal chelation.
-
Acute Mammalian Toxicity: The molecule exhibits a high affinity for essential divalent metal cations (e.g., Fe²⁺, Cu²⁺, Zn²⁺)[3]. In the event of accidental ingestion or systemic exposure, the ligand rapidly sequesters these trace metals from critical metalloenzymes (such as cytochromes), disrupting cellular respiration and causing acute systemic toxicity[4][7].
-
Severe Aquatic Toxicity: The compound is classified as highly toxic to aquatic life with long-lasting effects[7][8][9]. Because it resists rapid environmental biodegradation and actively chelates environmental metals, it starves microorganisms of essential nutrients and disrupts aquatic food webs[4][8]. Consequently, drain disposal is strictly prohibited under all circumstances [7][8].
Quantitative Hazard Summary
| Property / Parameter | Value / Classification |
| Chemical Name | 1,10-Phenanthroline-2-methanol |
| CAS Registry Number | 37067-10-0[1][2] |
| Molecular Formula | C₁₃H₁₀N₂O[1][2] |
| Molecular Weight | 210.23 g/mol [1] |
| Acute Toxicity | Toxic if swallowed (Category 3/4)[4][7] |
| Aquatic Toxicity | Very toxic to aquatic life (Acute 1, Chronic 1)[7][8][9] |
| Decomposition Products | NOx, CO, CO₂ (Requires thermal incineration)[8] |
| Waste Designation | Toxic Solid, Organic, N.O.S. (Consult state/local RCRA)[6][7][8] |
Operational Handling Protocol
Before generating waste, we must control the input. The following self-validating protocol ensures that exposure and waste volumes are minimized during routine laboratory operations.
Step-by-Step Solution Preparation:
-
Engineering Controls: Always handle the anhydrous or crystalline powder within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Phenanthroline powders can form combustible dust concentrations in the air; adequate ventilation prevents both inhalation and ignition[7][9].
-
PPE Selection: Don double nitrile gloves, a dedicated lab coat, and wrap-around chemical safety goggles compliant with OSHA 29 CFR 1910.133 standards[6][9].
-
Static Mitigation: Use anti-static weighing boats and grounded spatulas during mass transfer to prevent electrostatic discharge and subsequent dust aerosolization[7].
-
Solvent Quenching: When preparing stock solutions, add your solvent (e.g., methanol, DMSO) slowly to the pre-weighed powder. Do not drop the powder into the solvent, as this increases the risk of micro-aerosol generation and cross-contamination of the workspace.
Waste Segregation & Disposal Plan
Because 1,10-Phenanthroline-2-methanol cannot be neutralized at the bench scale to eliminate its chelating properties, all waste must be captured and routed to an approved facility for high-temperature incineration[8][9]. Thermal decomposition breaks the robust aromatic ring system, yielding nitrogen oxides (NOx) and carbon oxides (COx), which are then managed by industrial-grade scrubbing systems[8].
Workflow for the segregation and disposal of 1,10-Phenanthroline-2-methanol waste streams.
Step-by-Step Disposal Methodologies
A. Solid Waste (Unused product, spills, and contaminated consumables):
-
Collect all solid residues using a dedicated, non-sparking brush or a vacuum equipped with a HEPA filter to prevent dust inhalation[7][8].
-
Place the material (including contaminated weighing boats, pipette tips, and gloves) into a sealable, chemically compatible primary container (e.g., high-density polyethylene, HDPE).
-
Double-bag the primary container and label it explicitly as: "Toxic Solid, Organic, N.O.S. (Contains 1,10-Phenanthroline-2-methanol) - Highly Toxic to Aquatic Life"[7][8].
-
Store in a locked, dry, and well-ventilated hazardous waste accumulation area away from strong oxidizing agents and strong acids[7][9].
B. Liquid Waste (Aqueous and Organic Solutions):
-
Aqueous Waste: Even highly dilute aqueous solutions (e.g., from first-pass glassware washing) must be collected in dedicated aqueous hazardous waste carboys. Do not attempt to dilute and pour down the drain [7][8].
-
Organic Waste: Segregate into halogenated or non-halogenated organic waste streams depending on the primary solvent used for your reaction or extraction.
-
Label all liquid waste containers with the exact concentration of the phenanthroline derivative and the solvent composition to ensure the disposal contractor can accurately characterize the waste[6][7].
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent environmental contamination.
-
Evacuation & Isolation: Immediately clear the area of unprotected personnel. Eliminate all ignition sources, as the dust may be combustible[4].
-
Containment: For liquid spills, dike the area with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth)[4][10]. Causality note: Do not use combustible absorbents like sawdust, which can react with oxidizing agents or complicate incineration.
-
Recovery: Carefully sweep up the absorbed spill or solid powder using a dust-minimizing technique. If safe, dampen the powder with a fine water mist to prevent aerosolization before sweeping, or use a HEPA-filtered vacuum[4][7].
-
Decontamination: Wash the spill area with a mild detergent solution. All wash water must be absorbed or collected as hazardous aqueous waste; it cannot be flushed into the municipal sewer system[4][10].
References
- Safety Data Sheet: 1,10-Phenanthroline, Universidad Central del Caribe,
- 37067-10-0 CAS (1,10-phenanthrolin-2-yl)Methanol, ChemicalBook,
- Safety Data Sheet: 1,10-Phenanthroline Monohydr
- 1,10-Phenanthroline-2-methanol CAS 37067-10-0, GuideChem,
- SAFETY DATA SHEET - 1,10-Phenanthroline, Fisher Scientific,
- 1,10-Phenanthroline Safety D
- SAFETY DATA SHEET: 1,10-PHENANTHROLINE FERROUS SULF
- HAZARDOUS WASTE MANAGEMENT PLAN, San Bernardino Community College District,
- Material Safety Data Sheet - Tris(1,10-phenanthroline)iron(II)
- Reactivities and Site-Selectivities of Hydrolyses of ATP and UTP Promoted by Metal Complexes, Oxford University Press,
Sources
- 1. 37067-10-0 CAS|(1,10-菲罗啉-2-基)甲醇|生产厂家|价格信息 [m.chemicalbook.com]
- 2. china.guidechem.com [china.guidechem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sbccd.edu [sbccd.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. uccaribe.edu [uccaribe.edu]
- 8. westliberty.edu [westliberty.edu]
- 9. fishersci.com [fishersci.com]
- 10. nwsci.com [nwsci.com]
A Researcher's Guide to the Safe Handling of 1,10-Phenanthroline-2-methanol
As researchers and scientists in drug development, our work with novel chemical compounds is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 1,10-Phenanthroline-2-methanol. The protocols outlined here are designed to be a self-validating system, ensuring both personal safety and the integrity of your research.
Note on Chemical Similarity: Specific safety data for 1,10-Phenanthroline-2-methanol is limited. The guidance provided is primarily based on the well-documented and structurally similar parent compound, 1,10-Phenanthroline. The core hazards associated with the phenanthroline structure are expected to be present in its derivatives. A thorough, specific risk assessment should be conducted in your institution before beginning any work.
Immediate Safety Briefing: The Essentials
Before entering the laboratory to handle 1,10-Phenanthroline-2-methanol, ensure you are equipped with and understand the following critical safety measures.
| Hazard Category | Required Personal Protective Equipment (PPE) & Procedures |
| Acute Oral Toxicity | Primary Risk: Toxic if swallowed.[1][2][3] Action: Absolutely no eating, drinking, or smoking in the laboratory.[2][4] Wash hands thoroughly after handling.[2] Store locked up and away from general laboratory traffic.[1][2] |
| Skin & Eye Contact | Primary Risk: May cause skin and eye irritation.[5] Action: Wear chemical safety goggles or safety glasses with side shields.[4][5] Wear a lab coat and appropriate, chemical-resistant gloves (e.g., nitrile).[4] Ensure safety showers and eyewash stations are accessible.[6] |
| Inhalation | Primary Risk: May be harmful if inhaled and can cause respiratory tract irritation.[3][5] Action: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[4] Avoid generating dust.[3][4] |
| Environmental Hazard | Primary Risk: Very toxic to aquatic life with long-lasting effects.[2][4][5] Action: Prevent release into the environment.[2][4] All waste must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.[5][7] |
In-Depth Hazard Analysis: Understanding the "Why"
A foundational principle of laboratory safety is understanding the causality behind each precaution. Simply following steps is insufficient; you must comprehend the risks to make informed decisions.
1,10-Phenanthroline and its derivatives are classified as having Category 3 Acute Oral Toxicity , meaning a small quantity can be toxic if ingested.[3] This is the most significant immediate health risk. The primary route of accidental ingestion in a lab setting is through hand-to-mouth contact, which is why strict hygiene practices like frequent hand washing and prohibiting food and drink are non-negotiable.[2][4]
While not classified as a severe skin irritant, direct contact should always be avoided as a matter of good laboratory practice.[5] The primary concern with skin exposure is the potential for absorption, though inhalation of dust particles presents a more direct route to systemic exposure. Handling the solid material in a chemical fume hood is crucial to minimize the generation of airborne dust that can be inhaled.[4]
Environmentally, this class of compounds is very toxic to aquatic life.[2][5] This necessitates meticulous containment of all spills and the proper disposal of all waste, including contaminated consumables, to prevent release into drains or waterways.[4][7]
Personal Protective Equipment (PPE) Protocol: A Self-Validating System
Your PPE is your most direct line of defense. This protocol ensures a comprehensive barrier against exposure.
Step 1: Eye and Face Protection
-
Requirement: Wear chemical safety goggles or safety glasses with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.
-
Causality: This protects your eyes from splashes of solutions or contact with airborne dust particles. Standard prescription glasses are not a substitute for safety-rated eyewear.
Step 2: Skin and Body Protection
-
Requirement: A full-length laboratory coat must be worn and kept fastened.
-
Requirement: Wear chemical-resistant gloves (e.g., nitrile rubber). Before use, inspect gloves for any signs of degradation or perforation.
-
Causality: The lab coat protects your skin and personal clothing from contamination. Gloves prevent direct dermal contact. Contaminated gloves must be disposed of immediately after use in accordance with applicable laws and good laboratory practices.[4]
Step 3: Respiratory Protection
-
Requirement: All handling of solid 1,10-Phenanthroline-2-methanol that could generate dust must be performed within a certified chemical fume hood.[4]
-
Requirement: If a fume hood is not available or if there is a risk of significant dust generation (e.g., during a large spill cleanup), a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary.[3]
-
Causality: Engineering controls like a fume hood are the most effective way to prevent inhalation of hazardous dust. A respirator is a secondary measure for situations where engineering controls are insufficient.
The following diagram illustrates the logical flow for ensuring personal protection when handling this compound.
Caption: Workflow for Safe Handling of 1,10-Phenanthroline-2-methanol.
Operational and Disposal Plans
Safe Handling and Storage Procedures
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Housekeeping: Maintain routine housekeeping to ensure that dusts do not accumulate on surfaces.[4]
-
Avoid Incompatibles: Store away from strong oxidizing agents and strong acids.
-
Storage Conditions: Keep the container tightly sealed and store in a cool, dry, and well-ventilated location.[2][4] The container should be stored in a locked cabinet or an area accessible only to authorized personnel.[1][2]
Emergency Procedures: Spills and Exposure
If a Spill Occurs:
-
Evacuate: Clear the immediate area of all non-essential personnel.[7]
-
Communicate: Alert your supervisor and institutional safety office.
-
Protect: For a major spill, do not attempt to clean it up without appropriate respiratory protection.[4]
-
Containment: For minor spills, carefully sweep or vacuum up the solid material, avoiding dust generation.[4] Place the material into a suitable, clearly labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical assistance.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Immediately call a poison center or physician.[2][4]
Disposal Plan
All waste generated from handling 1,10-Phenanthroline-2-methanol is considered hazardous.
-
Solid Waste: Contaminated items (e.g., gloves, weigh boats, paper towels) and excess chemical must be placed in a clearly labeled, sealed hazardous waste container.
-
Regulatory Compliance: It is the responsibility of the waste generator to properly characterize and dispose of all waste materials according to applicable local, state, and federal regulations.[1][7] Do not dispose of this chemical down the drain.[7]
By integrating these detailed protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific work.
References
- Global Safety Management, Inc. (2015, March 19). 1, 10-Phenanthroline Safety Data Sheet.
- Chem-Supply Pty Ltd. (2018, September). Safety Data Sheet: 1,10-PHENANTHROLINE Monohydrate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
Pilot Chemical. (2020, June 16). SDS US. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
